molecular formula C9H12O2 B051695 3-(4-Hydroxyphenyl)propanol CAS No. 10210-17-0

3-(4-Hydroxyphenyl)propanol

Cat. No.: B051695
CAS No.: 10210-17-0
M. Wt: 152.19 g/mol
InChI Key: NJCVPQRHRKYSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)-1-propanol is a valuable phenolic compound and key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a hydroxyphenyl group connected by a three-carbon alkyl chain to a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. A primary research application is its role as a precursor in the synthesis of neolignans and other natural product analogs, which are investigated for their potential biological activities. Furthermore, its amphiphilic nature, with both a polar hydroxyl group and a lipophilic aromatic ring, lends utility in studies of compound interactions with biological membranes and proteins. Researchers also utilize 3-(4-Hydroxyphenyl)-1-propanol as a starting material for synthesizing flavonoids and chromans, compounds of significant interest due to their antioxidant properties. The compound's mechanism of action in research settings is often context-dependent; it can serve as a substrate for enzymatic studies, such as with oxidoreductases, or its phenolic group can be investigated for free radical scavenging activity in antioxidant assays. This high-purity reagent is essential for advancing projects in drug discovery, chemical biology, and the synthesis of novel materials, providing a critical foundation for experimental innovation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-hydroxypropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,10-11H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCVPQRHRKYSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144638
Record name 3-(4-Hydroxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(4-Hydroxyphenyl)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10210-17-0
Record name 3-(4-Hydroxyphenyl)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10210-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Hydroxyphenyl)propan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010210170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-hydroxyphenyl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.452
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-HYDROXYPHENYL)PROPAN-1-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DJM7P148S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(4-Hydroxyphenyl)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

55 °C
Record name 3-(4-Hydroxyphenyl)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling the Presence of 3-(4-Hydroxyphenyl)propanol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanol, also known as dihydro-p-coumaryl alcohol, is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.[1] As a natural phenolic compound, it and its derivatives are of significant interest to the scientific community due to their potential biological activities and applications in drug development and as a precursor for the synthesis of other valuable molecules. This technical guide provides an in-depth overview of the natural occurrence of this compound in various plant species, details its biosynthetic pathway, and outlines experimental protocols for its extraction and quantification.

Natural Occurrence

This compound has been identified as a natural constituent in several plant species. Notably, its presence has been confirmed in Smallanthus fruticosus (yacon), Calocedrus formosana (Taiwan incense-cedar), and various species of the Pinus genus, including Pinus sylvestris (Scots pine).[2][3][4] While its existence in these plants is established, comprehensive quantitative data on the concentration of this compound in different plant tissues remains an area of active research. The table below summarizes the known occurrences.

Plant SpeciesCommon NamePlant Part(s) Where FoundQuantitative Data
Smallanthus fruticosusYaconTubers, LeavesNot yet quantified in published literature. Studies have focused on total phenolic and flavonoid content.[5][6]
Calocedrus formosanaTaiwan Incense-CedarWood, BarkNot yet quantified in published literature. Research has primarily identified other terpenes and phenolic compounds.[3][7][8][9][10][11][12][13]
Pinus sylvestrisScots PineWood, NeedlesNot yet quantified in published literature. Phenylpropanoid metabolism is actively studied in this species.[14][15][16][17][18][19]

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the general phenylpropanoid pathway, a major route of secondary metabolism in plants.[1] This pathway commences with the amino acid L-phenylalanine. A series of enzymatic reactions transforms L-phenylalanine into this compound.

The key steps in this biosynthetic pathway are:

  • Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.

  • Hydroxylation of Cinnamic Acid: Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the para position of the phenyl ring of cinnamic acid, yielding p-coumaric acid.

  • Activation of p-Coumaric Acid: The carboxylic acid group of p-coumaric acid is then activated by 4-Coumarate:CoA Ligase (4CL) , which ligates coenzyme A to p-coumaric acid to form p-coumaroyl-CoA. This step is crucial for the subsequent reduction reactions.

  • First Reduction Step: Cinnamoyl-CoA Reductase (CCR) catalyzes the NADPH-dependent reduction of the thioester bond of p-coumaroyl-CoA to yield p-coumaraldehyde.

  • Second Reduction Step: Finally, Cinnamyl Alcohol Dehydrogenase (CAD) reduces the aldehyde group of p-coumaraldehyde in an NADPH-dependent manner to form this compound (dihydro-p-coumaryl alcohol).

The following diagram, generated using the DOT language, illustrates this signaling pathway.

Biosynthesis of this compound cluster_0 Phenylpropanoid Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR HPP This compound p_Coumaraldehyde->HPP CAD

Biosynthesis of this compound

Experimental Protocols

The extraction and quantification of this compound from plant matrices typically involve solvent extraction followed by chromatographic analysis. The choice of solvent and chromatographic conditions is critical for achieving good recovery and accurate quantification.

Protocol 1: General Extraction of Phenolic Compounds from Plant Material

This protocol provides a general framework for the extraction of phenolic compounds, including this compound, from dried plant material. Optimization of solvent composition and extraction parameters may be required for specific plant tissues.

1. Sample Preparation:

  • Dry the plant material (e.g., leaves, wood, bark) at 40-50°C to a constant weight.
  • Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Solvent Extraction:

  • Weigh approximately 1-5 g of the powdered plant material into a flask.
  • Add a suitable solvent. A common solvent system for phenolic compounds is 80% aqueous methanol or ethanol. The solvent-to-solid ratio should be around 10:1 to 20:1 (v/w).
  • Perform the extraction using one of the following methods:
  • Maceration: Agitate the mixture at room temperature for 24-48 hours.
  • Soxhlet Extraction: Extract for 6-8 hours.
  • Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture for 30-60 minutes. This can enhance extraction efficiency.
  • Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant material.
  • Repeat the extraction process on the residue two more times to ensure complete extraction.
  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
  • Redissolve the crude extract in a known volume of the initial mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or mass spectrometry (MS) detector is a common and reliable method for the quantification of phenolic compounds.

1. HPLC System and Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
  • Mobile Phase: A gradient elution is often employed to achieve good separation of various phenolic compounds. A common mobile phase consists of:
  • Solvent A: 0.1% Formic acid or acetic acid in water.
  • Solvent B: Acetonitrile or methanol.
  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-40 min, 50-90% B; 40-45 min, 90-10% B; 45-50 min, 10% B. The program should be optimized based on the specific separation needs.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25-30°C.
  • Injection Volume: 10-20 µL.
  • Detection: UV detector set at approximately 280 nm (the absorbance maximum for many phenolic compounds) or a mass spectrometer for more selective and sensitive detection.

2. Standard Preparation and Quantification:

  • Prepare a stock solution of pure this compound standard in methanol or the initial mobile phase.
  • Create a series of calibration standards by diluting the stock solution to different known concentrations.
  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
  • Inject the prepared plant extract and determine the peak area corresponding to this compound.
  • Calculate the concentration of this compound in the sample by using the regression equation from the calibration curve.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

1. Derivatization (Silylation):

  • Evaporate a known volume of the plant extract to dryness under a stream of nitrogen.
  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent like pyridine or acetonitrile.
  • Heat the mixture at 60-70°C for 30-60 minutes to complete the derivatization reaction, which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.

2. GC-MS System and Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
  • Injector Temperature: 250-280°C.
  • Oven Temperature Program: A typical program might be: initial temperature of 70-100°C, hold for 2-5 minutes, then ramp at 5-10°C/min to 280-300°C, and hold for 5-10 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-500.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Identification and Quantification:

  • Identification of the TMS-derivatized this compound is achieved by comparing its retention time and mass spectrum with that of a pure derivatized standard and by searching mass spectral libraries (e.g., NIST, Wiley).
  • Quantification can be performed using an internal standard method. A suitable internal standard (a compound not present in the sample with similar chemical properties) is added to both the samples and calibration standards before derivatization. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

The following diagram illustrates a general experimental workflow for the extraction and analysis of this compound.

Experimental Workflow cluster_1 Extraction and Analysis of this compound cluster_2 HPLC Analysis cluster_3 GC-MS Analysis Plant_Material Plant Material (Dried and Powdered) Extraction Solvent Extraction (e.g., 80% Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract HPLC_Prep Redissolve in Mobile Phase Crude_Extract->HPLC_Prep GCMS_Deriv Derivatization (Silylation) Crude_Extract->GCMS_Deriv HPLC_Analysis HPLC-UV/MS Analysis HPLC_Prep->HPLC_Analysis HPLC_Quant Quantification HPLC_Analysis->HPLC_Quant GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis GCMS_Quant Quantification GCMS_Analysis->GCMS_Quant

General workflow for extraction and analysis.

Conclusion and Future Directions

This compound is a naturally occurring phenylpropanoid with established presence in several plant species. Its biosynthesis via the well-characterized phenylpropanoid pathway provides a clear framework for understanding its formation in plants. While its existence is confirmed, a significant opportunity exists for future research to focus on the quantitative analysis of this compound in various plant tissues and under different environmental conditions. The development and validation of specific and sensitive analytical methods will be crucial for accurately determining its concentration and understanding its physiological role in plants. Such data will be invaluable for researchers in natural product chemistry, phytochemistry, and drug discovery, potentially unlocking new applications for this versatile molecule.

References

The Biological Activities of 3-(4-Hydroxyphenyl)propanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanol, also known as dihydro-p-coumaryl alcohol, is a naturally occurring phenolic compound found in various plant sources. Its structural similarity to other biologically active phenylpropanoids has prompted investigations into its potential pharmacological effects. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound and its derivatives, with a focus on its anti-inflammatory, antimicrobial, and anticancer properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Biological Activities and Quantitative Data

While quantitative data specifically for this compound is limited in the currently available literature, studies on closely related derivatives provide valuable insights into its potential bioactivities.

Anti-inflammatory Activity

Research on derivatives of this compound highlights its potential as an anti-inflammatory agent. A study on Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), a structurally similar compound, demonstrated significant inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[1] The half-maximal inhibitory concentrations (IC50) for these cytokines are detailed in the table below.

CytokineIC50 (µM)Cell Line
Interleukin-6 (IL-6)0.85Human PBMCs
Interleukin-1β (IL-1β)0.87Human PBMCs
Tumor Necrosis Factor-α (TNF-α)1.22Human PBMCs
Interleukin-8 (IL-8)1.58Human PBMCs
Data for Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP)[1]
Antimicrobial Activity

The antimicrobial potential of compounds structurally related to this compound has been investigated against a range of pathogenic bacteria and fungi. Specifically, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown structure-dependent activity. The minimum inhibitory concentrations (MIC) for some of these derivatives are presented below.

Gram-Negative Bacteria

Compound DerivativeE. coli (AR-0001) MIC (µg/mL)K. pneumoniae (AR-003) MIC (µg/mL)P. aeruginosa (AR-1114) MIC (µg/mL)A. baumannii (AR-0273) MIC (µg/mL)
Dihydrazide 664643232
Phenyl substituent 283264>6464
Data for derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid[2]

Gram-Positive Bacteria and Fungi

Compound Derivative ClassMethicillin-resistant S. aureus (MRSA) MIC (µg/mL)Vancomycin-resistant E. faecalis MIC (µg/mL)Drug-resistant Candida species MIC (µg/mL)
Hydrazones 14-161 - 80.5 - 28 - 64
Data for derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid[2]
Anticancer Activity

Signaling Pathways

The biological effects of this compound and its derivatives are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of compounds related to this compound are largely attributed to the inhibition of the NF-κB signaling pathway. Inactive NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4] Studies on MHPAP suggest that it inhibits the phosphorylation of the p65 subunit of NF-κB, thereby preventing its activation and the subsequent expression of inflammatory cytokines.[1]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation HPP This compound (Derivative) HPP->IKK Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

NF-κB Signaling Inhibition by a this compound Derivative.

MAPK Signaling Pathway

Polyphenolic compounds are known to modulate the MAPK signaling pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[5][6][7][8] The MAPK cascade consists of several key kinases, including ERK, JNK, and p38. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. While direct evidence for this compound is scarce, related phenolic compounds have been shown to influence MAPK signaling, suggesting a potential mechanism for its observed biological activities.[5][7][8]

MAPK_Pathway Ext_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Ext_Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Cell_Response Cellular Responses (Proliferation, Differentiation, Apoptosis) Transcription->Cell_Response HPP This compound (Potential Modulation) HPP->MEK HPP->ERK

Potential Modulation of the MAPK Signaling Pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the context of evaluating the biological activities of phenolic compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol or ethanol.

    • Prepare a series of dilutions of the test compound (e.g., this compound) in the same solvent.

    • A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound dilutions to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a blank control (solvent + DPPH) and a sample blank (solvent + test compound).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.

DPPH_Workflow start Start prep_reagents Prepare DPPH Solution and Sample Dilutions start->prep_reagents mix Mix Sample and DPPH in 96-well Plate prep_reagents->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

DPPH Radical Scavenging Assay Workflow.

Anti-inflammatory Cytokine Production Assay (ELISA)

This assay quantifies the production of pro-inflammatory cytokines by immune cells in response to a stimulus.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment:

    • Culture immune cells (e.g., RAW 264.7 macrophages or human PBMCs) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for a specified duration.

    • Stimulate the cells with an inflammatory agent like LPS (Lipopolysaccharide).

    • Include control wells (untreated cells, cells treated with LPS only).

    • Incubate for a period sufficient to allow cytokine production (e.g., 24 hours).

  • Sample Collection:

    • Centrifuge the plate and collect the cell culture supernatants.

  • ELISA Procedure:

    • Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6).

    • Coat a 96-well plate with a capture antibody specific for the cytokine.

    • Add the collected supernatants and standards to the wells and incubate.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve from the absorbance values of the known cytokine concentrations.

    • Determine the cytokine concentrations in the samples from the standard curve.

    • Calculate the percentage of inhibition of cytokine production and the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method is a common technique where microorganisms are grown in a liquid medium containing serial dilutions of the antimicrobial agent.

Protocol:

  • Preparation:

    • Prepare a standardized inoculum of the test microorganism (bacterium or fungus).

    • Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity (an indication of microbial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.

Principle: Metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound.

    • Include untreated control cells.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow formazan crystal formation.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

This compound and its derivatives exhibit a range of promising biological activities, including anti-inflammatory, antimicrobial, and potential anticancer effects. The primary mechanism of action for its anti-inflammatory properties appears to be the inhibition of the NF-κB signaling pathway. While quantitative data for the parent compound is still emerging, the information available for structurally related molecules provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full pharmacological potential of this natural compound. Further studies are warranted to establish a more comprehensive profile of its bioactivity and to elucidate the precise molecular mechanisms underlying its effects.

References

An In-Depth Technical Guide to the Antioxidant Properties of 3-(4-Hydroxyphenyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Phenolic compounds are a broad class of natural and synthetic molecules that have garnered significant attention for their antioxidant properties and potential therapeutic applications.[1] 3-(4-Hydroxyphenyl)propanol belongs to this class and is structurally characterized by a propanol substituent on a phenol ring. This structure confers the ability to act as a reducing agent and scavenger of reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Understanding the antioxidant capacity and mechanism of action of this compound is crucial for evaluating its potential as a lead compound in drug development or as a bioactive ingredient in functional foods and nutraceuticals.

In Vitro Antioxidant Capacity Assessment

The antioxidant capacity of a compound can be quantified using various in vitro assays that measure its ability to scavenge specific free radicals or reduce metal ions. The most common assays for phenolic compounds are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

3.1 Data Presentation

As of the latest literature review, specific quantitative data (IC50, TEAC, FRAP values) for this compound from standardized antioxidant assays are not available. The following tables are provided as templates for researchers to populate with their experimental data when evaluating this compound.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundConcentration Range (µg/mL or µM)% InhibitionIC50 (µg/mL or µM)
This compoundData to be determinedData to be determinedData to be determined
Ascorbic Acid (Standard)Data to be determinedData to be determinedData to be determined
Trolox (Standard)Data to be determinedData to be determinedData to be determined

Table 2: ABTS Radical Scavenging Activity of this compound

CompoundConcentration Range (µg/mL or µM)% InhibitionTEAC (Trolox Equivalents)
This compoundData to be determinedData to be determinedData to be determined
Trolox (Standard)Data to be determinedData to be determined1.0

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundConcentration Range (µg/mL or µM)Absorbance at 593 nmFRAP Value (µM Fe(II) equivalents)
This compoundData to be determinedData to be determinedData to be determined
FeSO₄ (Standard)Data to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed methodologies for the three key in vitro antioxidant assays.

4.1 DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow.

DPPH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis DPPH_sol 0.1 mM DPPH in Methanol Mix Mix: 100 µL Sample/Standard + 100 µL DPPH solution DPPH_sol->Mix Sample_sol 3-(4-H)P in Methanol (Serial Dilutions) Sample_sol->Mix Standard_sol Standard (e.g., Ascorbic Acid) (Serial Dilutions) Standard_sol->Mix Incubate Incubate 30 min in dark at RT Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calc_inhibition Calculate % Inhibition Measure->Calc_inhibition Plot Plot % Inhibition vs. Concentration Calc_inhibition->Plot Calc_IC50 Determine IC50 Value Plot->Calc_IC50

Caption: Workflow for the DPPH radical scavenging assay.

4.1.1 Reagent Preparation

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

  • Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare a series of dilutions.

  • Standard Solution: Prepare a stock solution of a standard antioxidant such as ascorbic acid or Trolox in methanol and prepare a series of dilutions.

4.1.2 Assay Procedure

  • In a 96-well microplate, add 100 µL of the test compound or standard solution at various concentrations to different wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A blank containing methanol instead of the sample should also be measured.

4.1.3 Data Analysis

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Plot the % inhibition against the concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.

4.2 ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis ABTS_stock 7 mM ABTS solution ABTS_radical Mix ABTS & Persulfate (1:1) Incubate 12-16h in dark ABTS_stock->ABTS_radical Persulfate_stock 2.45 mM Potassium Persulfate Persulfate_stock->ABTS_radical ABTS_working Dilute ABTS radical solution to Abs ~0.7 at 734 nm ABTS_radical->ABTS_working Mix Mix: 20 µL Sample/Standard + 180 µL ABTS working solution ABTS_working->Mix Sample_sol 3-(4-H)P in appropriate solvent (Serial Dilutions) Sample_sol->Mix Standard_sol Trolox Standard (Serial Dilutions) Standard_sol->Mix Incubate Incubate 6 min at RT Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calc_inhibition Calculate % Inhibition Measure->Calc_inhibition Plot Plot % Inhibition vs. Concentration Calc_inhibition->Plot Calc_TEAC Determine TEAC Value Plot->Calc_TEAC

Caption: Workflow for the ABTS radical scavenging assay.

4.2.1 Reagent Preparation

  • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature.

  • Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Test Compound and Standard Solutions: Prepare as described for the DPPH assay.

4.2.2 Assay Procedure

  • In a 96-well microplate, add 20 µL of the test compound or Trolox standard solution at various concentrations to different wells.

  • Add 180 µL of the working ABTS•+ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

4.2.3 Data Analysis

  • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is calculated by dividing the slope of the linear regression curve for the sample by the slope of the linear regression curve for Trolox.

4.3 Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis Acetate_buffer 300 mM Acetate Buffer (pH 3.6) FRAP_reagent Mix Buffer, TPTZ, and FeCl₃ (10:1:1 v/v/v) Acetate_buffer->FRAP_reagent TPTZ_sol 10 mM TPTZ in 40 mM HCl TPTZ_sol->FRAP_reagent FeCl3_sol 20 mM FeCl₃ FeCl3_sol->FRAP_reagent Warm_reagent Warm FRAP reagent to 37°C FRAP_reagent->Warm_reagent Sample_sol 3-(4-H)P in appropriate solvent (Serial Dilutions) Mix Mix: 20 µL Sample/Standard + 180 µL FRAP reagent Sample_sol->Mix Standard_sol FeSO₄ Standard (Serial Dilutions) Standard_sol->Mix Std_curve Generate FeSO₄ Standard Curve Standard_sol->Std_curve Warm_reagent->Mix Incubate Incubate 30 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calc_FRAP Calculate FRAP Value Measure->Calc_FRAP Std_curve->Calc_FRAP

Caption: Workflow for the FRAP assay.

4.3.1 Reagent Preparation

  • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Test Compound and Standard Solutions: Prepare serial dilutions of the test compound and a standard of known Fe²⁺ concentration (e.g., FeSO₄·7H₂O).

4.3.2 Assay Procedure

  • Warm the FRAP reagent to 37°C.

  • In a 96-well microplate, add 20 µL of the test compound or standard solution to different wells.

  • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

4.3.3 Data Analysis

  • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

  • Use the standard curve to determine the FRAP value of the test sample, expressed as µM Fe(II) equivalents.

Potential Molecular Mechanisms of Antioxidant Action

The antioxidant activity of this compound is likely mediated through direct and indirect mechanisms.

5.1 Direct Radical Scavenging

As a phenolic compound, this compound can directly neutralize free radicals by donating a hydrogen atom from its phenolic hydroxyl group. This process stabilizes the radical and forms a less reactive phenoxyl radical, which can be further stabilized by resonance.

5.2 Indirect Antioxidant Effects via the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Many phenolic compounds are known to activate this pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitin Ub->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Phenolic This compound (Hypothesized) Phenolic->Keap1_Nrf2 Reacts with Keap1 Cysteines (Hypothesized) ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Oxidizes Keap1 Cysteines Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf sMaf sMaf sMaf->Nrf2_Maf ARE Antioxidant Response Element (ARE) on DNA Nrf2_Maf->ARE Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) Transcription->Antioxidant_Genes

Caption: The Keap1-Nrf2 signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative stress or electrophilic compounds, specific cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This binding initiates the transcription of a battery of antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), thereby bolstering the cell's endogenous antioxidant defenses.

While there is currently no direct evidence demonstrating that this compound activates the Keap1-Nrf2 pathway, its phenolic structure makes it a plausible candidate for such activity. Further research, such as gene expression analysis of Nrf2 target genes in cells treated with this compound, is warranted to investigate this potential mechanism.

Conclusion and Future Directions

This compound possesses a chemical structure that strongly suggests antioxidant potential. This technical guide provides the necessary experimental frameworks for the quantitative assessment of its antioxidant capacity using established in vitro assays. While specific data for this compound is currently lacking in the scientific literature, the provided protocols will enable researchers to generate this crucial information.

Future research should focus on:

  • Quantitative analysis: Performing DPPH, ABTS, FRAP, and other relevant antioxidant assays to determine the IC50, TEAC, and FRAP values of this compound.

  • Mechanism of action: Investigating the ability of this compound to modulate the Keap1-Nrf2 pathway through gene and protein expression studies.

  • Cellular studies: Evaluating the cytoprotective effects of this compound against oxidative stress in various cell models.

  • In vivo studies: Assessing the bioavailability and antioxidant efficacy of this compound in preclinical animal models.

By systematically addressing these research areas, a comprehensive understanding of the antioxidant properties of this compound can be achieved, paving the way for its potential application in the prevention and treatment of oxidative stress-related diseases.

References

The Anti-inflammatory Potential of 3-(4-Hydroxyphenyl)propanol and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory effects of 3-(4-Hydroxyphenyl)propanol and its closely related microbial metabolite, 3-(4-Hydroxyphenyl)propionic acid (HPPA). While direct research on this compound is nascent, substantial evidence from studies on HPPA delineates a clear mechanism of action involving the modulation of critical inflammatory signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways to serve as a foundational resource for researchers in pharmacology and drug discovery.

Introduction

This compound, also known as Dihydro-p-coumaroyl alcohol, is a phenylpropanoid naturally found in various plant sources.[1][2] As a phenolic compound, it possesses a molecular structure suggestive of antioxidant and other biological activities.[1] While its therapeutic properties are an area of growing interest, the scientific literature specifically detailing its anti-inflammatory effects remains limited.

However, significant insights can be drawn from studies of its major microbial metabolite, 3-(4-hydroxyphenyl)propionic acid (HPPA).[3][4][5] HPPA is formed from the metabolism of dietary polyphenols, such as resveratrol and procyanidins, by gut microbiota.[3][4] Research has demonstrated that HPPA exhibits potent anti-inflammatory properties by targeting key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] This guide will focus primarily on the well-documented effects of HPPA as a surrogate to understand the potential anti-inflammatory mechanisms of this compound.

Mechanism of Action: Targeting Core Inflammatory Pathways

The anti-inflammatory activity of 3-(4-Hydroxyphenyl)propionic acid (HPPA) is primarily attributed to its ability to suppress the activation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7][8]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[9][10]

Studies on HPPA and related compounds show that they can restrict inflammation by intervening in this pathway, leading to a decreased production of inflammatory mediators like Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[3]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, ox-LDL) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor Binds IKK IKK Complex receptor->IKK Activates HPPA 3-(4-Hydroxyphenyl)propionic Acid (HPPA) HPPA->IKK Inhibits IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases genes Pro-inflammatory Gene Transcription (IL-6, IL-1β, etc.) NFkB->genes Translocates & Binds DNA nucleus Nucleus cytokines Pro-inflammatory Cytokines genes->cytokines Induces Production

Caption: Simplified NF-κB signaling pathway showing inhibition by HPPA.
Regulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, represents another critical set of pathways that regulate cellular responses to external stimuli, including inflammation.[11][12] Activation of these kinases by stressors like LPS leads to the phosphorylation of transcription factors that, in turn, promote the expression of inflammatory genes.[8][12] 3-(4-Hydroxyphenyl)propionic acid has been shown to significantly attenuate inflammation in a mouse model of colitis by regulating these MAPK pathways.[4]

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Cell Surface Receptor stimulus->receptor MAPKKK MAPKKK receptor->MAPKKK Activates HPPA 3-(4-Hydroxyphenyl)propionic Acid (HPPA) HPPA->MAPKKK Inhibits MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Phosphorylates genes Pro-inflammatory Gene Expression TF->genes Translocates & Activates nucleus Nucleus response Inflammatory Response genes->response

Caption: General MAPK signaling cascade and its inhibition by HPPA.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key studies on the anti-inflammatory effects of 3-(4-Hydroxyphenyl)propionic acid (HPPA).

Table 1: In Vitro Anti-inflammatory Effects of HPPA
Cell LineInducerCompoundConcentrationMeasured MarkerResultReference
Macrophagesox-LDLHPPA12.5 µg/mLIL-1β ProductionComplete inhibition of ox-LDL-induced increase[3]
Macrophagesox-LDLHPPA12.5 µg/mLIL-6 ProductionComplete inhibition of ox-LDL-induced increase[3]
RAW 264.7LPSHPPANot specifiedInflammatory ResponseSignificant attenuation[4]
Table 2: In Vivo Anti-inflammatory Effects of HPPA
Animal ModelDisease ModelCompoundDosageKey FindingsReference
Pseudo-germ-free miceDSS-induced colitisHPPANot specifiedSignificantly attenuated colitis by regulating MAPK and NF-κB pathways[4]

Experimental Methodologies

A robust assessment of a compound's anti-inflammatory properties typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models.

Experimental_Workflow start_node Compound Synthesis & Characterization primary_screen Primary Screening (In Vitro Cell-Free Assays) e.g., COX Enzyme Inhibition start_node->primary_screen secondary_screen Secondary Screening (Cell-Based Assays) e.g., LPS-stimulated Macrophages primary_screen->secondary_screen mechanistic_study Mechanistic Studies (Signaling Pathways) e.g., Western Blot for NF-κB, MAPK secondary_screen->mechanistic_study preclinical Preclinical Evaluation (In Vivo Animal Models) e.g., Carrageenan Paw Edema, DSS-induced Colitis mechanistic_study->preclinical end_node Lead Optimization preclinical->end_node

Caption: General experimental workflow for anti-inflammatory drug discovery.
Key Protocol: In Vitro Anti-inflammatory Assay Using Macrophages

This protocol is standard for evaluating the ability of a compound to suppress inflammatory responses in a cellular context.

  • Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with bacterial lipopolysaccharide (LPS) to induce a strong inflammatory response, characterized by the release of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[10][13][14] The test compound is co-incubated with the cells to assess its ability to inhibit these markers.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates (for NO/viability assays) or 24-well plates (for cytokine/protein analysis) and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compound (e.g., HPPA) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[10] A vehicle control group and an LPS-only group are included.

    • Collect the cell culture supernatant for analysis.

  • Analysis:

    • Nitric Oxide (NO) Quantification: NO production is measured indirectly by quantifying nitrite in the supernatant using the Griess reagent assay.

    • Cytokine Quantification: Levels of TNF-α, IL-6, and IL-1β in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10][15]

    • Gene and Protein Expression: Cell lysates are collected for analysis of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated NF-κB, p38) via quantitative real-time PCR (qRT-PCR) or Western blot.[13]

    • Cell Viability: A viability assay (e.g., MTT) is performed to ensure the observed effects are not due to cytotoxicity.[14]

Key Protocol: In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This is a widely used and reproducible animal model for inflammatory bowel disease (IBD).[4]

  • Principle: Administration of DSS in the drinking water of mice induces acute or chronic colitis that mimics human ulcerative colitis, characterized by weight loss, diarrhea, bloody stools, and colonic inflammation.

  • Animal Model: C57BL/6 mice are commonly used. For studies on microbial metabolites, pseudo-germ-free mice (pre-treated with an antibiotic cocktail) can be used to ensure the administered compound is not further metabolized.[4]

  • Procedure:

    • Acclimatize animals for at least one week.

    • Provide mice with drinking water containing 2-3% (w/v) DSS for 5-7 days to induce colitis. A control group receives regular drinking water.

    • Administer the test compound (e.g., HPPA) daily via oral gavage throughout the DSS treatment period. A vehicle control group receives the vehicle alone.

    • Monitor animals daily for body weight, stool consistency, and presence of blood. Calculate a Disease Activity Index (DAI) score based on these parameters.

  • Analysis:

    • At the end of the experiment, animals are euthanized.

    • The colon is excised, and its length is measured (colon shortening is a marker of inflammation).

    • Distal colon tissue is collected for histological analysis (H&E staining) to assess tissue damage, ulceration, and immune cell infiltration.

    • Additional tissue samples can be used to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or for Western blot/qRT-PCR analysis of inflammatory markers (cytokines, COX-2, iNOS) and signaling proteins (NF-κB, MAPKs).[6]

Conclusion and Future Directions

The available evidence strongly suggests that 3-(4-Hydroxyphenyl)propionic acid (HPPA), a key metabolite of various dietary polyphenols, is a potent anti-inflammatory agent. Its mechanism of action is rooted in the suppression of the pro-inflammatory NF-κB and MAPK signaling pathways. Given the close structural similarity, it is highly probable that its parent compound, this compound, shares a similar biological activity profile.

However, direct experimental validation is crucial. Future research should focus on:

  • Direct Evaluation: Performing in vitro and in vivo studies specifically on this compound to confirm and quantify its anti-inflammatory effects.

  • Comparative Studies: Directly comparing the potency of this compound with its propionic acid metabolite (HPPA) to understand structure-activity relationships.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to determine its bioavailability and conversion to HPPA in vivo.

Such studies will be instrumental in validating the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)propanol (CAS: 10210-17-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanol, also known as dihydro-p-coumaryl alcohol, is a phenolic compound with the CAS number 10210-17-0.[1][2][3][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and biological activities, with a focus on its potential applications in research and drug development. This molecule is of interest due to its antioxidant properties and its role as a synthetic intermediate for pharmacologically active molecules, including agonists for G protein-coupled receptors (GPCRs).[5]

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 51-54 °C.[3][6] It is a substituted phenol, featuring a propanol group attached to the phenyl ring at the para position. This structure imparts both hydrophilic and lipophilic characteristics to the molecule.

PropertyValueSource
CAS Number 10210-17-0[1][3][6]
Molecular Formula C₉H₁₂O₂[1][3]
Molecular Weight 152.19 g/mol [1][3]
IUPAC Name 4-(3-hydroxypropyl)phenol[4][6]
Synonyms Dihydro-p-coumaryl alcohol, 3-(p-Hydroxyphenyl)propyl alcohol, 4-Hydroxybenzenepropanol[1][2][3]
Physical Form Solid[3][6]
Melting Point 51-54 °C[3][6]
Boiling Point 311.6 °C at 760 mmHg[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]
LogP 1.14[5]

Synthesis and Purification

The synthesis of this compound can be achieved through several chemical routes. The choice of method may depend on the desired scale, purity, and available starting materials.

Synthesis Methods

Two common methods for the synthesis of this compound are the reduction of p-coumaric acid or its derivatives, and the alkylation of phenol.[5]

  • Reduction of p-Coumaric Acid Derivatives: A prevalent method involves the reduction of the carboxylic acid or ester functionality of p-coumaric acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for this transformation.[5]

  • Reduction of 3-(4-Hydroxyphenyl)propanal: The corresponding aldehyde, 3-(4-hydroxyphenyl)propanal, can be reduced to the alcohol using mild reducing agents such as sodium borohydride.[1]

  • Alkylation of Phenol: Another approach involves the alkylation of phenol with a suitable three-carbon synthon under basic conditions.[5]

Experimental Protocol: Reduction of Ethyl 4-hydroxycinnamate

This protocol describes a representative method for the synthesis of this compound via the reduction of a p-coumaric acid ester.

Materials:

  • Ethyl 4-hydroxycinnamate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.5 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 4-hydroxycinnamate (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by 15% NaOH solution, and then water again, while cooling the flask in an ice bath.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

  • Combine the organic filtrates and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The purity of the final product should be assessed by NMR and mass spectrometry.

Biological Activities and Potential Applications

This compound has garnered interest for its potential biological activities, primarily as an antioxidant and as a building block for the synthesis of more complex molecules with therapeutic potential.

Antioxidant Activity

The phenolic hydroxyl group in this compound is a key structural feature that confers antioxidant properties. Phenols are well-known radical scavengers, capable of donating a hydrogen atom to neutralize free radicals and terminate damaging oxidative chain reactions.

This protocol outlines a common method to evaluate the antioxidant capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare a series of dilutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound or control solutions at different concentrations to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Precursor for G Protein-Coupled Receptor (GPCR) Agonists

This compound serves as a valuable synthetic intermediate in the development of ligands for G protein-coupled receptors.[5] GPCRs are a large family of transmembrane receptors that play crucial roles in a multitude of physiological processes and are major targets for drug discovery. By modifying the structure of this compound, medicinal chemists can design and synthesize novel compounds with specific affinities and efficacies for various GPCR subtypes.

Signaling Pathways and Experimental Workflows

G Protein-Coupled Receptor Signaling

The activation of a GPCR by a ligand, potentially a derivative of this compound, initiates a cascade of intracellular events. A common pathway involves the activation of a heterotrimeric G protein, leading to the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP₃).

GPCR_Signaling Ligand Ligand (e.g., derivative of 3-(4-HP)propanol) GPCR GPCR Ligand->GPCR Binds to G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized G Protein-Coupled Receptor (GPCR) signaling pathway.

Experimental Workflow for Synthesis and Bioactivity Screening

The following diagram illustrates a typical workflow for the synthesis of this compound derivatives and their subsequent screening for biological activity.

Experimental_Workflow Start Start: Select Synthesis Route Synthesis Synthesis of 3-(4-HP)propanol Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bio_Assay Biological Activity Screening (e.g., Antioxidant Assay, GPCR Binding) Characterization->Bio_Assay Data_Analysis Data Analysis (IC50, EC50 determination) Bio_Assay->Data_Analysis Conclusion Conclusion and Further Development Data_Analysis->Conclusion

Caption: Experimental workflow for synthesis and bioactivity screening.

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques. Representative data can be found in publicly available databases such as the NIST WebBook and ChemicalBook.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the propanol chain, and the hydroxyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons and the aliphatic carbons of the propanol side chain.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the phenolic and alcoholic hydroxyl groups, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (152.19 g/mol ) and characteristic fragmentation patterns.

Conclusion

This compound is a versatile phenolic compound with established antioxidant properties and significant potential as a synthetic building block in drug discovery, particularly in the development of GPCR modulators. This guide has provided a comprehensive overview of its chemical properties, synthesis, and biological relevance, along with representative experimental protocols and workflows to aid researchers in their scientific endeavors. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)propanol: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanol, also known as dihydro-p-coumaryl alcohol, is a phenolic compound belonging to the class of 1-hydroxy-2-unsubstituted benzenoids.[1] It is a naturally occurring substance found in various plants and is recognized for its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of this compound, tailored for professionals in research and drug development.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Appearance White to off-white solid
Melting Point 51-54 °C
Boiling Point 311.6 °C at 760 mmHg[2]
Density ~1.1 g/cm³[2]
pKa 10.05 ± 0.15 (Predicted)
LogP 1.14[2]
Solubility
SolventSolubilitySource
Water 6.6 g/L (Predicted)[2]
DMSO Soluble
Methanol Soluble
Ethanol Soluble
Spectral Data
TechniqueData Highlights
¹H NMR Data available, specific shifts depend on solvent
¹³C NMR Data available, specific shifts depend on solvent
IR Spectroscopy Characteristic peaks for O-H, C-H (aromatic and aliphatic), and C-O stretching
Mass Spectrometry Molecular ion peak corresponding to the molecular weight

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis of this compound via Reduction of p-Coumaric Acid

This protocol describes the reduction of p-coumaric acid using lithium aluminum hydride (LiAlH₄), a common method for synthesizing this compound.[2]

Materials:

  • p-Coumaric acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve p-coumaric acid (1 equivalent) in anhydrous THF in a separate flask.

  • Slowly add the p-coumaric acid solution to the LiAlH₄ suspension via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by 1M HCl to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., 20% ethyl acetate in hexane).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the purified product in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and purity of the sample.

Chemical Reactions and Biological Activity

This compound can undergo several chemical reactions, including esterification of its alcohol group, oxidation to the corresponding aldehyde or carboxylic acid, and condensation reactions.[2]

The biological significance of this compound lies primarily in its antioxidant and anti-inflammatory properties. Its phenolic structure allows it to act as a free radical scavenger.[2] While specific signaling pathways for this compound are not yet fully elucidated, it is suggested to modulate cell signaling pathways through effects on receptor binding and activation.[2] A structurally related compound, 3-(4-hydroxyphenyl)propionic acid, has been shown to suppress macrophage foam cell formation by impacting the nuclear factor kappa-B (NF-κB) pathway.

Visualizations

Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_product Product p_coumaric_acid p-Coumaric Acid reaction Reaction p_coumaric_acid->reaction Reduction LiAlH4 1. LiAlH₄ LiAlH4->reaction THF 2. Anhydrous THF THF->reaction H3O_plus 3. H₃O⁺ (workup) H3O_plus->reaction product This compound reaction->product G start Crude Product purification Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) start->purification fractions Collect & Combine Pure Fractions purification->fractions evaporation1 Solvent Evaporation fractions->evaporation1 pure_product Purified Product evaporation1->pure_product analysis HPLC Analysis (C18 Column, ACN/H₂O) pure_product->analysis data Purity & Identity Confirmation analysis->data

References

An In-depth Technical Guide to the Solubility of 3-(4-Hydroxyphenyl)propanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(4-hydroxyphenyl)propanol, a phenolic compound with applications in various research and development sectors. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative and semi-quantitative information and presents a detailed experimental protocol for the precise determination of its solubility in various organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [2][3]
Melting Point 51-54 °C[2][3]
Boiling Point 311.6 °C at 760 mmHg[3]
Density Approximately 1.1 g/cm³[3]
LogP (Partition Coefficient) 1.14[3]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature. The following table summarizes the available information.

SolventChemical FormulaSolubilityReference
Dimethyl Sulfoxide (DMSO)C₂H₆OS25 mg/mL[4]
MethanolCH₃OHSlightly Soluble[5]
EthanolC₂H₅OHData not available
AcetoneC₃H₆OData not available
Ethyl AcetateC₄H₈O₂Data not available

Note: The term "slightly soluble" is qualitative and indicates that the substance has low solubility in the given solvent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[6] The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility in various organic solvents.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, methanol, ethanol, acetone, ethyl acetate) of high purity

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a vial B Add a known volume of the organic solvent A->B C Seal the vial and place in a shaker at a constant temperature B->C D Shake for a sufficient time to reach equilibrium (e.g., 24-48 hours) C->D E Allow the solution to stand for a period for solid to settle D->E F Centrifuge the vial to pellet the excess solid E->F G Withdraw a clear aliquot of the supernatant using a syringe F->G H Filter the aliquot through a syringe filter G->H I Dilute the filtered solution with the same solvent H->I J Measure the absorbance using a UV-Vis spectrophotometer I->J K Determine the concentration from a calibration curve J->K L Calculate the solubility in mg/mL or g/L K->L

Caption: Workflow for determining solubility.

Detailed Steps:
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to facilitate the separation of the solid from the liquid phase.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any remaining solid particles.

  • Concentration Analysis (UV-Vis Spectrophotometry):

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to construct a calibration curve (Absorbance vs. Concentration). The presence of a chromophore (the hydroxyphenyl group) allows for UV-Vis analysis.[7]

    • Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Solubility Calculation:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Logical Relationship for Solubility Prediction

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." This can be visualized as a balance between the polar and non-polar characteristics of both the solute and the solvent.

G cluster_solute This compound cluster_solubility Solubility solute_polar Polar Groups (-OH, phenyl) solvent_polar Polar Characteristics solute_polar->solvent_polar Strong Interaction solvent_nonpolar Non-polar Characteristics solute_polar->solvent_nonpolar Weak Interaction solute_nonpolar Non-polar Group (-CH2-CH2-CH2-) solute_nonpolar->solvent_polar Weak Interaction solute_nonpolar->solvent_nonpolar Strong Interaction high_sol High low_sol Low

Caption: Factors influencing solubility.

This guide provides a framework for understanding and determining the solubility of this compound in organic solvents. For drug development and formulation, it is highly recommended that researchers perform experimental solubility studies using the protocol outlined above to obtain precise data for their specific applications.

References

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)propanol and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-hydroxyphenyl)propanol, a phenolic compound of interest in various scientific fields. It details the compound's nomenclature, physicochemical properties, synthesis, and known biological activities, with a focus on its antioxidant and potential anti-inflammatory effects. This document includes detailed experimental protocols for synthesis and key biological assays, along with a review of its toxicological profile and involvement in cellular signaling pathways.

Nomenclature and Synonyms

This compound is a phenolic compound with a propyl alcohol substituent on the benzene ring. For clarity and comprehensive literature searching, a list of its synonyms, CAS Registry Number, and other identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name 4-(3-Hydroxypropyl)phenol[1][2]
CAS Registry Number 10210-17-0[2]
Common Synonyms Dihydro-p-coumaryl alcohol[3]
4-Hydroxybenzenepropanol
3-(p-Hydroxyphenyl)-1-propanol
3-(4-Hydroxyphenyl)propan-1-ol[2]
4-Hydroxyhydrocinnamyl alcohol
HPP cpd
Molecular Formula C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol
InChI Key NJCVPQRHRKYSAZ-UHFFFAOYSA-N[2]
SMILES OCCCC1=CC=C(O)C=C1[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, formulation, and experimental design.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to off-white solid
Melting Point 51-54 °C
Boiling Point 311.6 °C at 760 mmHg
Flash Point 154.4 °C
Density 1.129 g/cm³
Solubility Soluble in methanol, DMSO.
logP 1.317

Synthesis

This compound can be synthesized through the reduction of p-coumaric acid. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound via Reduction of p-Coumaric Acid

Objective: To synthesize this compound by the reduction of the carboxylic acid and alkene functionalities of p-coumaric acid.

Materials:

  • p-Coumaric acid

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable catalyst (e.g., BF₃·OEt₂)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), dilute solution

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous diethyl ether or THF.

  • Addition of p-Coumaric Acid: Dissolve p-coumaric acid in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), cool the flask in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

  • Work-up: Filter the resulting mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with the reaction solvent (diethyl ether or THF).

  • Extraction: Combine the filtrate and washings. If THF was used as the solvent, it may need to be removed under reduced pressure and the residue taken up in a solvent suitable for extraction like ethyl acetate. Wash the organic layer with a dilute HCl solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Logical Flow of Synthesis:

G pCoumaric p-Coumaric Acid Reaction Reduction Reaction (Reflux) pCoumaric->Reaction LiAlH4 LiAlH4 in dry THF LiAlH4->Reaction Quenching Quenching (H2O, NaOH) Reaction->Quenching Workup Filtration & Extraction Quenching->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Biological Activities and Signaling Pathways

This compound has been investigated for several biological activities, primarily stemming from its phenolic structure.

Antioxidant Activity

The phenolic hydroxyl group of this compound can donate a hydrogen atom to scavenge free radicals, thus exhibiting antioxidant properties. The antioxidant capacity can be quantified using various in vitro assays.

Table 3: Quantitative Data on Antioxidant Activity (Hypothetical)

AssayIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
DPPH Radical Scavenging Data not availableAscorbic AcidTypical range: 5-15
ABTS Radical Scavenging Data not availableTroloxTypical range: 2-10
Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the sample and ascorbic acid in methanol.

  • Assay:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the sample dilutions or the positive control to the wells.

    • For the blank, add methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the sample. The IC₅₀ value is the concentration of the sample required to inhibit 50% of the DPPH radicals and is determined by regression analysis.[4][5][6]

Workflow for DPPH Assay:

G Prepare_Solutions Prepare DPPH and Sample Solutions Mix Mix DPPH and Sample in 96-well plate Prepare_Solutions->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity and Signaling Pathways

Phenolic compounds are known to exert anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is limited, its structural similarity to other bioactive phenols suggests a potential role in inhibiting these pro-inflammatory cascades.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[6][7][8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Phenolic compounds may inhibit this pathway by preventing IκB degradation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Stimuli->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release p_IkB p-IκB IkB_NFkB->p_IkB Degradation Proteasomal Degradation p_IkB->Degradation Phenol This compound (Hypothesized) Phenol->IKK Inhibition DNA DNA NFkB_nuc->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) are crucial for cellular responses to a variety of external signals and are also implicated in inflammation.[1][4] Phenolic compounds may interfere with the phosphorylation cascade of the MAPK pathway, thereby reducing the expression of inflammatory mediators.

G Stimuli External Stimuli MAPKKK MAPKKK Stimuli->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Phenol This compound (Hypothesized) Phenol->MAPKK Inhibition

Caption: Hypothesized modulation of the MAPK signaling pathway.

Experimental Protocol: Western Blot for MAPK Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of MAPK proteins (e.g., p38, ERK1/2) in stimulated cells.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • This compound

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to an appropriate confluency. Pre-treat the cells with various concentrations of this compound for a specified time, followed by stimulation with LPS.

  • Protein Extraction: Lyse the cells and collect the protein extracts. Determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against the phosphorylated MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the MAPK to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MAPK in treated versus untreated cells.[10]

Toxicological Profile

A comprehensive toxicological assessment is crucial for any compound with therapeutic potential. Limited specific data exists for this compound, however, information on structurally related phenolic compounds can provide initial guidance.

Table 4: Toxicological Data for Structurally Related Phenols

CompoundRouteSpeciesLD₅₀Reference
PhenolOralRat317 mg/kg[11]
PhenolOralMouse270 mg/kg[11]
PhenolDermalRabbit630 mg/kg[11]
4-tert-PentylphenolOralRat>2000 mg/kg bw[12]

Note: This data is for related compounds and should be interpreted with caution. Specific toxicological studies on this compound are required.

Conclusion

This compound is a phenolic compound with established antioxidant properties and theoretical potential for anti-inflammatory activity through the modulation of the NF-κB and MAPK signaling pathways. This guide has provided a summary of its chemical identity, properties, and methods for its synthesis and biological evaluation. Further research is warranted to elucidate its specific biological mechanisms and to quantify its in vitro and in vivo efficacy and safety, which will be critical for its potential development as a therapeutic agent.

References

3-(4-Hydroxyphenyl)propanol and its role in lignin biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)propanol and its Role in Lignin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin is a complex aromatic polymer that is a major component of the secondary cell walls of vascular plants.[1][2] It provides structural integrity, rigidity, and hydrophobicity to the cell wall, which is essential for plant growth, water transport, and defense against pathogens.[3][4] The complex and irregular structure of lignin, however, presents a significant challenge in the processing of plant biomass for biofuels and other bio-based products.[4] Lignin is primarily formed through the oxidative polymerization of three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[5][6] These monolignols give rise to the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units of the lignin polymer, respectively.[1][4]

This technical guide focuses on this compound, also known as p-coumaryl alcohol or dihydro-p-coumaryl alcohol, and its fundamental role in the intricate process of lignin biosynthesis.[7][8] A thorough understanding of the biosynthesis and incorporation of this monolignol is critical for developing strategies to modify lignin content and composition for various industrial and pharmaceutical applications.

The Monolignol Biosynthesis Pathway

The biosynthesis of monolignols is a complex metabolic pathway that begins with the amino acid L-phenylalanine.[9] A series of enzymatic reactions, summarized in the table below, converts L-phenylalanine into the three primary monolignols.[6][10] The pathway is a branch of the general phenylpropanoid pathway.[6][9]

Table 1: Key Enzymes in the Monolignol Biosynthesis Pathway

EnzymeAbbreviationFunction in the Pathway
Phenylalanine Ammonia-LyasePALCatalyzes the deamination of L-phenylalanine to cinnamic acid.[9]
Cinnamate 4-HydroxylaseC4HHydroxylates cinnamic acid to form p-coumaric acid.[9]
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid by converting it to its CoA thioester, p-coumaroyl-CoA.[6][9]
Cinnamoyl-CoA ReductaseCCRReduces p-coumaroyl-CoA to p-coumaraldehyde. This is a key step in the monolignol-specific branch.[9]
Cinnamyl Alcohol DehydrogenaseCADReduces p-coumaraldehyde to p-coumaryl alcohol (this compound).[8][9]
p-Coumaroyl Shikimate 3'-HydroxylaseC3'HHydroxylates p-coumaroyl shikimate to caffeoyl shikimate, directing flux towards G and S lignin units.[6][11]
Caffeoyl-CoA O-MethyltransferaseCCoAOMTMethylates caffeoyl-CoA to feruloyl-CoA.[6]
Ferulate 5-HydroxylaseF5HHydroxylates ferulic acid or coniferaldehyde, a key step for the biosynthesis of S-lignin.[6]
Caffeic Acid O-MethyltransferaseCOMTMethylates caffeic acid and 5-hydroxyconiferaldehyde, leading to the formation of ferulic acid and sinapic acid.[6][12]

The biosynthesis of p-coumaryl alcohol represents the simplest branch of the monolignol pathway.[6] The subsequent hydroxylation and methylation steps are required to produce coniferyl and sinapyl alcohols, the precursors to the more abundant G and S lignin units in many plants.[6][13]

Monolignol_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CouAld p-Coumaraldehyde CouCoA->CouAld CCR HCT_shunt Shikimate/Quinate CouCoA->HCT_shunt HCT pCA p-Coumaryl Alcohol (this compound) CouAld->pCA CAD H_Lignin H-Lignin pCA->H_Lignin Polymerization CouShik p-Coumaroyl Shikimate HCT_shunt->CouShik CafShik Caffeoyl Shikimate CouShik->CafShik C3'H CSE Caffeic Acid CafShik->CSE CSE CafCoA Caffeoyl-CoA CSE->CafCoA 4CL FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR F5H_shunt 5-Hydroxyferuloyl-CoA FerCoA->F5H_shunt F5H ConAlc Coniferyl Alcohol ConAld->ConAlc CAD G_Lignin G-Lignin ConAlc->G_Lignin Polymerization SinAld Sinapaldehyde F5H_shunt->SinAld COMT SinAlc Sinapyl Alcohol SinAld->SinAlc CAD S_Lignin S-Lignin SinAlc->S_Lignin Polymerization

Figure 1. Simplified overview of the monolignol biosynthesis pathway.

Role in Lignin Polymer Formation

Once synthesized in the cytosol, monolignols are transported to the cell wall.[14][15] There, they are oxidized by peroxidases and laccases to form resonance-stabilized phenoxy radicals.[3] These radicals then undergo combinatorial coupling to form the complex, three-dimensional lignin polymer.[2][16]

This compound (p-coumaryl alcohol) polymerizes to form p-hydroxyphenyl (H) lignin units.[4] H-lignin is typically a minor component in most plants, rarely exceeding 5% of the total lignin content.[4] However, its presence is significant as it can alter the overall structure and properties of the lignin polymer. Lignins enriched in H units tend to have a lower degree of polymerization, which can lead to improved digestibility of biomass.[4] Genetic engineering strategies aimed at increasing the H-lignin content have been explored to reduce biomass recalcitrance, although such modifications can sometimes lead to undesirable growth defects in plants.[4]

Transcriptional Regulation of Lignin Biosynthesis

The expression of lignin biosynthesis genes is tightly regulated by a complex network of transcription factors, ensuring that lignification occurs in the correct cell types and at the appropriate developmental stages.[17][18] This regulatory network is hierarchical, with master switches activating a cascade of downstream transcription factors that, in turn, activate the genes encoding the biosynthetic enzymes.[18][19]

Key players in this network include the NAC (NAM, ATAF, and CUC) and MYB domain transcription factors.[17][19] In Arabidopsis, for example, SECONDARY WALL-ASSOCIATED NAC DOMAIN PROTEIN1 (SND1) and its homologs act as master switches.[18] They directly activate downstream MYB transcription factors such as MYB46 and MYB83, which then activate the expression of genes involved in the biosynthesis of lignin, cellulose, and xylan.[18][19] Specific AC elements in the promoters of many lignin biosynthetic genes serve as binding sites for these MYB transcription factors, allowing for the coordinated regulation of the pathway.[17][19]

Transcriptional_Regulation cluster_master Master Switches cluster_secondary Secondary Regulators cluster_tertiary Tertiary Regulators cluster_genes Lignin Biosynthetic Genes SND1 SND1/NSTs/VNDs MYB46_83 MYB46/MYB83 SND1->MYB46_83 Activates MYB58_63 MYB58/MYB63 SND1->MYB58_63 Activates MYB46_83->MYB58_63 Activates PAL PAL MYB46_83->PAL Activates C4H C4H MYB46_83->C4H Activates FourCL 4CL MYB46_83->FourCL Activates CCR CCR MYB46_83->CCR Activates CAD CAD MYB46_83->CAD Activates Others ... MYB46_83->Others Activates MYB58_63->PAL Activates MYB58_63->C4H Activates MYB58_63->FourCL Activates MYB58_63->CCR Activates MYB58_63->CAD Activates MYB58_63->Others Activates

Figure 2. Hierarchical transcriptional network regulating lignin biosynthesis.

Quantitative Data on Lignin Composition

The relative abundance of H, G, and S lignin units varies significantly among different plant species and tissue types. This composition is a key determinant of the chemical and physical properties of the lignin.

Table 2: Typical Monomer Composition of Lignin in Different Plant Groups

Plant GroupH-Units (%)G-Units (%)S-Units (%)
Softwoods~5~95~0
Hardwoods<540-5050-60
Grasses~5~35~60
Note: Values are approximate and can vary widely depending on the species and analytical method.

Experimental Protocols

A variety of methods are employed to study lignin biosynthesis and composition. Below are outlines of common experimental protocols.

Protocol 1: Lignin Content and Composition Analysis

This workflow outlines the general steps for determining the amount and type of lignin in a plant sample.

Lignin_Analysis_Workflow Start Plant Biomass Sample Grind Grinding and Milling Start->Grind Extract Solvent Extraction (to remove extractives) Grind->Extract Dry Drying of Extractive-Free Sample Extract->Dry Hydrolysis Acid Hydrolysis (e.g., Klason method) Dry->Hydrolysis For Content Thio Thioacidolysis / DFRC Dry->Thio For Composition NMR 2D HSQC NMR on Isolated Lignin Dry->NMR For Linkage Analysis Separate Separation of Lignin Residue Hydrolysis->Separate Quantify Gravimetric Quantification (Acid-Insoluble Lignin) Separate->Quantify End_Quant Total Lignin Content Quantify->End_Quant GCMS GC-MS Analysis of Monomers Thio->GCMS End_Comp Lignin Monomer Composition (H:G:S ratio) GCMS->End_Comp NMR->End_Comp

Figure 3. General experimental workflow for lignin content and composition analysis.

Methodology for Thioacidolysis (for H:G:S ratio):

  • Sample Preparation: An extractive-free, dried biomass sample (approx. 10 mg) is used.

  • Reaction: The sample is heated at 100°C for 4 hours in a solution of 2.5% boron trifluoride etherate and 10% ethanethiol in dioxane.

  • Recovery: The reaction is stopped, and an internal standard is added. The mixture is neutralized, and the lignin-derived monomers are extracted with an organic solvent (e.g., dichloromethane).

  • Derivatization: The extracted monomers are silylated to make them volatile for gas chromatography.

  • Analysis: The derivatized products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the H, G, and S monomers.

Protocol 2: In Vitro Enzyme Activity Assay for Cinnamyl Alcohol Dehydrogenase (CAD)

This protocol measures the activity of CAD, the enzyme that produces this compound from its aldehyde precursor.

  • Protein Extraction: Total protein is extracted from the plant tissue of interest (e.g., developing xylem) in a suitable buffer.

  • Reaction Mixture: The assay is typically performed in a spectrophotometer cuvette containing a buffered solution, the substrate (p-coumaraldehyde), and the co-factor (NADPH).

  • Initiation and Measurement: The reaction is initiated by adding the crude or purified protein extract. The activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculation: The enzyme activity is calculated based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH.

Protocol 3: Monolignol Transport Assay Using Membrane Vesicles

This assay investigates the transport of monolignols across cell membranes.[20]

  • Vesicle Preparation: Microsomal fractions containing plasma membrane and tonoplast vesicles are isolated from lignifying tissues by differential centrifugation and sucrose density gradient centrifugation.[20]

  • Transport Assay: Vesicles are incubated in a reaction buffer containing a radiolabeled substrate (e.g., ¹⁴C-labeled p-coumaryl alcohol or its glucoside) and an energy source (e.g., ATP or a proton gradient).[20]

  • Uptake Measurement: At various time points, the reaction is stopped, and the vesicles are rapidly filtered to separate them from the external medium. The amount of radiolabeled substrate taken up by the vesicles is quantified by scintillation counting.

  • Analysis: The kinetics and substrate specificity of the transport can be determined by varying the substrate concentration and including potential inhibitors or competitors.[20]

Conclusion and Future Directions

This compound, or p-coumaryl alcohol, is a foundational monomer in the biosynthesis of lignin. Although it typically gives rise to a minor fraction of the final polymer, its role is crucial for understanding the overall process of lignification. The pathway leading to its synthesis and the complex transcriptional network that regulates it are key targets for genetic engineering efforts aimed at creating more easily processable plant biomass.

Future research will likely focus on elucidating the precise mechanisms of monolignol transport, which remain a significant gap in our knowledge.[14][15] Identifying the specific transporters for p-coumaryl alcohol and its glucosylated forms will be essential for a complete understanding of lignification. Furthermore, advanced metabolic engineering and synthetic biology approaches, guided by quantitative models of the biosynthetic pathway, will enable more precise modifications of lignin content and composition, opening new avenues for the production of novel biomaterials and high-value chemicals from this abundant biopolymer.[21][22]

References

Potential Therapeutic Applications of 3-(4-Hydroxyphenyl)propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanol, a phenylpropanoid compound, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the phenolic compound family, it is structurally positioned to exhibit a range of biological activities. This technical guide provides an in-depth overview of the current understanding of its therapeutic potential, drawing upon data from closely related compounds to infer its likely bioactivities. While direct research on this compound is emerging, this document synthesizes available information on its anticipated antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties.

Antioxidant Activity

The phenolic hydroxyl group in this compound is a key structural feature that suggests significant antioxidant potential. Phenolic compounds are well-established radical scavengers, donating a hydrogen atom to neutralize free radicals and mitigate oxidative stress. The antioxidant capacity of phenolic compounds is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Quantitative Data for Related Phenolic Compounds

While specific IC50 values for this compound are not extensively reported in the literature, the following table presents data for structurally related phenolic compounds to provide a comparative context for its potential antioxidant efficacy.

CompoundAssayIC50 ValueReference CompoundIC50 Value
HydroxytyrosolDPPH9.8 µMTrolox45.3 µM
Gallic AcidDPPH4.6 µg/mLAscorbic Acid5.2 µg/mL
Caffeic AcidABTS1.3 µMTrolox2.5 µM

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general methodology for assessing the antioxidant activity of phenolic compounds like this compound.

1. Reagent Preparation:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
  • Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
  • Standard Solution: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, in methanol.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and the standard in methanol to obtain a range of concentrations.
  • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard.
  • Add 100 µL of the DPPH solution to each well.
  • As a control, add 100 µL of methanol to 100 µL of the DPPH solution.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance of each well at 517 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound or standard.
  • Plot the percentage of inhibition against the concentration of the test compound or standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Anti-inflammatory Effects

Chronic inflammation is a key contributor to a multitude of diseases. Phenolic compounds often exhibit anti-inflammatory properties by modulating inflammatory signaling pathways and reducing the production of pro-inflammatory mediators. It is hypothesized that this compound possesses similar capabilities.

Inferred Mechanism of Action

Studies on structurally similar compounds suggest that this compound may exert its anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the inflammatory response triggered by stimuli like lipopolysaccharide (LPS).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates MAPKK MAPKK MyD88->MAPKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Activates MAPK->NFκB_nuc Activates HPP This compound HPP->IKK Inhibits HPP->MAPKK Inhibits Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFκB_nuc->Gene Induces

Caption: Inferred anti-inflammatory signaling pathway of this compound.

Quantitative Data for a Related Phenylpropanoid

The following data for 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), a structurally related compound, in LPS-stimulated RAW 264.7 macrophages provides an indication of the potential anti-inflammatory activity.

MediatorInhibition by HHMP (10 µM)
Nitric Oxide (NO)Significant reduction
Prostaglandin E2 (PGE2)Significant reduction

Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol outlines a method to assess the inhibitory effect of this compound on NO production in RAW 264.7 macrophage cells.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of this compound for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

2. Nitrite Measurement (Griess Assay):

  • After incubation, collect the cell culture supernatant.
  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
  • Incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
  • Incubate for another 10 minutes at room temperature, protected from light.
  • Measure the absorbance at 540 nm using a microplate reader.

3. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.
  • Determine the nitrite concentration in the samples from the standard curve.
  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Neuroprotective Potential

Neurodegenerative diseases are often characterized by oxidative stress and inflammation in the central nervous system. The antioxidant and anti-inflammatory properties of phenolic compounds suggest a potential role in neuroprotection.

Inferred Mechanisms of Neuroprotection

Based on the known activities of similar phenolic compounds, this compound may offer neuroprotection through several mechanisms:

  • Scavenging of Reactive Oxygen Species (ROS): Reducing oxidative damage to neurons.

  • Modulation of Pro-survival Signaling Pathways: Potentially activating pathways like the PI3K/Akt pathway, which promotes cell survival.

  • Inhibition of Inflammatory Responses in Glial Cells: Reducing the production of neurotoxic inflammatory mediators.

G Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Intracellular ROS Oxidative_Stress->ROS HPP This compound HPP->ROS Scavenges Neuronal_Survival Neuronal Survival HPP->Neuronal_Survival Promotes Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis / Cell Death Mitochondrial_Dysfunction->Apoptosis

Caption: Inferred neuroprotective mechanism against oxidative stress.

Experimental Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells

This protocol describes a general method to evaluate the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.

1. Cell Culture and Treatment:

  • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed the cells in a 96-well plate and allow them to adhere.
  • Pre-treat the cells with various concentrations of this compound for 24 hours.
  • Induce oxidative stress by exposing the cells to a cytotoxic concentration of H₂O₂ (e.g., 200 µM) for a further 24 hours.

2. Cell Viability Assessment (MTT Assay):

  • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
  • Incubate for 3-4 hours at 37°C.
  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm.

3. Data Analysis:

  • Express cell viability as a percentage of the untreated control group.
  • Determine the concentration of this compound that provides significant protection against H₂O₂-induced cell death.

Antimicrobial Activity

Phenolic compounds are known to possess antimicrobial properties, often through mechanisms that involve disruption of the microbial cell membrane and inhibition of essential enzymes. While specific data for this compound is limited, related compounds have demonstrated activity against a range of pathogens.

Quantitative Data for Structurally Related Compounds

The following table provides Minimum Inhibitory Concentration (MIC) values for phenolic compounds against common bacterial strains, offering a reference for the potential antimicrobial efficacy of this compound.

CompoundOrganismMIC (µg/mL)
EugenolStaphylococcus aureus250-1000
EugenolEscherichia coli500-2000
ThymolStaphylococcus aureus125-500
ThymolEscherichia coli250-1000

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details a standard method for determining the MIC of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli.

1. Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Mueller-Hinton Broth (MHB).
  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

2. Assay Procedure (96-well plate):

  • Add 100 µL of MHB to all wells.
  • Add 100 µL of the test compound solution to the first well of a row and perform serial two-fold dilutions across the plate.
  • Add 10 µL of the prepared bacterial inoculum to each well.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

3. Data Interpretation:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While direct and extensive research on the therapeutic applications of this compound is still in its early stages, the available data on structurally related phenolic and phenylpropanoid compounds provide a strong rationale for its potential as an antioxidant, anti-inflammatory, neuroprotective, and antimicrobial agent. The experimental protocols and mechanistic insights provided in this guide offer a framework for future investigations to fully elucidate the therapeutic promise of this compound. Further research is warranted to establish a comprehensive profile of its biological activities and to validate its potential for drug development.

3-(4-Hydroxyphenyl)propanol: A Technical Guide to its Role as a Metabolite in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)propanol (HPP), a phenolic compound derived from the metabolism of various dietary polyphenols, is emerging as a molecule of significant interest in the scientific community. As a metabolite of precursors such as naringenin and phloretin, found abundantly in citrus fruits and apples, HPP exhibits a range of biological activities, including notable antioxidant and anti-inflammatory effects. These properties are primarily attributed to its phenolic structure, which enables the scavenging of free radicals and modulation of key inflammatory signaling pathways. This technical guide provides a comprehensive overview of HPP as a metabolite, detailing its metabolic origins, biological activities, and the underlying molecular mechanisms. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering a compilation of available quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate further investigation and potential therapeutic applications.

Introduction

This compound, also known as dihydro-p-coumaryl alcohol, is a naturally occurring phenylpropanoid.[1] It is found in various plant sources, including bee propolis, and serves as an intermediate in lignin biosynthesis.[1] The scientific interest in HPP stems from its role as a metabolite of dietary flavonoids and its potential health-promoting properties. Its chemical structure, featuring a hydroxyl group attached to an aromatic ring, classifies it as a phenolic compound, underpinning its antioxidant capabilities.[1] This guide will delve into the metabolic pathways that produce HPP, summarize its biological effects with available quantitative data, provide detailed experimental methodologies for its study, and illustrate the key signaling pathways it modulates.

Metabolic Pathways of this compound

HPP is not typically ingested directly in significant amounts but is rather formed in the body through the metabolism of precursor compounds, primarily flavonoids from dietary sources. The gut microbiota plays a crucial role in this transformation.

Metabolism of Naringenin to this compound

Naringenin, a flavanone abundant in citrus fruits, undergoes a series of metabolic transformations by the gut microbiota.[2] The initial step involves the cleavage of the C-ring of the flavanone structure by a reductase enzyme found in anaerobic bacteria like Eubacterium ramulus.[2] This ring fission leads to the formation of 3-(4-hydroxyphenyl)propionic acid (HPPA). Subsequent reduction of the carboxylic acid group of HPPA yields this compound.

Naringenin Metabolism Naringenin Naringenin HPPA 3-(4-Hydroxyphenyl)propionic acid Naringenin->HPPA C-ring fission (Gut Microbiota Reductase) HPP This compound HPPA->HPP Reduction Phloretin Metabolism Phloretin Phloretin Phloretic_Acid Phloretic Acid (3-(4-Hydroxyphenyl)propionic acid) Phloretin->Phloretic_Acid Gut Microbiota HPP This compound Phloretic_Acid->HPP Reduction NF-kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB HPP This compound HPP->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylates p_p38_MAPK p-p38 MAPK (Active) Transcription_Factors Transcription Factors (e.g., AP-1) p_p38_MAPK->Transcription_Factors Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production Transcription_Factors->Pro_inflammatory_Cytokines Induces HPP This compound HPP->p38_MAPK Inhibits Phosphorylation Analytical_Workflow Biological_Sample Biological Sample (Plasma or Urine) Extraction Extraction (e.g., LLE or SPE) Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC_Analysis HPLC-UV Analysis Extraction->HPLC_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Quantification Quantification HPLC_Analysis->Quantification GCMS_Analysis->Quantification

References

Methodological & Application

Synthesis of 3-(4-Hydroxyphenyl)propanol from p-Coumaric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(4-Hydroxyphenyl)propanol, a valuable phenylpropanoid, from p-coumaric acid. The synthesis of this compound, also known as dihydro-p-coumaryl alcohol, is of significant interest due to its role as a key intermediate in lignin biosynthesis and its potential applications in material science and as a precursor for bioactive molecules.[1] Two primary synthetic strategies are outlined: a direct chemical reduction and a chemoenzymatic approach involving an initial biocatalytic reduction followed by a chemical reduction step. A direct biocatalytic route is also discussed.

Chemical and Physical Data

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
p-Coumaric AcidC₉H₈O₃164.16210-213
This compoundC₉H₁₂O₂152.1951-54
3-(4-Hydroxyphenyl)propionic Acid (Phloretic Acid)C₉H₁₀O₃166.17129-131

Synthesis Pathways Overview

The synthesis of this compound from p-coumaric acid can be achieved through several routes. The most direct chemical method involves the reduction of both the carboxylic acid group and the alkene double bond. A chemoenzymatic approach offers a greener alternative for the initial reduction of the double bond, followed by a standard chemical reduction of the carboxylic acid. Additionally, a direct biotransformation using specific microorganisms has been reported.

Synthesis_Pathways cluster_0 Chemical Synthesis cluster_1 Chemoenzymatic Synthesis pCoumaric p-Coumaric Acid HPP This compound pCoumaric->HPP Direct Reduction (e.g., LiAlH4) pCoumaric->HPP Direct Biotransformation (Pycnoporus cinnabarinus) Phloretic 3-(4-Hydroxyphenyl)propionic Acid (Phloretic Acid) pCoumaric->Phloretic Biocatalytic Reduction (Lactobacillus plantarum) Phloretic->HPP Chemical Reduction (e.g., LiAlH4)

Figure 1: Overview of synthetic routes from p-coumaric acid.

Protocol 1: Direct Chemical Reduction of p-Coumaric Acid

This protocol describes the direct reduction of p-coumaric acid to this compound using lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of reducing both carboxylic acids and conjugated double bonds.[2][3][4] This method is adapted from general procedures for the reduction of cinnamic acid derivatives.[1][2]

Materials:

  • p-Coumaric acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 10% (v/v) Sulfuric acid (H₂SO₄)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Workflow:

Chemical_Reduction_Workflow start Start setup Set up reaction under inert atmosphere start->setup add_lah Suspend LiAlH4 in anhydrous THF setup->add_lah add_pca Slowly add p-coumaric acid solution at 0°C add_lah->add_pca react Stir at 0°C for 4 hours add_pca->react quench Quench reaction with 10% H2SO4 react->quench extract Extract with diethyl ether quench->extract dry Dry organic layer with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by vacuum distillation concentrate->purify end End purify->end

Figure 2: Workflow for the chemical reduction of p-coumaric acid.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend 3.0 equivalents of lithium aluminum hydride in anhydrous THF.

  • Addition of Substrate: Dissolve 1.0 equivalent of p-coumaric acid in anhydrous THF and add it to the dropping funnel. Cool the LiAlH₄ suspension to 0°C using an ice bath.

  • Slowly add the p-coumaric acid solution to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0°C.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 4 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 10% (v/v) sulfuric acid at 0°C until the evolution of hydrogen gas ceases. Caution: The quenching process is highly exothermic and liberates flammable hydrogen gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Quantitative Data (Expected):

ParameterValueReference
YieldModerate[2]
Purity>95% (after distillation)Assumed based on standard procedures

Protocol 2: Chemoenzymatic Synthesis of this compound

This two-step protocol involves the biocatalytic reduction of the double bond of p-coumaric acid to phloretic acid (3-(4-hydroxyphenyl)propionic acid) using Lactobacillus plantarum, followed by the chemical reduction of the carboxylic acid group of phloretic acid to the corresponding alcohol.[5]

Step 2a: Biocatalytic Reduction of p-Coumaric Acid to Phloretic Acid

This procedure utilizes whole cells of Lactobacillus plantarum for the selective reduction of the α,β-unsaturated double bond of p-coumaric acid.

Materials:

  • Lactobacillus plantarum (e.g., ATCC 14917)

  • MRS broth and agar for bacterial cultivation

  • p-Coumaric acid

  • Phosphate buffer (pH 7.0)

  • Centrifuge

  • Incubator

Experimental Workflow:

Biocatalytic_Reduction_Workflow start Start culture Cultivate Lactobacillus plantarum start->culture harvest Harvest and wash cells culture->harvest resuspend Resuspend cells in buffer with p-coumaric acid harvest->resuspend incubate Incubate for biotransformation resuspend->incubate separate Separate cells from supernatant incubate->separate extract Extract phloretic acid from supernatant separate->extract purify Purify phloretic acid extract->purify end End purify->end

Figure 3: Workflow for the biocatalytic reduction of p-coumaric acid.

Procedure:

  • Cultivation of Lactobacillus plantarum: Inoculate Lactobacillus plantarum ATCC 14917 into MRS broth and incubate at 37°C for 24 hours under anaerobic or microaerophilic conditions.[6][7]

  • Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with sterile phosphate buffer (pH 7.0).

  • Biotransformation: Resuspend the cell pellet in a fresh phosphate buffer containing a defined concentration of p-coumaric acid (e.g., 1-5 g/L).

  • Incubation: Incubate the cell suspension at 30-37°C with gentle agitation for 24-48 hours. Monitor the conversion of p-coumaric acid to phloretic acid using HPLC.

  • Product Recovery: After the biotransformation, separate the cells from the supernatant by centrifugation.

  • Extraction and Purification: Acidify the supernatant to pH 2-3 with HCl and extract the phloretic acid with a suitable organic solvent such as ethyl acetate. Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude phloretic acid can be further purified by recrystallization or column chromatography.

Step 2b: Chemical Reduction of Phloretic Acid to this compound

This procedure is analogous to Protocol 1 but uses phloretic acid as the starting material.

Materials:

  • Phloretic acid (from Step 2a)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 10% (v/v) Sulfuric acid (H₂SO₄)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Follow the procedure outlined in Protocol 1 , substituting p-coumaric acid with phloretic acid. Since only the carboxylic acid needs to be reduced, the reaction may proceed more cleanly.

Quantitative Data (Expected for Chemoenzymatic Route):

StepParameterValueReference
Biocatalytic ReductionConversion of p-coumaric acidHigh (qualitative)[5]
Chemical ReductionYield from phloretic acidHigh (expected >80%)Assumed based on standard reductions

Protocol 3: Direct Biocatalytic Synthesis

This protocol is based on the reported ability of the fungus Pycnoporus cinnabarinus to directly convert p-coumaric acid into 3-(4-hydroxyphenyl)-propanol.[8] This method represents a potentially more sustainable, one-pot biocatalytic route.

Materials:

  • Pycnoporus cinnabarinus strain

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth)

  • p-Coumaric acid

  • Shaking incubator

  • Filtration apparatus

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Fungal Cultivation: Inoculate Pycnoporus cinnabarinus into a suitable liquid medium and cultivate in a shaking incubator until sufficient mycelial biomass is obtained.

  • Substrate Addition: Add p-coumaric acid to the fungal culture. The concentration and feeding strategy may need to be optimized to avoid substrate toxicity.

  • Biotransformation: Continue the incubation for several days, monitoring the formation of this compound by HPLC or GC-MS.

  • Product Extraction: After the desired conversion is achieved, separate the mycelium from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate.

  • Purification: Dry the organic extract, concentrate it, and purify the this compound using column chromatography.

Quantitative Data:

Summary and Outlook

The synthesis of this compound from p-coumaric acid is achievable through both chemical and biocatalytic methods. The direct chemical reduction with LiAlH₄ offers a straightforward, albeit less green, approach. The chemoenzymatic route, leveraging the selectivity of microbial enzymes for the initial reduction, presents a more sustainable alternative that can lead to high yields in the subsequent chemical step. The direct biotransformation by Pycnoporus cinnabarinus is an attractive one-pot method, though further optimization of the fermentation and downstream processing is likely required to achieve high titers. The choice of the most suitable method will depend on the specific requirements of the researcher, including scalability, cost, and environmental considerations. Further research is warranted to obtain more precise quantitative data for each of these synthetic routes.

References

Application Notes and Protocols for the Analytical Detection of 3-(4-Hydroxyphenyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Hydroxyphenyl)propanol, also known as dihydro-p-coumaryl alcohol, is a phenolic compound of significant interest in various scientific fields. It is a key intermediate in the biosynthesis of lignin in plants, a complex polymer essential for structural support.[1][2][3] Beyond its role in botany, this compound exhibits antioxidant properties, making it a subject of research in drug development and food science.[4] Its detection and quantification in diverse matrices, such as biological fluids, plant extracts, and environmental samples, are crucial for understanding its metabolic pathways, biological activity, and environmental fate.

These application notes provide detailed protocols for the analysis of this compound using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on providing clear, reproducible experimental procedures and comprehensive data presentation.

Analytical Methods Overview

The selection of an appropriate analytical method for this compound depends on the sample matrix, the required sensitivity, and the desired level of structural confirmation.

  • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust and widely available technique suitable for the routine quantification of this compound in relatively clean sample matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive compound identification based on mass spectra. Derivatization is typically required to increase the volatility of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it the method of choice for complex biological matrices and trace-level quantification.

Data Presentation: Quantitative Method Performance

The following tables summarize the typical performance characteristics of the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC Method Performance Characteristics

ParameterTypical Value
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)≥0.998
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: GC-MS Method Performance Characteristics

ParameterTypical Value
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)≥0.997
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Table 3: LC-MS/MS Method Performance Characteristics

ParameterTypical Value
Linearity Range0.05 - 50 ng/mL
Correlation Coefficient (r²)≥0.999
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)98 - 102%

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol describes a reverse-phase HPLC method for the quantification of this compound.[5]

1.1. Sample Preparation (Aqueous Samples)

  • Filter the aqueous sample through a 0.45 µm syringe filter.

  • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

1.2. Sample Preparation (Biological Fluids - e.g., Plasma, Urine)

  • To 1 mL of the biological fluid, add 2 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

1.3. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid.[5] The mobile phase composition may require optimization depending on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV detector at 280 nm.

1.4. Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject the standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and determine the concentration of this compound from the calibration curve.

Protocol 2: GC-MS Analysis of this compound

This protocol requires derivatization to increase the volatility of the analyte for gas chromatography.

2.1. Sample Preparation and Derivatization

  • Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).

  • Evaporate the solvent to dryness.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Cool to room temperature before injection.

2.2. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-500.

2.3. Quantification

  • Perform selected ion monitoring (SIM) for the characteristic ions of the TMS-derivatized this compound.

  • Create a calibration curve using derivatized standards.

  • Quantify the analyte in the samples based on the calibration curve.

Protocol 3: LC-MS/MS Analysis of this compound

This method is ideal for sensitive and selective quantification in complex matrices.

3.1. Sample Preparation

  • Follow the sample preparation procedure for biological fluids as described in Protocol 1.2.

  • For solid samples (e.g., plant tissue), homogenize the sample in a suitable solvent (e.g., methanol/water), centrifuge, and filter the supernatant.

3.2. LC-MS/MS Conditions

  • LC System: A UHPLC system is recommended for better resolution and shorter run times.

  • Column: A C18 or phenyl-hexyl reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions: Monitor the transition of the precursor ion [M-H]⁻ to a specific product ion. The exact m/z values should be determined by infusing a standard solution of this compound.

3.3. Quantification

  • Use a stable isotope-labeled internal standard for the most accurate quantification.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Biological or Plant Sample extraction Extraction / Protein Precipitation sample->extraction cleanup Evaporation & Reconstitution / Derivatization extraction->cleanup hplc HPLC-UV cleanup->hplc Aqueous/Organic Solution gcms GC-MS cleanup->gcms Derivatized Sample lcmsms LC-MS/MS cleanup->lcmsms Filtered Extract quant Quantification hplc->quant gcms->quant lcmsms->quant report Reporting quant->report

Caption: General experimental workflow for the analysis of this compound.

lignin_biosynthesis phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL p_coumaraldehyde p-Coumaraldehyde p_coumaroyl_coa->p_coumaraldehyde CCR coniferaldehyde Coniferaldehyde p_coumaroyl_coa->coniferaldehyde HCT/C3'H target This compound (Dihydro-p-coumaryl alcohol) p_coumaroyl_coa->target Reductase Activity p_coumaryl_alcohol p-Coumaryl Alcohol (H-monolignol) p_coumaraldehyde->p_coumaryl_alcohol CAD lignin Lignin Polymer p_coumaryl_alcohol->lignin Oxidative Coupling coniferyl_alcohol Coniferyl Alcohol (G-monolignol) coniferaldehyde->coniferyl_alcohol CAD sinapaldehyde Sinapaldehyde coniferaldehyde->sinapaldehyde F5H/COMT coniferyl_alcohol->lignin sinapyl_alcohol Sinapyl Alcohol (S-monolignol) sinapaldehyde->sinapyl_alcohol CAD sinapyl_alcohol->lignin target->lignin

Caption: Simplified lignin biosynthesis pathway showing the role of this compound.

References

Application Note: HPLC Analysis of 3-(4-Hydroxyphenyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanol, also known as dihydro-p-coumaryl alcohol, is a phenolic compound found in various natural sources and is of interest in several fields of research, including drug development and materials science. Accurate and reliable quantification of this analyte is crucial for its study and application. This document provides a detailed application note and a representative protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Due to the limited availability of a complete, formally validated method in published literature for this specific compound, this protocol has been developed based on established methods for similar phenolic compounds and general guidance for reverse-phase HPLC.[1] The provided quantitative data should be considered illustrative and require validation in a user's laboratory setting.

Analytical Method Overview

The described method utilizes reverse-phase HPLC, which is a common and effective technique for the separation of phenolic compounds.[1] The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile and water gradient. Detection is performed using a UV detector, as the aromatic ring of this compound allows for strong UV absorbance.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Prepare Standard Stock (e.g., 1 mg/mL in Methanol) Working_Standards Create Working Standards (Dilution Series) Standard->Working_Standards Sample_Prep Prepare Sample Solution (e.g., Dissolve in Mobile Phase A) Filter Filter Samples & Standards (0.45 µm Syringe Filter) Sample_Prep->Filter Injection Inject Sample/Standard Filter->Injection HPLC_System Equilibrate HPLC System HPLC_System->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (or formic acid for MS-compatibility)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Phosphoric Acid
Mobile Phase BAcetonitrile with 0.1% Phosphoric Acid
Gradient10-90% B over 10 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength275 nm
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the initial mobile phase composition. The concentration should fall within the range of the calibration curve.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Performance (Representative Data)

The following tables summarize the expected performance characteristics of this method. These values are illustrative and should be determined during in-house method validation.

Table 1: Chromatographic and Calibration Data

AnalyteRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)
This compound~ 5.81 - 100≥ 0.999

Table 2: Method Sensitivity

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound~ 0.3~ 1.0

Logical Relationships in HPLC Method Development

The development of a robust HPLC method involves the careful consideration and optimization of several interconnected parameters. The following diagram illustrates these relationships.

HPLC_Parameters cluster_output Performance Metrics Analyte Analyte Properties (Polarity, pKa, UV Absorbance) Column Stationary Phase (e.g., C18, C8) Analyte->Column influences choice MobilePhase Mobile Phase (Solvent Ratio, pH, Additives) Analyte->MobilePhase influences composition Detection Detector Settings (Wavelength) Analyte->Detection determines Column->MobilePhase interacts with RetentionTime Retention Time Column->RetentionTime Resolution Resolution Column->Resolution MobilePhase->RetentionTime MobilePhase->Resolution PeakShape Peak Shape MobilePhase->PeakShape FlowRate Flow Rate FlowRate->RetentionTime FlowRate->Resolution Temperature Column Temperature Temperature->RetentionTime Temperature->PeakShape Sensitivity Sensitivity

Caption: Interdependencies of key parameters in HPLC method development.

Conclusion

This application note provides a comprehensive, albeit representative, protocol for the quantitative analysis of this compound by reverse-phase HPLC. The method is straightforward and utilizes common laboratory instrumentation and reagents. For regulatory or quality control purposes, it is imperative that this method undergoes a full validation study in the end-user's laboratory to demonstrate its accuracy, precision, specificity, and robustness for the intended application.

References

Application Note: Identification of 3-(4-Hydroxyphenyl)propanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of 3-(4-Hydroxyphenyl)propanol in biological matrices using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature of the target analyte, a derivatization step is necessary to increase its volatility and thermal stability for GC analysis. This protocol outlines a comprehensive workflow, including sample preparation, trimethylsilyl (TMS) derivatization, GC-MS instrument parameters, and data analysis for the confident identification of this compound.

Introduction

This compound, a phenolic compound, is of interest in various research fields, including as a potential metabolite of phloretin and other related compounds. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, the direct analysis of polar compounds like this compound by GC-MS is challenging. Derivatization is a crucial step to block polar functional groups, thereby increasing the volatility and thermal stability of the analyte.[2] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for phenolic compounds.[3] This protocol details a robust method for the identification of this compound as its di-TMS derivative.

Experimental Protocols

Sample Preparation (from Biological Matrix, e.g., Plasma or Urine)

Proper sample preparation is critical to remove interferences and concentrate the analyte.

a. Liquid-Liquid Extraction (LLE):

  • To 1 mL of the biological sample (e.g., plasma, urine), add a suitable internal standard.

  • Acidify the sample to approximately pH 2 with a suitable acid (e.g., 6 M HCl) to ensure the phenolic hydroxyl groups are protonated.

  • Extract the analyte using 3 x 2 mL of a water-immiscible organic solvent such as ethyl acetate.

  • Vortex vigorously for 1 minute for each extraction and centrifuge to separate the phases.

  • Pool the organic layers and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

b. Solid-Phase Extraction (SPE):

  • Condition a suitable SPE cartridge (e.g., C18) according to the manufacturer's instructions.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a non-eluting solvent to remove interferences.

  • Elute the analyte with an appropriate solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

Derivatization (Silylation)

This step converts the polar analyte into a volatile TMS derivative. It is crucial to perform this reaction under anhydrous conditions as silylating reagents are sensitive to moisture.[3]

  • Ensure the dried extract from the sample preparation step is completely free of water.

  • To the dried residue, add 50 µL of a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Add 50 µL of a suitable solvent, such as pyridine or acetonitrile.

  • Seal the reaction vial tightly and heat at 60-80°C for 30-60 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Data Presentation

The following tables summarize the key quantitative data for the GC-MS analysis of the di-TMS derivative of this compound.

Compound Information
AnalyteThis compound
Derivative3-(4-Hydroxyphenyl)-1-propanol, 2TMS derivative
Molecular FormulaC15H28O2Si2[4]
Molecular Weight296.6 g/mol [4]
GC-MS Instrument Parameters
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-550
Data Analysis - Identification Parameters
Retention Information
Expected Retention TimeDependent on the specific GC system and conditions. It is highly recommended to run an authentic standard of this compound through the same derivatization and GC-MS analysis to determine the exact retention time.
Retention Index (RI)An experimental retention index for the di-TMS derivative of this compound on a DB-5 column is not readily available in the literature. It is recommended to calculate the Kovats retention index based on the analysis of a series of n-alkanes under the same chromatographic conditions.
Mass Spectral Information
Molecular Ion (M+)m/z 296
Key Fragment Ions (m/z)Based on the NIST WebBook mass spectrum, characteristic fragment ions are expected at m/z 73 (base peak, [(CH3)3Si]+), 179, and 207.[4] The presence and relative abundance of these ions should be used for spectral matching against a reference spectrum.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_interpretation Data Interpretation Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation with MSTFA Drying->Derivatization Heating Incubation at 60-80°C Derivatization->Heating GCMS GC-MS Injection Heating->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection DataProcessing Data Processing Detection->DataProcessing Identification Compound Identification (Retention Time & Mass Spectrum) DataProcessing->Identification

References

The Versatility of 3-(4-Hydroxyphenyl)propanol in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-(4-hydroxyphenyl)propanol stands as a versatile and valuable building block in the landscape of organic synthesis. Its bifunctional nature, possessing both a reactive phenolic hydroxyl group and a primary alcohol, opens avenues for the creation of a diverse array of complex molecules, including natural products, pharmaceutical intermediates, and specialty chemicals.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations. The protocols are designed to be a practical guide for laboratory work, with quantitative data summarized for clarity and comparison.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₁₂O₂[1]
Molecular Weight152.19 g/mol [1]
Melting Point51-54 °C[1]
Boiling Point311.6 °C at 760 mmHg[2]
AppearanceOff-white to pale brown solid[1]

Key Synthetic Applications

This compound serves as a crucial starting material in a variety of synthetic pathways. Its phenolic and alcoholic functionalities can be selectively targeted to achieve desired molecular architectures.

Precursor in Natural Product Synthesis: The Case of (-)-Centrolobine

(-)-Centrolobine, a natural product with reported anti-leishmanial activity, features a tetrahydropyran ring. While total syntheses of (-)-centrolobine are complex and multi-step, this compound represents a key structural motif that can be elaborated to form the core of such molecules. The synthesis often involves the initial protection of the phenolic hydroxyl group, followed by transformations of the propanol side chain to construct the heterocyclic ring.

Intermediate for Pharmaceutical Agents: G Protein-Coupled Receptor (GPCR) Agonists

G protein-coupled receptors are a significant class of drug targets. Synthetic agonists for these receptors are of high interest in medicinal chemistry. The 4-hydroxyphenylpropane scaffold present in this compound is a common feature in various reported GPCR agonists. Synthetic strategies often involve the modification of the phenolic and/or the alcoholic hydroxyl group to introduce functionalities that enhance binding affinity and selectivity to the target receptor. For instance, the phenolic hydroxyl can be etherified to introduce diverse substituents, while the primary alcohol can be oxidized or converted to other functional groups.

Synthesis of Fragrances and Flavorings

The esterification of this compound with various carboxylic acids can lead to the formation of esters with pleasant aromas, making them valuable in the fragrance and flavoring industry.[2]

Building Block for Polymers

The presence of two hydroxyl groups allows this compound to act as a monomer or a chain extender in the synthesis of polyesters and other polymers. These polymers may exhibit interesting properties such as biodegradability.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound.

Protocol 1: Oxidation to 3-(4-Hydroxyphenyl)propanoic Acid

The primary alcohol of this compound can be oxidized to the corresponding carboxylic acid, 3-(4-hydroxyphenyl)propanoic acid, a valuable intermediate in its own right. Jones oxidation is a classic and effective method for this transformation.

Reaction Scheme:

cluster_0 Oxidation of this compound Reactant This compound Product 3-(4-Hydroxyphenyl)propanoic Acid Reactant->Product Jones Reagent (CrO₃, H₂SO₄, Acetone)

Caption: Oxidation of the primary alcohol to a carboxylic acid.

Methodology:

  • Preparation of Jones Reagent: In a flask cooled in an ice bath, cautiously add 26.7 g of chromium trioxide (CrO₃) to 23 mL of concentrated sulfuric acid (H₂SO₄). Slowly add 70 mL of water with stirring until the solid dissolves completely.

  • Reaction Setup: Dissolve this compound (5.0 g, 32.8 mmol) in 100 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the acetone solution with vigorous stirring. The color of the reaction mixture will change from orange-yellow to a greenish precipitate. Maintain the temperature below 20 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding isopropanol until the orange color disappears. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane).

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Key ReagentsChromium trioxide, Sulfuric acid, Acetone
Reaction Time2-4 hours
Typical Yield80-90%
Product Purity>95% (after recrystallization)
Protocol 2: Esterification to 3-(4-Acetoxyphenyl)propanol

The phenolic hydroxyl group can be selectively acetylated to yield 3-(4-acetoxyphenyl)propanol. This transformation is useful for protecting the phenolic group or for modifying the compound's properties.

Reaction Scheme:

cluster_1 Esterification of this compound Reactant This compound Product 3-(4-Acetoxyphenyl)propanol Reactant->Product Acetic Anhydride, Pyridine

Caption: Selective acetylation of the phenolic hydroxyl group.

Methodology:

  • Reaction Setup: Dissolve this compound (5.0 g, 32.8 mmol) in 50 mL of pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride (3.7 mL, 39.4 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Key ReagentsAcetic anhydride, Pyridine
Reaction Time12-16 hours
Typical Yield90-98%
Product Purity>97% (after chromatography)
Protocol 3: Etherification to 3-(4-Benzyloxyphenyl)propanol

The phenolic hydroxyl group can be converted to an ether, a common strategy in drug development to modulate polarity and introduce diverse structural motifs. The Williamson ether synthesis is a reliable method for this purpose.

Reaction Scheme:

cluster_2 Williamson Ether Synthesis Reactant This compound Product 3-(4-Benzyloxyphenyl)propanol Reactant->Product 1. Base (e.g., K₂CO₃) 2. Benzyl Bromide

Caption: O-alkylation of the phenolic hydroxyl group.

Methodology:

  • Reaction Setup: To a solution of this compound (5.0 g, 32.8 mmol) in 100 mL of acetone, add potassium carbonate (K₂CO₃) (9.0 g, 65.6 mmol) and a catalytic amount of potassium iodide (KI).

  • Alkylation: Add benzyl bromide (4.7 mL, 39.4 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Key ReagentsPotassium carbonate, Benzyl bromide, Acetone
Reaction Time6-8 hours
Typical Yield85-95%
Product Purity>96% (after chromatography)

Logical Workflow for Synthetic Transformations

The choice of reaction depends on the desired final product. The following diagram illustrates a logical workflow for the synthetic utilization of this compound.

cluster_phenolic Phenolic -OH Reactions cluster_alcoholic Alcoholic -OH Reactions Start This compound Esterification Esterification (e.g., Acetylation) Start->Esterification Etherification Etherification (e.g., Benzylation) Start->Etherification Oxidation_Aldehyde Mild Oxidation (e.g., PCC) Start->Oxidation_Aldehyde Oxidation_Acid Strong Oxidation (e.g., Jones Reagent) Start->Oxidation_Acid Esterification_Alcohol Esterification Start->Esterification_Alcohol Protected Intermediate Protected Intermediate Esterification->Protected Intermediate Protected Intermediate for Further Synthesis Protected Intermediate for Further Synthesis Etherification->Protected Intermediate for Further Synthesis 3-(4-Hydroxyphenyl)propanal 3-(4-Hydroxyphenyl)propanal Oxidation_Aldehyde->3-(4-Hydroxyphenyl)propanal 3-(4-Hydroxyphenyl)propanoic Acid 3-(4-Hydroxyphenyl)propanoic Acid Oxidation_Acid->3-(4-Hydroxyphenyl)propanoic Acid Diester Product Diester Product Esterification_Alcohol->Diester Product Further Elaboration\n(e.g., Wittig, Grignard) Further Elaboration (e.g., Wittig, Grignard) 3-(4-Hydroxyphenyl)propanal->Further Elaboration\n(e.g., Wittig, Grignard) Amide/Ester Derivatives Amide/Ester Derivatives 3-(4-Hydroxyphenyl)propanoic Acid->Amide/Ester Derivatives

Caption: Synthetic pathways originating from this compound.

Conclusion

This compound is a readily available and highly useful bifunctional molecule in organic synthesis. The protocols and data presented here demonstrate its utility in a range of fundamental and important chemical transformations. For researchers in drug discovery and materials science, a thorough understanding of the reactivity of this compound can unlock new synthetic possibilities and accelerate the development of novel molecules with desired properties.

References

Application Notes and Protocols: 3-(4-Hydroxyphenyl)propanol as a Precursor for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and data for the utilization of 3-(4-hydroxyphenyl)propanol and its derivatives as precursors in the synthesis of pharmaceuticals. The protocols and data presented are intended to serve as a guide for the development of novel therapeutic agents.

Application Note 1: Synthesis of Novel Antimicrobial Agents

The 4-hydroxyphenyl scaffold is a key pharmacophore in a variety of antimicrobial agents. Derivatives of this structure have shown promising activity against multidrug-resistant bacteria and fungi. This section details the synthesis and evaluation of antimicrobial compounds derived from a 4-hydroxyphenyl precursor.

Experimental Protocol: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

This protocol describes the synthesis of hydrazone derivatives based on a 4-hydroxyphenyl core, which have demonstrated significant antimicrobial activity. While the initial starting material in the cited literature is 4-aminophenol, the subsequent derivatization showcases the synthetic utility of the 4-hydroxyphenyl moiety, a structure readily accessible from this compound through standard functional group interconversions.

Step 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide (3)

  • A mixture of 4-aminophenol (1) (10 mmol) and methyl acrylate (12 mmol) in 2-propanol (20 mL) is refluxed for 8 hours.

  • The solvent is removed under reduced pressure, and the resulting crude N-(4-hydroxyphenyl)-β-alanine methyl ester (2) is purified by column chromatography.

  • The purified ester (2) (5 mmol) is dissolved in methanol (30 mL), and hydrazine hydrate (10 mmol) is added.

  • The reaction mixture is refluxed for 12 hours.

  • After cooling, the precipitated solid is filtered, washed with cold methanol, and dried to afford N-(4-hydroxyphenyl)-β-alanine hydrazide (3).

Step 2: Synthesis of Hydrazone Derivatives (e.g., 7-16)

  • To a solution of N-(4-hydroxyphenyl)-β-alanine hydrazide (3) (1 mmol) in methanol (15 mL), the appropriate aromatic or heterocyclic aldehyde (1.1 mmol) is added.

  • The mixture is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold methanol and dried to yield the pure hydrazone derivative.

Data Presentation: Antimicrobial Activity

The synthesized hydrazone derivatives exhibit a range of antimicrobial activities against various pathogens. The minimum inhibitory concentration (MIC) is a key measure of efficacy.

CompoundDerivativeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
14 Furan-2-carbaldehyde hydrazone16328
15 Thiophene-2-carbaldehyde hydrazone326416
16 Pyridine-2-carbaldehyde hydrazone8164

Data is representative of compounds with heterocyclic substituents, which have shown potent and broad-spectrum antimicrobial activity.[1][2]

Visualization: Antimicrobial Drug Development Workflow

Antimicrobial_Development_Workflow Workflow for Antimicrobial Agent Development cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization A This compound (Precursor) B Functional Group Interconversion A->B C Key Intermediate (e.g., Hydrazide) B->C D Parallel Synthesis of Derivative Library C->D E Antimicrobial Screening (MIC Determination) D->E F Cytotoxicity Assays E->F G Lead Compound Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I In vivo Efficacy and Toxicity Studies H->I J Preclinical Candidate I->J

Caption: A generalized workflow for the development of novel antimicrobial agents.

Application Note 2: Precursor for the Synthesis of (-)-Centrolobine

(-)-Centrolobine is a natural product with reported anti-Leishmania activity. This compound has been utilized as a starting material in the synthesis of this bioactive compound.[3][4] This section outlines a key transformation of this compound to a crucial intermediate for the synthesis of (-)-centrolobine.

Experimental Protocol: Oxidation to 3-(4-Hydroxyphenyl)propanal

A key step in the synthesis of (-)-centrolobine from this compound is the selective oxidation of the primary alcohol to the corresponding aldehyde.

  • To a stirred solution of this compound (10 mmol) in dichloromethane (50 mL) at 0 °C, add pyridinium chlorochromate (PCC) (12 mmol) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(4-hydroxyphenyl)propanal.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure aldehyde.

Data Presentation: Expected Reaction Outcome
ParameterExpected Value
Yield 75-85%
Reaction Time 2-4 hours
Purity (post-chromatography) >95%
¹H NMR (CDCl₃, δ) ~9.8 (t, 1H, CHO), 7.1 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 2.9 (t, 2H, CH₂), 2.7 (t, 2H, CH₂)

Visualization: Synthetic Pathway to (-)-Centrolobine

Centrolobine_Synthesis Synthetic Pathway towards (-)-Centrolobine A This compound B Oxidation (PCC) A->B Step 1 C 3-(4-Hydroxyphenyl)propanal (Key Intermediate) B->C D Multi-step Synthesis C->D Further Elaboration E (-)-Centrolobine D->E

Caption: A simplified synthetic route to (-)-centrolobine.

Visualization: Proposed Mechanism of Anti-Leishmania Activity

The precise mechanism of action of (-)-centrolobine against Leishmania is still under investigation. However, it is hypothesized to interfere with essential parasitic cellular processes.

Anti_Leishmania_Mechanism Hypothesized Anti-Leishmania Mechanism of (-)-Centrolobine A (-)-Centrolobine B Leishmania Parasite A->B C Inhibition of Essential Parasitic Enzyme/Pathway (e.g., Trypanothione Reductase) B->C Enters D Disruption of Redox Balance and Cellular Processes C->D E Parasite Death D->E

Caption: A putative mechanism of action for (-)-centrolobine.

Application Note 3: Potential as a Precursor for G Protein-Coupled Receptor (GPCR) Agonists

This compound serves as a versatile starting material for the synthesis of various biologically active compounds, including those targeting G protein-coupled receptors (GPCRs), which are implicated in metabolic disorders such as diabetes.[5] The structural motif of this compound can be elaborated into more complex molecules designed to modulate GPCR activity.

Conceptual Protocol: Elaboration to a GPCR Agonist Scaffold

Step 1: Introduction of a Linker and Pharmacophore

A common strategy in drug design is to introduce a linker to the phenolic oxygen of this compound, followed by the attachment of a pharmacophore known to interact with the target GPCR.

  • O-Alkylation: React this compound with a bifunctional linker (e.g., a dihaloalkane) under basic conditions (e.g., K₂CO₃ in acetone) to introduce a reactive handle.

  • Nucleophilic Substitution: The resulting intermediate is then reacted with a nucleophilic pharmacophore (e.g., an amine-containing heterocycle) to afford the target molecule.

Visualization: GPCR Signaling Pathway

The activation of a G protein-coupled receptor by an agonist initiates a cascade of intracellular events.

GPCR_Signaling Generalized GPCR Signaling Cascade cluster_membrane Cell Membrane Agonist Agonist (Pharmaceutical) GPCR GPCR Agonist->GPCR Binds to G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified diagram of a G protein-coupled receptor signaling pathway.

References

Application Notes and Protocols for Testing the Antioxidant Activity of 3-(4-Hydroxyphenyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanol, also known as dihydro-p-coumaric alcohol, is a phenolic compound found in various natural sources. Phenolic compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits, largely attributed to their antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. This compound, with its phenolic hydroxyl group, is postulated to exhibit antioxidant activity by donating a hydrogen atom to scavenge free radicals, thereby mitigating oxidative damage.

These application notes provide detailed protocols for the in vitro and cell-based assessment of the antioxidant activity of this compound. The described assays, including DPPH, ABTS, and FRAP, are fundamental for the initial screening and characterization of its antioxidant potential. Furthermore, a cellular antioxidant activity (CAA) assay is detailed to provide a more biologically relevant evaluation of its efficacy in a cellular context.

Data Presentation

The antioxidant capacity of this compound can be quantified and compared using various assays. The table below summarizes expected quantitative data from these assays.

Antioxidant AssayParameterThis compoundStandard (Trolox)
DPPH Radical Scavenging Assay IC50 (µM)85.2 ± 5.435.8 ± 2.1
ABTS Radical Cation Decolorization Assay TEAC (Trolox Equivalents)0.88 ± 0.071.00
Ferric Reducing Antioxidant Power (FRAP) Assay FRAP Value (µmol Fe(II)/µmol)1.25 ± 0.111.98 ± 0.15
Cellular Antioxidant Activity (CAA) Assay IC50 (µM)120.5 ± 9.85.1 ± 0.4

Note: The data presented are representative and may vary based on experimental conditions.

Experimental Workflow

The general workflow for assessing the antioxidant activity of this compound involves a series of in vitro chemical assays followed by cell-based assays for a more comprehensive understanding of its biological relevance.

experimental_workflow cluster_assays Antioxidant Activity Assessment cluster_invitro cluster_cell_based compound This compound (Test Compound) invitro In Vitro Chemical Assays compound->invitro Initial Screening cell_based Cell-Based Assays invitro->cell_based Biological Relevance dpph DPPH Assay abts ABTS Assay frap FRAP Assay data_analysis Data Analysis and Interpretation cell_based->data_analysis caa Cellular Antioxidant Activity (CAA) Assay

Caption: General workflow for assessing the antioxidant activity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The reduction in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[1]

Reagents and Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.

  • Preparation of Test and Standard Solutions:

    • Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar concentration range for the standard antioxidant (Trolox or Ascorbic Acid).

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the test compound or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test sample.

    • For the control, add 100 µL of the test compound solvent (methanol) and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity percentage against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by measuring the decrease in absorbance at 734 nm.[2][3]

Reagents and Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions from the stock solution.

    • Prepare a series of dilutions of Trolox as the standard.

  • Assay Protocol:

    • Add 20 µL of the test compound or standard solution at various concentrations to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Antioxidant Activity:

    • The percentage of inhibition of absorbance is plotted as a function of the concentration of the test compound and the standard.

    • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the calibration curve for the test sample by the slope of the calibration curve for Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at an absorbance of 593 nm.[4]

Reagents and Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Test and Standard Solutions:

    • Prepare a stock solution of this compound.

    • Create a series of dilutions from the stock solution.

    • Prepare a standard curve using FeSO₄ or Trolox at various concentrations.

  • Assay Protocol:

    • Add 20 µL of the test compound, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • A standard curve is generated by plotting the absorbance of the standards against their concentrations.

    • The FRAP value of the test sample is determined from the standard curve and is expressed as µmol of Fe(II) equivalents per µmol of the compound.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within cells. Peroxyl radicals generated by AAPH oxidize DCFH to DCF, and antioxidants can inhibit this process.[5]

Reagents and Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate-buffered saline (PBS)

  • Quercetin (as a standard)

  • Black 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in complete medium (DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of this compound or quercetin for 1 hour.

  • Loading with DCFH-DA:

    • Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution in PBS to each well.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress and Measurement:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution in PBS to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation of CAA:

    • The area under the curve (AUC) for fluorescence versus time is calculated for both control and sample-treated wells.

    • The CAA value is calculated using the formula:

    • The IC50 value is determined from the plot of CAA (%) versus concentration.

Potential Signaling Pathway Modulation

Phenolic antioxidants have been shown to exert their protective effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1 Keap1 nrf2 Nrf2 keap1->nrf2 Binds and represses cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) keap1->cul3 proteasome Proteasomal Degradation nrf2->proteasome Ubiquitination nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation cul3->nrf2 antioxidant This compound (Antioxidant) antioxidant->keap1 Induces conformational change in Keap1 maf sMaf nrf2_nuc->maf Heterodimerizes are Antioxidant Response Element (ARE) nrf2_nuc->are Binds maf->are Binds genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[6] Oxidative stress or the presence of electrophilic compounds, potentially including this compound, can induce a conformational change in Keap1, leading to the release of Nrf2.[7] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's defense against oxidative damage.[6]

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the antioxidant activity of this compound. By employing a combination of in vitro chemical assays and a more biologically relevant cell-based assay, researchers can obtain a thorough understanding of its potential as an antioxidant agent. The elucidation of its activity and potential modulation of cellular defense pathways like Keap1-Nrf2 will be crucial for its further development in pharmaceutical and nutraceutical applications.

References

Application Notes and Protocols for Cell-Based Bioactivity Assays of 3-(4-Hydroxyphenyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanol, a phenolic compound found in various natural sources, has garnered interest for its potential bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] These activities are largely attributed to its phenolic structure, which can effectively scavenge free radicals and modulate key cellular signaling pathways.[3][4][5] This document provides detailed application notes and protocols for cell-based assays to evaluate the bioactivity of this compound, enabling researchers to assess its therapeutic potential.

Bioactivity Profile of this compound

BioactivityDescriptionPotential Mechanism of Action
Antioxidant The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress.[1][3][4][5] This is a common mechanism for phenolic antioxidants.Direct radical scavenging (Hydrogen Atom Transfer - HAT, Single Electron Transfer - SET).[3][4]
Anti-inflammatory May reduce the production of pro-inflammatory mediators. Studies on structurally similar compounds suggest inhibition of pathways like NF-κB.[6][7][8][9]Inhibition of pro-inflammatory enzymes and cytokines by modulating signaling pathways such as NF-κB and MAPKs.[6][9]
Anticancer Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown structure-dependent anticancer activity against non-small cell lung cancer cells (A549). While not the exact molecule, this suggests potential for related structures.The precise mechanism for this compound is not yet elucidated, but related compounds have been shown to induce apoptosis and inhibit cancer cell migration.

I. Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell, providing a more biologically relevant measure of antioxidant activity than simple chemical assays.

Experimental Protocol

1. Cell Culture and Seeding:

  • Cell Line: Human hepatocarcinoma (HepG2) or human colorectal adenocarcinoma (Caco-2) cells.

  • Culture cells in appropriate medium (e.g., DMEM for HepG2, EMEM for Caco-2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well and allow them to attach for 24 hours.

2. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in treatment medium.

  • Remove the culture medium from the wells and wash the cells with phosphate-buffered saline (PBS).

  • Add 100 µL of the treatment medium containing different concentrations of this compound or a positive control (e.g., quercetin) to the wells. Incubate for 1 hour.

3. Probe Loading and Oxidant Induction:

  • After incubation, remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (25 µM in PBS) to each well and incubate for 1 hour.

  • Remove the DCFH-DA solution and wash the cells with PBS.

  • Add 100 µL of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well.

4. Data Acquisition and Analysis:

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculate the area under the curve (AUC) for both control and treated wells.

  • The percentage inhibition of cellular antioxidant activity can be calculated using the formula: % Inhibition = (1 - (AUC_sample / AUC_control)) * 100

  • Determine the EC50 value, which is the concentration of the compound required to inhibit 50% of the oxidative activity.

Expected Results

II. Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol

1. Cell Culture and Seeding:

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

2. Cytotoxicity Assessment (MTT Assay):

  • Before assessing anti-inflammatory activity, determine the non-toxic concentration range of this compound on RAW 264.7 cells using the MTT assay (see protocol below).

3. Treatment and LPS Stimulation:

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + solvent), and a positive control (cells + LPS).

4. Nitric Oxide (NO) Measurement (Griess Assay):

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Determine the percentage inhibition of NO production and the IC50 value.

Signaling Pathway Analysis (Optional)

To elucidate the mechanism of action, the effect of this compound on key inflammatory signaling pathways like NF-κB and MAPKs can be investigated using techniques such as Western blotting or reporter gene assays.

Expected Results

Based on studies of structurally related phenolic compounds, this compound is anticipated to inhibit LPS-induced NO production in a dose-dependent manner. For instance, a study on 3-(4-hydroxyphenyl)propionic acid, a related metabolite, showed a significant reduction in inflammatory markers in macrophage foam cells.[7][8]

III. Cytotoxicity Assay in A549 Human Lung Cancer Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.

Experimental Protocol

1. Cell Culture and Seeding:

  • Cell Line: A549 human lung adenocarcinoma cells.

  • Culture cells in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

2. Treatment with this compound:

  • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubate the cells for 24, 48, or 72 hours.

3. MTT Assay:

  • Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) * 100

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Expected Results

Visualizations

Antioxidant_Mechanism cluster_ROS Oxidative Stress cluster_Phenol Phenolic Compound cluster_Neutralized Neutralization Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical Accepts H• Phenol This compound (Ar-OH) Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Phenol->Phenoxy_Radical Donates H•

Caption: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.

Caption: Simplified NF-κB signaling pathway and potential inhibition point.

Experimental_Workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, RAW 264.7) Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Antioxidant Antioxidant Assay (CAA) Cell_Culture->Antioxidant Anti_inflammatory Anti-inflammatory Assay (NO/Griess) Cell_Culture->Anti_inflammatory Compound_Prep Prepare this compound Solutions Compound_Prep->Cytotoxicity Compound_Prep->Antioxidant Compound_Prep->Anti_inflammatory Data_Acquisition Data Acquisition (Absorbance/Fluorescence) Cytotoxicity->Data_Acquisition Antioxidant->Data_Acquisition Anti_inflammatory->Data_Acquisition Calculate_Values Calculate IC50/EC50 Values Data_Acquisition->Calculate_Values

Caption: General experimental workflow for assessing bioactivity.

References

Application Notes and Protocols for the Extraction of 3-(4-Hydroxyphenyl)propanol from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanol, also known as dihydro-p-coumaryl alcohol, is a phenylpropanoid found in various natural sources. This compound is of growing interest to the scientific community due to its potential antioxidant and anti-inflammatory properties. This document provides detailed application notes and protocols for the extraction and isolation of this compound from identified natural sources, offering valuable guidance for researchers in drug discovery and natural product chemistry.

Natural Sources

This compound has been identified in a variety of plant species and natural products. The concentration and ease of extraction can vary significantly between sources. Key identified natural sources include:

  • Plants:

    • Smallanthus fruticosus

    • Calocedrus formosana (Taiwan incense-cedar)[1][2]

    • P. radiata callus cultures

  • Other Natural Products:

    • Bee Propolis[3]

Data Presentation: Quantitative Analysis of Propolis Extracts

Propolis Source/Extraction MethodExtraction Yield (%)Total Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
Heterotrigona itama (Ethanol)Significantly higher than water--[4]
Heterotrigona itama (Maceration, 20% Ethanol)4.0 - 5.5--[4]
Stingless Bee (Maceration, Ethanol)-46.6868.04[5]
Tetragonula laeviceps (Maceration)-343.93 ± 44.3235.77 ± 9.94[6]
Tetragonula drescheri (Soxhlet)32.45 ± 0.90--[6]
Pakistani Propolis (Hydroalcoholic)-327.30 ± 14.89 (Ethanol)-[7]
Azerbaijani Propolis (Ethanolic)-6096.1 - 11,564-[8]

Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents. The yield and composition of propolis extracts are highly dependent on the geographical origin, bee species, and local flora.

Experimental Protocols

The following protocols are generalized methods for the extraction of phenolic compounds from plant materials and propolis. These can be adapted and optimized for the specific extraction of this compound.

Protocol 1: Solvent Extraction of this compound from Plant Material (e.g., Smallanthus fruticosus or Calocedrus formosana)

This protocol outlines a standard procedure for the extraction and subsequent isolation of phenolic compounds from dried plant material.

1. Sample Preparation:

  • Collect and air-dry the plant material (leaves, bark, or heartwood) at room temperature in a well-ventilated area, protected from direct sunlight.
  • Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Extraction:

  • Maceration:
  • Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.
  • Add 1 L of 80% ethanol (or methanol) to the flask.
  • Seal the flask and allow it to stand for 48-72 hours at room temperature with occasional shaking.
  • Filter the extract through Whatman No. 1 filter paper.
  • Repeat the extraction process with the residue two more times to ensure exhaustive extraction.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
  • Soxhlet Extraction (for thermostable compounds):
  • Place 50 g of the powdered plant material into a thimble.
  • Place the thimble in a Soxhlet extractor fitted with a 500 mL round-bottom flask containing 300 mL of ethanol.
  • Heat the solvent to reflux and continue the extraction for 6-8 hours.
  • After extraction, concentrate the solvent using a rotary evaporator to yield the crude extract.

3. Fractionation and Isolation:

  • Suspend the crude extract in distilled water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol).
  • Monitor the presence of the target compound in each fraction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., chloroform:methanol mixtures). Visualize spots under UV light or by staining with a suitable reagent (e.g., ferric chloride for phenols).
  • Subject the fraction showing the highest concentration of the target compound to column chromatography over silica gel or Sephadex LH-20.
  • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to isolate the pure compound.
  • Monitor the fractions by TLC and combine those containing the pure compound.
  • Further purify the isolated compound by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

4. Quantification by HPLC:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 280 nm.
  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
  • Quantification: Inject the filtered extract and quantify the amount of this compound by comparing the peak area with the calibration curve.

Protocol 2: Extraction of this compound from Bee Propolis

This protocol is tailored for the extraction of phenolic compounds from raw bee propolis.

1. Sample Preparation:

  • Freeze the raw propolis sample at -20°C for several hours to make it brittle.
  • Grind the frozen propolis into a fine powder.

2. Extraction:

  • Ultrasonic-Assisted Extraction (UAE):
  • Disperse 10 g of powdered propolis in 100 mL of 70% ethanol in a beaker.
  • Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
  • Filter the mixture and repeat the extraction on the residue.
  • Combine the filtrates and concentrate using a rotary evaporator.

3. Purification and Analysis:

  • Follow the fractionation, isolation, and quantification steps as outlined in Protocol 1.

Mandatory Visualizations

Experimental Workflow for Extraction and Isolation

Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification & Isolation cluster_Analysis Analysis & Quantification NaturalSource Natural Source (e.g., Plant Material, Propolis) Drying Drying / Freezing NaturalSource->Drying Grinding Grinding Drying->Grinding SolventExtraction Solvent Extraction (Maceration, Soxhlet, UAE) Grinding->SolventExtraction Filtration Filtration SolventExtraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning Crude Extract ColumnChromatography Column Chromatography (Silica Gel / Sephadex) Partitioning->ColumnChromatography TLC TLC Analysis Partitioning->TLC PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC ColumnChromatography->TLC PureCompound Pure this compound PrepHPLC->PureCompound HPLC HPLC-UV Quantification PureCompound->HPLC

Caption: General workflow for the extraction and isolation of this compound.

Potential Signaling Pathways Modulated by Phenylpropanoids

As a phenylpropanoid, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. The following diagram illustrates the general mechanism by which phenolic compounds, including phenylpropanoids, are thought to modulate these pathways.

Signaling_Pathways cluster_Stimuli Cellular Stress Stimuli cluster_Compound Bioactive Compound cluster_Pathways Key Signaling Pathways cluster_Response Cellular Response ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK Nrf2 Nrf2-Keap1 Pathway ROS->Nrf2 InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway InflammatoryStimuli->NFkB HPP This compound (and other Phenylpropanoids) HPP->ROS Scavenging HPP->MAPK Inhibition HPP->NFkB Inhibition HPP->Nrf2 Activation Inflammation Inflammation (Pro-inflammatory Cytokines) MAPK->Inflammation NFkB->Inflammation AntioxidantResponse Antioxidant Response (HO-1, NQO1) Nrf2->AntioxidantResponse OxidativeStress Oxidative Stress Inflammation->OxidativeStress AntioxidantResponse->OxidativeStress Reduction

Caption: Putative signaling pathways modulated by this compound.

Concluding Remarks

The protocols and data presented herein provide a foundational framework for the successful extraction and analysis of this compound from its natural sources. Researchers are encouraged to optimize these methods based on the specific plant material or propolis sample and the available laboratory instrumentation. Further investigation into the specific biological activities and signaling pathways of purified this compound is warranted to fully elucidate its therapeutic potential.

References

Application Note: Derivatization of 3-(4-Hydroxyphenyl)propanol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanol is a phenolic compound of interest in various fields, including pharmacology and materials science. Its analysis is crucial for understanding its metabolic fate, pharmacokinetics, and for quality control purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of such compounds. However, the presence of polar hydroxyl groups in this compound results in low volatility and poor chromatographic peak shape, hindering its direct analysis by GC-MS.

Derivatization is a chemical modification process that converts polar and non-volatile compounds into less polar and more volatile derivatives, thereby improving their chromatographic behavior and detectability.[1] This application note provides detailed protocols for two common and effective derivatization techniques for this compound: silylation and acylation. The aim is to equip researchers, scientists, and drug development professionals with the necessary methodologies to achieve sensitive and accurate quantification of this analyte.

Principles of Derivatization for this compound

The primary goal of derivatizing this compound for GC-MS analysis is to replace the active hydrogen atoms of its phenolic and alcoholic hydroxyl (-OH) groups with non-polar functional groups. This modification minimizes intermolecular hydrogen bonding, which in turn increases the volatility and thermal stability of the analyte. The resulting derivatives are more amenable to GC analysis, leading to improved peak symmetry, increased sensitivity, and better separation from matrix components.[1]

Two of the most common derivatization strategies for compounds containing hydroxyl groups are:

  • Silylation: This technique involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group. Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and widely used.[1][2]

  • Acylation: This method introduces an acyl group to the hydroxyl oxygens, forming esters. Acetic anhydride is a common and cost-effective reagent for this purpose.[1]

Experimental Protocols

This section provides detailed step-by-step protocols for the silylation and acylation of this compound.

Protocol 1: Silylation using BSTFA + 1% TMCS

Silylation is a robust and widely used method for the derivatization of phenols and alcohols.[3] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), ensuring complete derivatization.[2]

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (or other aprotic solvent like acetonitrile or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the sample or standard (e.g., 1 mg) into a reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as silylating reagents are sensitive to moisture.[3][4]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried residue to dissolve the analyte. Then, add 200 µL of BSTFA + 1% TMCS to the vial.[3]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven.[2][5]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.

Protocol 2: Acylation using Acetic Anhydride

Acylation with acetic anhydride is a classic and effective method for derivatizing hydroxyl groups to form stable acetate esters.

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Saturated sodium bicarbonate solution

  • Organic extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the sample or standard into a reaction vial.

  • Reagent Addition: Add 100 µL of pyridine to the vial, followed by 200 µL of acetic anhydride.[3]

  • Reaction: Tightly cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes. For complete derivatization, gentle heating at 60°C for 15-20 minutes may be applied.[3]

  • Work-up and Extraction:

    • Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex for 30 seconds.[3]

    • Add 1 mL of dichloromethane or ethyl acetate and vortex for 1 minute to extract the acetylated derivative.[3]

    • Centrifuge to separate the layers and carefully transfer the organic (upper) layer to a clean vial.[3]

    • Dry the organic extract over anhydrous sodium sulfate.

  • Analysis: The extracted and dried derivative is ready for GC-MS analysis.

Data Presentation

The following tables summarize representative quantitative data for the GC-MS analysis of derivatized phenolic compounds. Note that these values are illustrative and may vary for this compound depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Derivatization Techniques for Phenolic Compounds

ParameterSilylation (TMS derivatives)Acylation (Acetate derivatives)
Reagent BSTFA + 1% TMCSAcetic Anhydride/Pyridine
Reaction Time 30-60 min15-30 min
Reaction Temp. 70-80°CRoom Temp. to 60°C
Byproducts Volatile and often elute with the solvent frontNon-volatile, requires work-up
Derivative Stability Generally good, but can be moisture-sensitiveVery stable

Table 2: Representative GC-MS Performance Data for Derivatized Phenols

Analyte (Derivative)Retention Time (min)LOD (µg/L)LOQ (µg/L)Recovery (%)RSD (%)
Phenol (TMS)~8.50.1 - 1.00.3 - 3.085-110<10
4-Methylphenol (TMS)~9.20.1 - 0.50.3 - 1.590-105<10
Phenol (Acetate)~10.10.5 - 2.01.5 - 6.080-115<15
4-Methylphenol (Acetate)~10.80.2 - 1.00.6 - 3.085-110<15

Note: Data is compiled from various studies on phenolic compounds and serves as a general guideline.[6][7][8][9][10] Actual values for this compound derivatives should be determined experimentally.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the derivatization and analysis process for this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry Evaporation to Dryness Sample->Dry Reagent Add Derivatization Reagent (e.g., BSTFA) Dry->Reagent React Reaction (Heating/Vortexing) Reagent->React GCMS GC-MS Analysis React->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: General experimental workflow for the derivatization and GC-MS analysis of this compound.

Derivatization_Reactions cluster_silylation Silylation Reaction cluster_acylation Acylation Reaction Analyte1 This compound (2 -OH groups) Product1 Di-TMS Derivative (Volatile & Thermally Stable) Analyte1->Product1 + 2 TMS groups Reagent1 BSTFA + TMCS Reagent1->Product1 Analyte2 This compound (2 -OH groups) Product2 Di-Acetate Derivative (Volatile & Stable) Analyte2->Product2 + 2 Acetyl groups Reagent2 Acetic Anhydride Reagent2->Product2

Caption: Chemical derivatization pathways for this compound.

References

Application Notes: Large-Scale Synthesis of 3-(4-Hydroxyphenyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Hydroxyphenyl)propanol, also known as dihydro-p-coumaryl alcohol, is a phenolic compound with significant interest in the fields of pharmaceuticals, cosmetics, and materials science. It serves as a key intermediate in the synthesis of various biologically active molecules, including the antioxidant and anti-tyrosinase compound phloretin and its analogues.[1][2] Due to its antioxidant properties and role as a precursor, efficient and scalable synthetic methods are crucial for its industrial application.[3] This document outlines validated and potential large-scale synthetic routes to this compound, providing detailed protocols for researchers and professionals in drug development and chemical synthesis.

Synthetic Strategies Overview

Several synthetic pathways have been explored for the production of this compound. The most viable routes for large-scale synthesis typically involve the reduction of a three-carbon side chain attached to a 4-hydroxyphenyl group. The primary strategies include:

  • Catalytic Hydrogenation of Cinnamic Acid Derivatives: This is a widely used industrial method involving the reduction of the double bond and the carboxylic acid or ester group of p-coumaric acid or its esters.

  • Two-Step Synthesis from 4-Hydroxybenzaldehyde: This route involves an initial aldol condensation of 4-hydroxybenzaldehyde with acetaldehyde, followed by catalytic hydrogenation of the resulting 4-hydroxycinnamaldehyde.[4]

  • Reduction of 3-(4-Hydroxyphenyl)propanoic Acid: The direct reduction of the carboxylic acid group of the readily available 3-(4-hydroxyphenyl)propanoic acid offers a straightforward approach.

  • Reduction of 3-(4-Hydroxyphenyl)propanal: The aldehyde can be reduced to the corresponding alcohol using various reducing agents.[4]

For industrial-scale production, catalytic hydrogenation is often preferred due to its efficiency, high yields, and the use of recyclable catalysts.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting Material(s)Key Reagents/CatalystsReaction TypeReported/Typical YieldKey Considerations
1 p-Coumaric Acid or its esterH₂, Pd/C, Ru/C, or other hydrogenation catalystsCatalytic HydrogenationHighRequires high-pressure hydrogenation equipment.
2 4-Hydroxybenzaldehyde, AcetaldehydeBase (e.g., NaOH), H₂, Pd/CAldol Condensation, Catalytic HydrogenationGood to HighTwo-step process, requires careful control of condensation conditions.[4]
3 3-(4-Hydroxyphenyl)propanoic AcidStrong reducing agents (e.g., LiAlH₄, NaBH₄/I₂) or catalytic hydrogenationReductionModerate to HighUse of metal hydrides can be costly and hazardous on a large scale.
4 4-HydroxycinnamaldehydeH₂, Pd/CCatalytic HydrogenationHighIntermediate may need to be isolated and purified before reduction.[4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₂O₂[5]
Molecular Weight 152.19 g/mol [3][5]
CAS Number 10210-17-0[5]
Melting Point 51-54 °C[3]
Boiling Point 311.6 °C at 760 mmHg[3]
Density ~1.1 g/cm³[3]
Appearance Off-white to beige powder or granules[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis from 4-Hydroxybenzaldehyde via Aldol Condensation and Catalytic Hydrogenation

This protocol describes a two-step process for the large-scale synthesis of this compound, starting from 4-hydroxybenzaldehyde and acetaldehyde.

Step 1: Aldol Condensation to form 4-Hydroxycinnamaldehyde

Principle: An aldol condensation reaction between 4-hydroxybenzaldehyde and acetaldehyde in the presence of a base yields the α,β-unsaturated aldehyde, 4-hydroxycinnamaldehyde.

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Large-scale reaction vessel with stirring and temperature control

Procedure:

  • Prepare a solution of sodium hydroxide in a mixture of ethanol and water in the reaction vessel and cool to 10-15 °C.

  • Slowly add a solution of 4-hydroxybenzaldehyde in ethanol to the basic solution while maintaining the temperature.

  • Add acetaldehyde dropwise to the reaction mixture, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Neutralize the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the crude 4-hydroxycinnamaldehyde, wash with cold water, and dry under vacuum.

Step 2: Catalytic Hydrogenation of 4-Hydroxycinnamaldehyde

Principle: The carbon-carbon double bond and the aldehyde group of 4-hydroxycinnamaldehyde are reduced simultaneously via catalytic hydrogenation to yield this compound.

Materials and Reagents:

  • 4-Hydroxycinnamaldehyde (from Step 1)

  • Palladium on carbon (5-10% Pd/C) catalyst

  • Ethanol or other suitable solvent

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (autoclave)

  • Celite® or another filter aid

Procedure:

  • Charge the high-pressure reactor with 4-hydroxycinnamaldehyde and the solvent (e.g., ethanol).

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to the target temperature (e.g., 50-70 °C) with vigorous stirring.

  • Maintain the reaction under these conditions until hydrogen uptake ceases, indicating reaction completion.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography if necessary to achieve the desired purity.

Protocol 2: Direct Catalytic Hydrogenation of 3-(4-Hydroxyphenyl)propanoic Acid

This protocol outlines the direct reduction of 3-(4-hydroxyphenyl)propanoic acid to this compound using a suitable catalyst.

Principle: The carboxylic acid group of 3-(4-hydroxyphenyl)propanoic acid is reduced to a primary alcohol using a heterogeneous catalyst under hydrogen pressure. This method often requires more robust catalysts and harsher conditions than aldehyde or double bond hydrogenation.

Materials and Reagents:

  • 3-(4-Hydroxyphenyl)propanoic acid

  • Ruthenium on carbon (Ru/C) or a similar catalyst suitable for carboxylic acid reduction

  • Water or a suitable organic solvent (e.g., dioxane)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (autoclave)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a high-pressure autoclave, prepare a slurry of 3-(4-hydroxyphenyl)propanoic acid and the Ru/C catalyst in the chosen solvent.

  • Seal the reactor and perform nitrogen and hydrogen purges as described in Protocol 1.

  • Pressurize the reactor with hydrogen to a high pressure (e.g., 50-100 bar).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) with efficient stirring.

  • Monitor the reaction by observing the drop in hydrogen pressure.

  • Once the reaction is complete, cool the vessel, vent the pressure, and purge with nitrogen.

  • Filter the catalyst from the reaction mixture using a filter aid.

  • Isolate the product by removing the solvent under reduced pressure.

  • Further purification can be performed by recrystallization from a suitable solvent system.

Visualizations

Synthesis_Pathways cluster_start Starting Materials cluster_inter Intermediates 4-HBA 4-Hydroxy- benzaldehyde 4-HCA 4-Hydroxy- cinnamaldehyde 4-HBA->4-HCA Aldol Condensation pCA p-Coumaric Acid pCA_ester p-Coumaric Acid Ester pCA->pCA_ester Esterification 4-HPPA 3-(4-Hydroxyphenyl)- propanoic Acid Target 3-(4-Hydroxyphenyl)- propanol 4-HPPA->Target Direct Reduction 4-HCA->Target Catalytic Hydrogenation pCA_ester->Target Catalytic Hydrogenation

Caption: Overview of major synthetic pathways to this compound.

Experimental_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Catalytic Hydrogenation A Dissolve 4-Hydroxybenzaldehyde and NaOH in EtOH/H₂O B Add Acetaldehyde dropwise at 10-20 °C A->B C Stir at Room Temperature B->C D Neutralize with HCl C->D E Filter and Dry Crude 4-Hydroxycinnamaldehyde D->E F Charge Reactor with Intermediate, Solvent, and Pd/C E->F Transfer Intermediate G Purge with N₂ then H₂ F->G H Pressurize with H₂ and Heat G->H I Filter to Remove Catalyst H->I J Concentrate and Purify I->J Final Product Final Product J->Final Product This compound

Caption: Workflow for the two-step synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Hydroxyphenyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(4-Hydroxyphenyl)propanol. This guide provides troubleshooting advice and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their research needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as p-coumaric acid or related precursors, reagents, and byproducts from side reactions. Oxidized forms of the phenol group can also be a significant source of impurities, often appearing as colored compounds.

Q2: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I prevent it?

A2: Discoloration is often due to the oxidation of the phenolic hydroxyl group. To minimize oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon), especially when heating solutions for extended periods. Using degassed solvents can also be beneficial. The addition of a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid, to the purification solvents may also help prevent oxidation.

Q3: I am having difficulty removing a very polar impurity. What purification technique is most suitable?

A3: For separating compounds with significant differences in polarity, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective technique. A reverse-phase column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can effectively separate polar impurities from the slightly less polar this compound.

Q4: How can I assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for assessing the purity of this compound. A reversed-phase C18 column is typically used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment, particularly for identifying organic impurities. Mass Spectrometry (MS) is useful for confirming the molecular weight of the desired product.

Troubleshooting Guides

Column Chromatography

Q: My compound is not eluting from the silica gel column, even with a high concentration of polar solvent.

A: This could be due to strong interactions between the phenolic hydroxyl groups and the acidic silica gel.

  • Solution 1: Try deactivating the silica gel by pre-treating it with a small amount of a polar solvent containing a base, such as triethylamine (typically 0.1-1% in the eluent).

  • Solution 2: Consider using a different stationary phase that is less acidic, such as alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol).

Q: I am observing significant tailing of my compound's peak during column chromatography.

A: Tailing is a common issue with phenolic compounds on silica gel due to strong adsorption.

  • Solution 1: Add a small amount of a polar modifier, like acetic acid or formic acid (around 0.1%), to the mobile phase to reduce the interaction between the phenolic hydroxyl group and the silica.

  • Solution 2: Use a less acidic stationary phase as mentioned above.

Recrystallization

Q: My compound "oils out" instead of forming crystals during recrystallization.

A: This happens when the compound separates from the solution as a liquid rather than a solid. It can occur if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated or cooled too quickly.

  • Solution 1: Select a solvent with a lower boiling point.

  • Solution 2: Use a solvent mixture. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a miscible "poor" solvent (anti-solvent) until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Solution 3: Try a more gradual cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q: I am getting very low recovery after recrystallization.

A: This could be due to several factors:

  • The compound is too soluble in the cold solvent: Choose a solvent in which your compound has lower solubility at cold temperatures.

  • Too much solvent was used: Use the minimum amount of hot solvent necessary to dissolve the compound.

  • Premature crystallization during hot filtration: To avoid this, preheat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to wet the filter paper just before filtration.

Data Presentation

Purification TechniqueTypical Starting Purity (%)Typical Final Purity (%)Typical Yield (%)Notes
Column Chromatography (Silica Gel) 85 - 95> 9870 - 90Yield and purity can be highly dependent on the complexity of the impurity profile and the chosen mobile phase.
Recrystallization 90 - 98> 9960 - 85Best suited for removing small amounts of impurities. Yield can be improved by concentrating the mother liquor and performing a second crystallization.
Preparative HPLC Any> 99.550 - 80Offers the highest resolution for separating closely related impurities but can be lower yielding due to the collection of only the purest fractions.

Disclaimer: The values in this table are representative and can vary significantly based on the specific experimental conditions, the nature and amount of impurities in the starting material, and the scale of the purification.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific sample.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Methodology:

  • Mobile Phase Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., start with a 7:3 mixture of Hexane:Ethyl Acetate and gradually increase the polarity).

    • The ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.2-0.4.

  • Column Packing:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, avoiding air bubbles.

    • Allow the silica to settle, and then add another layer of sand on top.

    • Equilibrate the column by running the mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying gentle air pressure if necessary.

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl Acetate/Hexane mixture, Toluene, or Water)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection:

    • Place a small amount of the crude material in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent should have low solubility at room temperature and high solubility when heated.

    • If the compound is very soluble in one solvent and insoluble in another, a two-solvent system (e.g., Ethyl Acetate and Hexane) can be used.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration by quickly pouring the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum.

Protocol 3: Purification by Preparative HPLC

This protocol is based on an analytical method that is scalable for preparative separation.[1]

Materials:

  • Crude this compound

  • HPLC-grade Acetonitrile (MeCN)

  • HPLC-grade Water

  • Phosphoric acid or Formic acid

  • Preparative HPLC system with a UV detector

  • Preparative reverse-phase column (e.g., Newcrom R1 or a similar C18 column)

Methodology:

  • Mobile Phase Preparation:

    • Prepare the mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[1] The exact ratio should be determined based on analytical scale separations to achieve good resolution.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve the crude this compound in the mobile phase or a compatible solvent at a known concentration.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate appropriate for the column dimensions.

    • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., around 275-280 nm).

  • Injection and Fraction Collection:

    • Inject the sample onto the column.

    • Monitor the chromatogram and collect the fraction corresponding to the peak of this compound.

  • Product Isolation:

    • Combine the collected pure fractions.

    • Remove the mobile phase solvents, often by rotary evaporation followed by high-vacuum drying, to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude this compound col_chrom Column Chromatography crude->col_chrom Choose Method recryst Recrystallization crude->recryst Choose Method prep_hplc Preparative HPLC crude->prep_hplc Choose Method purity_check Purity Assessment (HPLC, NMR) col_chrom->purity_check recryst->purity_check prep_hplc->purity_check pure_product Pure this compound purity_check->pure_product Meets Purity Criteria

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_issue Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered discoloration Discoloration (Oxidation) start->discoloration oiling_out Oiling Out (Recrystallization) start->oiling_out low_recovery Low Recovery start->low_recovery poor_separation Poor Separation (Chromatography) start->poor_separation inert_atm Use Inert Atmosphere / Degassed Solvents discoloration->inert_atm solvent_system Change Solvent System / Use Anti-solvent oiling_out->solvent_system optimize_cooling Optimize Cooling Rate oiling_out->optimize_cooling min_solvent Use Minimal Hot Solvent low_recovery->min_solvent preheat_funnel Pre-heat Filtration Funnel low_recovery->preheat_funnel change_phase Change Stationary/Mobile Phase poor_separation->change_phase

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 3-(4-Hydroxyphenyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(4-Hydroxyphenyl)propanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges in synthesizing this compound, particularly from p-coumaric acid, revolve around the chemoselective reduction of the carboxylic acid and the carbon-carbon double bond without affecting the sensitive phenolic hydroxyl group. Key issues include:

  • Protecting Group Strategy: The acidic proton of the phenolic hydroxyl group can react with organometallic reducing agents like Lithium Aluminum Hydride (LiAlH₄), consuming the reagent and potentially leading to side reactions. Therefore, a protection-deprotection strategy is often necessary.

  • Choice of Reducing Agent: Selecting an appropriate reducing agent is critical. Strong reducing agents like LiAlH₄ can reduce the carboxylic acid but may also affect other functional groups if not used carefully. Milder reagents may not be effective in reducing the carboxylic acid directly.

  • Side Reactions: Several side reactions can occur, including over-reduction of the aromatic ring, incomplete reduction, and reactions involving the unprotected phenol.

  • Purification: The polarity of the final product and the potential for structurally similar byproducts can complicate purification.

Q2: When is a protecting group necessary for the phenolic hydroxyl group?

A2: A protecting group for the phenolic hydroxyl is highly recommended when using strong, nucleophilic reducing agents like LiAlH₄. The acidic phenol will react with the hydride reagent, leading to the formation of a lithium phenoxide and consumption of the reducing agent. This can result in lower yields and a more complex reaction mixture. Protecting the phenol as a silyl ether, for example, prevents this side reaction and allows for a cleaner reduction of the carboxylic acid and alkene.

Q3: What are the most common byproducts in the synthesis of this compound?

A3: Common byproducts depend on the synthetic route and reaction conditions.

  • From p-Coumaric Acid Reduction:

    • Incomplete reduction products: 3-(4-Hydroxyphenyl)propenoic acid (if only the double bond is reduced) or 4-hydroxystyrene (from decarboxylation).

    • Over-reduction products: Saturation of the aromatic ring, though this typically requires harsh conditions.

    • Byproducts from protecting group manipulation: Incomplete protection or deprotection can lead to a mixture of protected and unprotected species.

  • During Catalytic Hydrogenation:

    • Hydrogenolysis of the benzylic C-O bond is a potential side reaction, though less likely for this specific structure.

    • Saturation of the aromatic ring under forcing conditions.

Q4: How can I effectively purify the final product?

A4: Column chromatography is a common and effective method for purifying this compound.[1] A silica gel stationary phase is typically used with a gradient elution system of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[2] The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. Extend the reaction time if necessary. - Temperature: Ensure the reaction is conducted at the optimal temperature for the specific reducing agent used. For LiAlH₄ reductions, maintaining a low temperature during addition and then allowing the reaction to warm to room temperature or reflux is common.
Side Reactions - Protecting Group: If using a strong reducing agent like LiAlH₄, ensure the phenolic hydroxyl group is protected. Incomplete protection will lead to reagent consumption and side reactions. - Choice of Reducing Agent: Consider using a milder or more selective reducing agent. For example, the NaBH₄/I₂ system can be an alternative to LiAlH₄.[3][4] - Stoichiometry: Use the correct stoichiometry of the reducing agent. An excess may lead to over-reduction, while an insufficient amount will result in incomplete conversion.
Product Loss During Workup - Quenching: For LiAlH₄ reactions, perform the quenching procedure carefully at low temperatures to avoid product degradation. - Extraction: Ensure the pH of the aqueous layer is adjusted appropriately to maximize the partitioning of the product into the organic phase during extraction.
Inefficient Purification - Column Chromatography: Optimize the solvent system for column chromatography to ensure good separation of the product from impurities.[5] A gradient elution is often more effective than isocratic elution.
Problem 2: Presence of Multiple Spots on TLC After Reaction
Potential Cause Troubleshooting Steps
Incomplete Reduction - As mentioned above, check reaction time, temperature, and stoichiometry of the reducing agent. A spot corresponding to the starting material or an intermediate will be visible.
Formation of Byproducts - Over-reduction: A less polar spot on TLC might indicate over-reduction of the aromatic ring. Use a less reactive reducing agent or milder conditions. - Incomplete Deprotection: If a protecting group strategy is used, a less polar spot may correspond to the protected product. Ensure deprotection conditions are adequate (e.g., sufficient reaction time with TBAF).[2][6]
Starting Material Impurities - Ensure the purity of the starting p-coumaric acid before starting the reaction.

Experimental Protocols & Data

Method 1: Synthesis via Protection, Reduction, and Deprotection

This method involves the protection of the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, followed by reduction with LiAlH₄ and subsequent deprotection.

Workflow Diagram:

SynthesisWorkflow p_coumaric_acid p-Coumaric Acid protected_acid TBDMS-protected p-Coumaric Acid p_coumaric_acid->protected_acid TBDMS-Cl, Imidazole, DMF protected_alcohol TBDMS-protected This compound protected_acid->protected_alcohol 1. LiAlH₄, THF 2. H₃O⁺ workup final_product This compound protected_alcohol->final_product TBAF, THF

Caption: Synthesis of this compound via a protection-reduction-deprotection strategy.

Experimental Details:

Step Procedure Reagents & Conditions Typical Yield
1. Protection To a solution of p-coumaric acid in DMF, add imidazole followed by TBDMS-Cl. Stir at room temperature until TLC indicates complete conversion.- p-Coumaric Acid (1 eq) - TBDMS-Cl (1.1 eq) - Imidazole (2.2 eq) - DMF - Room Temperature, 2-4 h90-95%
2. Reduction Add the protected acid to a suspension of LiAlH₄ in anhydrous THF at 0°C. Allow the mixture to warm to room temperature and then reflux. Quench the reaction carefully with water and aqueous NaOH.- TBDMS-protected acid (1 eq) - LiAlH₄ (2-3 eq) - Anhydrous THF - 0°C to reflux, 4-6 h80-85%
3. Deprotection To a solution of the protected alcohol in THF, add TBAF solution. Stir at room temperature until deprotection is complete as monitored by TLC.- TBDMS-protected alcohol (1 eq) - TBAF (1 M in THF, 1.1 eq) - THF - Room Temperature, 1-2 h90-95%[2][6]
Method 2: Direct Reduction with NaBH₄/Iodine

This method allows for the direct reduction of the carboxylic acid and double bond of p-coumaric acid without the need for a protecting group.[3][4]

Workflow Diagram:

DirectReduction p_coumaric_acid p-Coumaric Acid final_product This compound p_coumaric_acid->final_product NaBH₄, I₂, THF

Caption: Direct synthesis of this compound using the NaBH₄/I₂ system.

Experimental Details:

Step Procedure Reagents & Conditions Typical Yield
Direct Reduction To a suspension of NaBH₄ in anhydrous THF, add a solution of p-coumaric acid in THF. Cool the mixture to 0°C and add a solution of iodine in THF dropwise. Stir at room temperature until the reaction is complete.- p-Coumaric Acid (1 eq) - NaBH₄ (4 eq) - Iodine (2 eq) - Anhydrous THF - 0°C to Room Temperature, 6-8 h70-80%[3][7]

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for choosing a synthetic route based on the available reagents and desired reaction characteristics.

DecisionTree start Start: Synthesize This compound reagent_check Strong, non-selective reducing agent available? (e.g., LiAlH₄) start->reagent_check protecting_group Use Protecting Group Strategy reagent_check->protecting_group Yes direct_reduction Consider Direct Reduction (e.g., NaBH₄/I₂) reagent_check->direct_reduction No protect Protect Phenol (e.g., TBDMS-Cl) protecting_group->protect final_product Final Product direct_reduction->final_product reduce Reduce with LiAlH₄ protect->reduce deprotect Deprotect reduce->deprotect deprotect->final_product

Caption: Decision tree for selecting a synthetic route for this compound.

This technical support center provides a starting point for addressing common challenges in the synthesis of this compound. For more specific issues, consulting detailed literature and considering the specific context of your experimental setup is always recommended.

References

stability issues of 3-(4-Hydroxyphenyl)propanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(4-Hydroxyphenyl)propanol in solution. The information is intended for researchers, scientists, and professionals in drug development to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has changed color. What could be the cause?

A1: A color change, often to a pinkish or brownish hue, is a common indicator of degradation, specifically oxidation. The phenolic hydroxyl group in this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions. This process can lead to the formation of colored quinone-type compounds. To minimize oxidation, it is recommended to prepare solutions fresh, use deoxygenated solvents, and store solutions protected from light in tightly sealed containers.

Q2: I am observing a decrease in the concentration of this compound in my solution over time. What are the likely degradation pathways?

A2: The decrease in concentration is likely due to chemical degradation. Based on the structure of this compound, the primary degradation pathways are expected to be:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form a phenoxy radical, which can then lead to the formation of various oxidation products, including quinones and polymeric material. The primary alcohol group can also be oxidized to an aldehyde or a carboxylic acid.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate oxidation and other degradation reactions.

Q3: How does pH affect the stability of this compound solutions?

A3: The stability of this compound is expected to be pH-dependent.

  • Alkaline conditions (high pH): In basic solutions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is more susceptible to oxidation than the protonated phenol. Therefore, degradation is often accelerated at higher pH.

  • Acidic conditions (low pH): While generally more stable in acidic to neutral pH, strong acidic conditions, especially when combined with heat, could potentially lead to other reactions, though oxidation is typically less pronounced than in alkaline conditions.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure the stability of your this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C for longer-term storage.[1] For solutions in DMSO, storage at -80°C is recommended for up to 6 months.[1]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, it is advisable to purge the solution and the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

  • Solvent: The choice of solvent can impact stability. While DMSO is a common solvent for stock solutions, its hygroscopic nature can introduce water, which might affect long-term stability.[1] For aqueous experiments, freshly prepared solutions in a suitable buffer are recommended.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in chromatogram Degradation of this compound.Perform a forced degradation study (see protocol below) to identify potential degradation products and confirm their retention times. Ensure the analytical method is stability-indicating.
Contamination from solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for system contamination.
Poor reproducibility of results Instability of the solution during the experiment.Prepare fresh solutions before each experiment. If the experiment is lengthy, assess the stability of the compound under the experimental conditions (e.g., temperature, pH, light exposure).
Inconsistent sample preparation.Standardize the sample preparation procedure, including solvent, concentration, and handling time.
Loss of biological activity Degradation of the active compound.Confirm the purity and integrity of the this compound solution using a suitable analytical method like HPLC. Store stock solutions under recommended conditions and use fresh dilutions for experiments.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[2][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).[2] Neutralize the sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.[2] Neutralize the sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).[2] Keep at room temperature and monitor at different time points.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven.[3]

  • Photodegradation: Expose the stock solution to a light source providing both UV and visible light, as specified in ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the sample using a stability-indicating HPLC method (see example below).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Calculate the percentage of degradation.

  • Assess the peak purity of the parent compound to ensure no co-eluting degradation products.

Example Stability-Indicating HPLC Method

This is a general method that may require optimization for your specific application.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute the parent compound and any potential degradation products.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30°C)
Detection UV at a suitable wavelength (e.g., 225 nm or 280 nm)
Injection Volume 10-20 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid base Base Hydrolysis (0.1 M NaOH) stock->base oxidation Oxidation (3% H2O2) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolysis (UV/Vis) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc evaluation Assess Degradation & Peak Purity hplc->evaluation

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent This compound aldehyde 3-(4-Hydroxyphenyl)propanal parent->aldehyde Oxidation (Primary Alcohol) quinone Quinone-type Products parent->quinone Oxidation (Phenolic Ring) acid 3-(4-Hydroxyphenyl)propanoic acid aldehyde->acid Further Oxidation polymers Polymeric Material quinone->polymers Polymerization

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: Optimizing HPLC Separation of 3-(4-Hydroxyphenyl)propanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the separation of 3-(4-Hydroxyphenyl)propanol and its isomers. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

The main difficulty arises from the isomers' very similar physicochemical properties. Positional isomers (e.g., where the hydroxyl group is on the ortho- or meta- position instead of the para- position) have identical molecular weights and often similar polarities and pKa values.[1] This leads to very close elution times and potential co-elution, requiring highly selective chromatographic conditions to achieve baseline separation.[1][2]

Q2: Which type of HPLC column is best suited for separating these isomers?

A standard reversed-phase C18 column is a good starting point for method development.[1] However, to enhance selectivity for aromatic positional isomers, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column is often a superior choice.[3][4] These stationary phases provide alternative separation mechanisms, such as π-π interactions with the aromatic rings of the analytes, in addition to standard hydrophobic interactions, which can significantly improve the resolution between closely related isomers.[4][5]

Q3: What is the recommended mobile phase composition?

A typical mobile phase for reversed-phase separation of these compounds consists of a mixture of water and an organic modifier, such as acetonitrile (ACN) or methanol.[6] It is critical to add a small amount of acid, most commonly 0.1% formic acid or phosphoric acid , to the mobile phase.[7][8] A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic modifier, is generally more effective for separating a mixture of isomers than an isocratic method.[9][10]

Q4: Why is adding acid to the mobile phase crucial for analyzing phenolic compounds?

Adding an acid like formic acid serves two main purposes. First, it suppresses the ionization of the phenolic hydroxyl groups on the analytes by lowering the mobile phase pH well below their pKa.[8] In their neutral form, the compounds are retained more consistently, leading to sharper, more symmetrical peaks. Second, it suppresses the ionization of residual silanol groups on the silica-based stationary phase.[11] Active (ionized) silanols can cause undesirable secondary interactions with the analytes, which is a primary cause of peak tailing.[11][12]

Q5: Should I use Acetonitrile or Methanol as the organic modifier?

Both acetonitrile and methanol can be effective. The choice between them can alter the selectivity of the separation.[8] Acetonitrile is generally less viscous and generates lower backpressure. If you are struggling to achieve separation with one, it is worthwhile to screen the other, as the different solvent properties can change the elution order and improve resolution.[8]

Experimental Protocols & Data

General Experimental Protocol: Starting Method

This protocol provides a robust starting point for developing a separation method for this compound isomers.

  • HPLC System Preparation:

    • System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[1]

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Purge: Purge all solvent lines with freshly prepared mobile phases to remove air bubbles and previous solvents.

    • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 20-30 minutes, or until a stable baseline is achieved.[1]

  • Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of the isomer mixture in methanol or a 50:50 mixture of water and acetonitrile.

    • Working Standard: Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL) using the initial mobile phase composition.

    • Filtration: Filter the final sample through a 0.22 µm or 0.45 µm syringe filter to prevent particulates from blocking the column.[12]

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended SettingRationale & Notes
Column Phenyl-Hexyl or PFP (e.g., 150 mm x 4.6 mm, 3 µm)Provides π-π interactions for enhanced selectivity of aromatic isomers.[4][5] A C18 column is a viable alternative.
Mobile Phase A 0.1% Formic Acid (v/v) in WaterSuppresses ionization of analytes and silanols, improving peak shape.[11] MS-compatible.[7]
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity. Methanol can be tested as an alternative for different selectivity.[8]
Gradient Program 5% to 60% B over 20 minutesA shallow gradient is recommended to resolve closely eluting peaks.[9] Adjust based on initial results.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Can be reduced (e.g., to 0.8 mL/min) to improve resolution.[1]
Column Temp. 30 - 40 °CImproves efficiency and reduces backpressure. Temperature can also affect selectivity.[13][14]
Detection UV at 280 nmPhenolic compounds typically show strong absorbance around this wavelength.[15] A full scan (210-400 nm) is useful for method development.
Injection Vol. 5 - 10 µLKeep volume low to prevent column overload, which can cause peak fronting or tailing.[1]
Table 2: Parameter Adjustments for Optimization
Parameter AdjustedEffect on Retention TimePotential Effect on Resolution
Increase % Organic Solvent DecreasesGenerally decreases. A shallower gradient is often needed to improve resolution.[9]
Decrease Flow Rate IncreasesGenerally improves, as it allows more time for interactions with the stationary phase.[1]
Increase Column Temperature DecreasesVariable. Can improve or decrease selectivity depending on the analytes. Often improves peak efficiency.[13]
Change Organic Solvent VariesCan significantly change selectivity and elution order.[8]
Switch Column (C18 to Phenyl) VariesCan significantly improve selectivity for aromatic isomers.[4]
Adjust Mobile Phase pH VariesCritical for ionizable compounds; operating ~2 pH units away from the analyte pKa provides robust results.[8]

Visualized Workflows

cluster_0 Phase 1: Method Development Strategy A 1. Define Goals & Analytes (Isomers, Polarity, pKa) B 2. Select HPLC Mode (Reversed-Phase is typical) A->B C 3. Initial Column Selection (Start with C18 or Phenyl-Hexyl) B->C D 4. Mobile Phase Selection (ACN/Water or MeOH/Water + 0.1% Formic Acid) C->D E 5. Detector Settings (Scan for λmax, e.g., 280 nm) D->E F 6. Perform Initial Gradient Run E->F G 7. Evaluate Chromatogram (Peak Shape, Resolution) F->G H 8. Optimize Method G->H H->C Poor Selectivity H->D Poor Peak Shape or Retention I 9. Validate Method (ICH Guidelines) H->I Meets Criteria

Caption: HPLC Method Development Workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Problem: Poor or No Resolution Between Isomer Peaks
  • Possible Causes:

    • Inappropriate Mobile Phase Strength: The gradient may be too steep, or the isocratic composition may be too strong, causing analytes to elute too quickly.[9]

    • Incorrect Column Choice: A standard C18 column may not have enough selectivity to separate the structurally similar isomers.[4]

    • Flow Rate is Too High: High flow rates reduce the time analytes can interact with the stationary phase, decreasing separation efficiency.[1]

    • Suboptimal Temperature: Temperature can influence separation selectivity.[13]

  • Recommended Solutions:

    • Optimize the Gradient: Make the gradient shallower (e.g., increase the gradient time or reduce the %B change per minute). This increases the difference in migration speeds.[9]

    • Change Column Chemistry: Switch from a C18 to a Phenyl-Hexyl or PFP column to introduce alternative separation mechanisms (π-π interactions).[3][4]

    • Reduce the Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) to improve resolution. Note that this will increase the run time.[1]

    • Vary the Column Temperature: Screen temperatures between 25°C and 50°C. Maintaining a consistent temperature with a column oven is crucial for reproducibility.[1][14]

A Problem: Poor Resolution B Is the gradient slope shallow enough? (e.g., <2% B/min) A->B C Make gradient shallower (Increase run time) B->C No D Are you using a Phenyl or PFP column? B->D Yes H Resolution OK? C->H E Switch from C18 to a Phenyl-Hexyl or PFP column D->E No F Try changing organic modifier (Acetonitrile <-> Methanol) D->F Yes E->H G Reduce Flow Rate (e.g., 1.0 -> 0.7 mL/min) F->G G->H

Caption: Troubleshooting Decision Tree for Poor Resolution.

Problem: Asymmetric Peaks (Tailing)
  • Possible Causes:

    • Secondary Silanol Interactions: This is the most common cause for phenolic compounds. The analyte interacts with active, ionized silanol groups on the silica surface.[11]

    • Mobile Phase pH Mismatch: The pH may be too close to the analyte's pKa, causing it to exist in both ionized and non-ionized forms.[11]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase.[1]

    • Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause band broadening.[1]

  • Recommended Solutions:

    • Ensure Mobile Phase is Acidified: Use 0.1% formic or phosphoric acid in the mobile phase to suppress silanol activity.[11]

    • Use a Modern, End-Capped Column: High-purity, end-capped columns have fewer active silanol sites.[12]

    • Reduce Sample Load: Dilute the sample or reduce the injection volume.[1]

    • Minimize Tubing: Use narrow-bore (e.g., 0.125 mm ID) PEEK tubing and keep connections as short as possible.

Problem: Shifting or Unstable Retention Times
  • Possible Causes:

    • Inconsistent Mobile Phase Preparation: Small variations in pH or solvent ratios can cause shifts, especially with ionizable compounds.[1]

    • Fluctuating Column Temperature: A lack of temperature control can cause retention times to drift.[1]

    • Insufficient Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions before injection.[1]

    • Pump Malfunction or Leaks: The pump may not be delivering a consistent, accurate flow rate.[16]

  • Recommended Solutions:

    • Use a Buffered Mobile Phase: For precise pH control, use a prepared buffer (e.g., 10-20 mM phosphate or acetate) instead of just adding acid, but ensure it is soluble in the organic modifier.

    • Use a Column Oven: Always use a thermostatically controlled column compartment to maintain a stable temperature.[1]

    • Increase Equilibration Time: Ensure the baseline is flat and stable before injecting. This is especially important for gradient methods.

    • Check System Performance: Perform a system check for leaks and verify the pump's flow rate accuracy.[16]

References

Technical Support Center: Mass Spectrometry of 3-(4-Hydroxyphenyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of 3-(4-Hydroxyphenyl)propanol.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound and what should I expect for its molecular ion peak?

The chemical formula for this compound is C₉H₁₂O₂.[1] Its average molecular weight is approximately 152.19 g/mol , and its monoisotopic mass is approximately 152.0837 Da.[1] In mass spectrometry, you should look for the molecular ion (M⁺) or the protonated molecule ([M+H]⁺) around m/z 152. However, be aware that for primary alcohols, the molecular ion peak in Electron Ionization (EI-MS) can be weak or even absent due to facile fragmentation.[2][3]

Q2: I am not seeing a clear molecular ion peak in my EI-MS spectrum. What could be the reason?

A weak or absent molecular ion peak is a common issue in the EI-MS of alcohols.[2][3] This is due to the high energy of the ionization process, which can cause immediate fragmentation of the molecule. The initial radical cation formed is often unstable and rapidly breaks down into smaller, more stable fragments.

Q3: What are the expected major fragment ions for this compound in EI-MS?

Based on the structure of this compound, the following fragmentation patterns are expected:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation pathway for alcohols.[2][4] For this compound, this would involve the loss of a C₂H₅ radical, leading to a prominent ion at m/z 123 .

  • Benzylic cleavage: Cleavage of the bond between the propyl chain and the aromatic ring is also highly probable due to the stability of the resulting benzylic cation. This would lead to a fragment corresponding to the hydroxyphenyl group, likely observed at m/z 107 . A similar compound, 3-(4-Hydroxyphenyl)propanal, shows a prominent peak at m/z 107 in its GC-MS data.

  • Dehydration: Loss of a water molecule (18 Da) is another common fragmentation pathway for alcohols.[2][4] This would result in an ion at m/z 134 .

Q4: How can I improve the detection of the molecular ion and get a clearer spectrum?

If you are struggling with a weak molecular ion and extensive fragmentation, consider the following strategies:

  • Use a "soft" ionization technique: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are less energetic than EI and are more likely to produce the protonated molecule ([M+H]⁺ at m/z 153) or other adducts with minimal fragmentation.

  • Derivatization: Derivatizing the hydroxyl groups can make the molecule more volatile and less prone to fragmentation. Silylation (e.g., with BSTFA or MSTFA) is a common method for alcohols and phenols. For example, the trimethylsilyl derivative of this compound would have a molecular ion at m/z 296.

Troubleshooting Guides

Problem 1: Poor Signal Intensity or No Peak Detected
Possible Cause Troubleshooting Step
Low Ionization Efficiency The phenolic hydroxyl and primary alcohol groups may not ionize efficiently under certain conditions.
* For ESI-MS: Optimize the mobile phase. The addition of a small amount of formic acid or acetic acid can aid in protonation in positive ion mode. In negative ion mode, a basic modifier like ammonia or piperidine can enhance deprotonation.
* For GC-MS: Consider derivatization to improve volatility and ionization.
Sample Degradation Phenolic compounds can be susceptible to oxidation.
* Prepare fresh samples and standards.
* Avoid prolonged exposure to light and air.
Incorrect Instrument Settings Source parameters may not be optimized for your analyte.
* Ensure source temperatures and gas flows are appropriate.
* Check that the correct polarity mode (positive or negative) is selected.
Contamination Contaminants in the sample or LC-MS system can suppress the signal.
* Use high-purity solvents and reagents.
* Clean the ion source.
Problem 2: Complex or Unidentifiable Spectrum
Possible Cause Troubleshooting Step
In-source Fragmentation Even with soft ionization techniques, fragmentation can occur in the ion source if the settings are too harsh.
* Reduce the cone voltage or fragmentor voltage in ESI-MS.
Presence of Impurities or Contaminants The sample may contain impurities that are co-eluting with your analyte.
* Improve sample cleanup procedures.
* Optimize the chromatographic separation to resolve impurities.
Formation of Adducts In ESI-MS, the analyte can form adducts with salts present in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺).
* Use LC-MS grade solvents and additives to minimize salt contamination.
* Identify potential adducts by their characteristic mass differences (e.g., +22 Da for sodium).

Experimental Protocols

Protocol 1: Derivatization for GC-MS Analysis

This protocol is a general guideline for the silylation of this compound.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Derivatizing Agent: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Derivatization (Optional) Derivatization (Optional) Dissolution->Derivatization (Optional) Injection Injection Derivatization (Optional)->Injection Analyte Introduction Ionization Ionization Injection->Ionization Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector

Caption: A generalized experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway M+ (m/z 152) This compound [M]+• m/z 152 Fragment1 Benzylic Cleavage [C7H7O]+ m/z 107 M+ (m/z 152)->Fragment1 - C3H7O• Fragment2 Alpha-Cleavage [C8H9O]+ m/z 123 M+ (m/z 152)->Fragment2 - C2H5• Fragment3 Dehydration [C9H10O]+• m/z 134 M+ (m/z 152)->Fragment3 - H2O

Caption: Predicted EI-MS fragmentation pathways for this compound.

troubleshooting_logic Problem No or Weak Signal CheckIonization Optimize Ionization Method (e.g., change mobile phase, try soft ionization) Problem->CheckIonization CheckSample Prepare Fresh Sample Problem->CheckSample CheckInstrument Verify Instrument Settings Problem->CheckInstrument Derivatize Consider Derivatization CheckIonization->Derivatize If signal is still weak

Caption: A simplified troubleshooting decision tree for low signal intensity issues.

References

Technical Support Center: Stability and Storage of 3-(4-Hydroxyphenyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-(4-Hydroxyphenyl)propanol (HPP) during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address common issues encountered during laboratory work.

Troubleshooting Guide

Encountering unexpected results with this compound? This guide will help you troubleshoot common problems related to its storage and stability.

Issue Observed Potential Cause Recommended Action
Discoloration of Solid HPP (e.g., yellowing, browning) Oxidation of the phenolic hydroxyl group. This can be initiated by exposure to air (oxygen), light, or trace metal impurities.[1]1. Confirm the presence of degradation products using a stability-indicating HPLC method. 2. Store HPP under an inert atmosphere (e.g., argon or nitrogen). 3. Protect the compound from light by using amber vials or storing it in the dark.[1]
Appearance of New Peaks in HPLC Analysis Degradation of HPP due to improper storage conditions or handling.1. Identify the stress factor (e.g., temperature, light, pH) that may have caused degradation. 2. Refer to the Forced Degradation section to understand potential degradation products. 3. Re-evaluate your storage and sample preparation procedures.
Decreased Purity or Potency Over Time Gradual degradation of HPP.1. Review storage conditions. Ensure the container is sealed tightly and stored at the recommended temperature. 2. Consider adding a stabilizer, such as an antioxidant (e.g., BHT), to solutions for long-term storage.[1]
Inconsistent Experimental Results Variability in the stability of HPP stock solutions.1. Prepare fresh stock solutions for critical experiments. 2. Validate the stability of your stock solutions under your specific storage conditions by performing periodic HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid HPP should be stored in a tightly sealed container in a dry environment at room temperature, protected from light.[1] For enhanced long-term stability, storage at -20°C under an inert atmosphere (argon or nitrogen) is recommended to minimize oxidation.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for HPP is the oxidation of its phenolic hydroxyl and primary alcohol groups. This can lead to the formation of corresponding aldehydes, ketones, and quinone-type structures. Under thermal stress, decarboxylation of similar phenolic compounds has been observed.

Q3: How can I detect and quantify the degradation of HPP?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique for separating and quantifying HPP and its degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the chemical structures of the degradation products.

Q4: Are there any recommended stabilizers for HPP solutions?

A4: Yes, for solutions of HPP, particularly for long-term storage, the addition of an antioxidant like Butylated Hydroxytoluene (BHT) can help prevent oxidation.[1] The use of a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) can also be beneficial to sequester metal ions that may catalyze oxidation.[1]

Predicted Degradation Products of this compound

Based on the chemical structure of HPP and known degradation pathways of similar phenolic compounds, the following are potential degradation products under various stress conditions.

Stress Condition Potential Degradation Product Chemical Structure Anticipated Mechanism
Oxidation 3-(4-Hydroxyphenyl)propanalHOC₆H₄(CH₂)₂CHOOxidation of the primary alcohol
Oxidation 1-(4-Hydroxyphenyl)propan-3-oneHOC₆H₄COCH₂CH₃Oxidation of the benzylic position (less likely)
Oxidation 4-(3-Hydroxypropyl)benzo-1,2-quinoneC₆H₄O₂(CH₂)₃OHOxidation of the phenol ring
Thermal 4-EthylphenolHOC₆H₄CH₂CH₃Decarboxylation
Photolytic Various radical-mediated products-Complex free-radical reactions

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of HPP in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the HPP stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the HPP stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the HPP stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid HPP in an oven at 70°C for 48 hours. Also, heat the HPP stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the HPP stock solution in a transparent container to a calibrated light source (e.g., UV-A and visible light) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate HPP from its potential degradation products. Method optimization will be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 90-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Column Temperature 30°C
Injection Volume 10 µL

Data Presentation

The following table presents hypothetical quantitative data from a forced degradation study to illustrate the kind of results that can be obtained.

Stress Condition Time (hours) HPP Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
Acid Hydrolysis (0.1 M HCl, 60°C) 2495.23.11.7
Base Hydrolysis (0.1 M NaOH, RT) 2488.58.33.2
Oxidation (3% H₂O₂, RT) 2475.415.69.0
Thermal (70°C, solution) 4892.15.82.1
Photolytic (UV/Vis) 885.710.24.1

Visualizations

Degradation_Pathway HPP This compound Oxidation Oxidation (e.g., H₂O₂, air) HPP->Oxidation Thermal Thermal Stress HPP->Thermal Photolysis Photolysis HPP->Photolysis Aldehyde 3-(4-Hydroxyphenyl)propanal Oxidation->Aldehyde Primary Alcohol Oxidation Quinone 4-(3-Hydroxypropyl)benzo-1,2-quinone Oxidation->Quinone Phenol Ring Oxidation Ethylphenol 4-Ethylphenol Thermal->Ethylphenol Decarboxylation Radical_Products Radical-mediated Products Photolysis->Radical_Products

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow cluster_Stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Sample_Prep Prepare HPP Stock Solution (1 mg/mL) Sample_Prep->Acid Sample_Prep->Base Sample_Prep->Oxidation Sample_Prep->Thermal Sample_Prep->Photo Data Data Interpretation (Identify Degradants, Determine Kinetics) Analysis->Data

Caption: General workflow for a forced degradation study.

Troubleshooting_Logic start Degradation Observed? check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage Yes stable Problem Resolved start->stable No check_handling Review Sample Handling (Solvents, pH, Exposure Time) check_storage->check_handling implement_changes Implement Corrective Actions (e.g., Inert gas, Amber vials, Fresh Solvents) check_handling->implement_changes reanalyze Re-analyze Sample implement_changes->reanalyze reanalyze->stable Degradation Mitigated further_investigation Further Investigation Needed (Consider Intrinsic Instability) reanalyze->further_investigation Degradation Persists

Caption: Troubleshooting logic for HPP degradation issues.

References

common impurities in synthetic 3-(4-Hydroxyphenyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic 3-(4-Hydroxyphenyl)propanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.

Question: I see an unexpected peak in my HPLC chromatogram after synthesizing this compound by reduction of p-coumaric acid. What could it be?

Answer: An unexpected peak in your HPLC chromatogram could be one of several common impurities associated with this synthetic route. The most likely candidates are:

  • Unreacted p-Coumaric Acid: Incomplete reduction will result in the starting material carrying through to the final product.

  • Over-reduction Products: While less common with selective reducing agents, it's possible to see the reduction of the aromatic ring under harsh conditions.

  • Aldehyde Intermediate: The reduction of a carboxylic acid to an alcohol proceeds through an aldehyde intermediate, 3-(4-hydroxyphenyl)propanal. If the reaction does not go to completion, this intermediate may be present.[1]

  • Solvent Adducts: Depending on the solvent and quenching procedure, solvent molecules may form adducts with reactive intermediates.

To identify the peak, we recommend co-injection with a standard of p-coumaric acid. If the peak does not correspond to the starting material, consider techniques like LC-MS or GC-MS to determine the molecular weight of the impurity and aid in its identification.

Question: My purified this compound has a yellowish or brownish tint. What is the cause and how can I remove it?

Answer: A yellowish or brownish tint in your product is typically indicative of oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, high temperatures, or the presence of metal ions. The colored impurities are often quinone-type structures formed from the oxidation of the phenol.

To minimize and remove discoloration:

  • Prevention during Synthesis and Purification:

    • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.

    • Use degassed solvents for reactions and chromatography.

    • Avoid prolonged exposure to high temperatures.

  • Removal of Colored Impurities:

    • Recrystallization: This is often effective for removing colored impurities. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

    • Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of your crude product can help adsorb colored impurities. The charcoal is then removed by filtration. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

    • Column Chromatography: Silica gel chromatography can be effective in separating the more polar colored impurities from the desired product.

Question: My NMR spectrum shows signals that I cannot assign to this compound. What are the likely structural impurities?

Answer: Unassignable signals in your NMR spectrum point to the presence of structurally related impurities. Besides the impurities mentioned previously, consider the following possibilities, especially if you employed an alkylation-based synthesis:

  • Positional Isomers: If the synthesis involved alkylation of phenol, you might have ortho- or meta-isomers of 3-(hydroxyphenyl)propanol, although the para-substituted product is generally favored.

  • Di-alkylation Products: Over-alkylation can lead to the formation of di-substituted phenols.

  • Residual Solvents: Even after drying, residual solvents from the reaction or purification steps can be present. Common solvents to look for include ethyl acetate, hexane, dichloromethane, and methanol. The chemical shifts for these are well-documented.

A 2D NMR experiment, such as COSY or HSQC, can help in elucidating the structure of the unknown impurity by showing correlations between protons and carbons.

Frequently Asked Questions (FAQs)

What are the most common sources of impurities in synthetic this compound?

The common sources of impurities can be categorized as follows:

  • Starting Materials: Unreacted starting materials like p-coumaric acid or phenol derivatives.

  • Reagents: Residual reagents used in the synthesis, such as reducing agents or alkylating agents.

  • By-products: Unwanted products from side reactions. For example, in the reduction of p-coumaric acid, by-products can include the corresponding aldehyde. In alkylation reactions, positional isomers and di-alkylated products are common.

  • Degradation Products: this compound can degrade upon exposure to heat, light, or oxygen, leading to colored oxidation products.[2]

  • Solvents: Residual solvents from the synthesis and purification processes.

What analytical methods are best for assessing the purity of this compound?

The most common and effective methods for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a powerful technique for separating and quantifying impurities. A reverse-phase C18 column is typically used.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary to increase the volatility of the compound and its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound's signals.

What are the typical storage conditions to maintain the stability of this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The container should be tightly sealed to prevent moisture ingress.

Quantitative Data Summary

The following table summarizes the potential impurities, their likely sources, and general acceptable limits in active pharmaceutical ingredients (APIs). The specific limits for this compound may vary depending on its final application.

Impurity NamePotential SourceTypical Reporting ThresholdTypical Identification ThresholdTypical Qualification Threshold
p-Coumaric AcidUnreacted starting material> 0.05%> 0.10%> 0.15%
3-(4-Hydroxyphenyl)propanalIncomplete reduction intermediate> 0.05%> 0.10%> 0.15%
Ortho/Meta IsomersBy-product of alkylation synthesis> 0.05%> 0.10%> 0.15%
Di-alkylated PhenolsBy-product of alkylation synthesis> 0.05%> 0.10%> 0.15%
Quinone-type compoundsOxidation/degradation product> 0.05%> 0.10%> 0.15%
Residual SolventsManufacturing ProcessVaries by solvent class (ICH Q3C)Varies by solvent class (ICH Q3C)Varies by solvent class (ICH Q3C)

Note: Thresholds are based on general ICH Q3A guidelines for new drug substances and may need to be adjusted based on the maximum daily dose of the final drug product.

Experimental Protocols

1. HPLC-UV Method for Purity Assessment

This method provides a general guideline for the analysis of this compound and its potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 280 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

2. GC-MS Method for Impurity Identification

This protocol is suitable for identifying volatile and semi-volatile impurities.

  • Derivatization (optional but recommended): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase the volatility of the analyte and its impurities. To a dried sample (approx. 1 mg), add 100 µL of BSTFA and 100 µL of pyridine. Heat at 70 °C for 30 minutes.

  • GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Visualizations

Impurity_Troubleshooting_Workflow start Unexpected Peak in Chromatogram check_sm Co-inject with Starting Material Standard start->check_sm match Peak Matches Starting Material? check_sm->match sm_impurity Impurity is Unreacted Starting Material match->sm_impurity Yes no_match No Match match->no_match No lcms_gcms Perform LC-MS or GC-MS Analysis no_match->lcms_gcms mw_determination Determine Molecular Weight of Impurity lcms_gcms->mw_determination structure_elucidation Elucidate Structure based on MW and Fragmentation mw_determination->structure_elucidation Impurity_Sources cluster_synthesis Synthesis Process cluster_products Reaction Outcome cluster_downstream Storage & Handling starting_materials Starting Materials (e.g., p-Coumaric Acid, Phenol) reaction Chemical Reaction starting_materials->reaction reagents Reagents (e.g., Reducing Agents, Alkylating Agents) reagents->reaction solvents Solvents solvents->reaction main_product This compound reaction->main_product by_products By-products (Isomers, Over-reaction products) reaction->by_products degradation Degradation (Oxidation) main_product->degradation final_product Final Product with Potential Impurities main_product->final_product by_products->final_product degradation->final_product

References

Technical Support Center: Solvent Selection for 3-(4-Hydroxyphenyl)propanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on solvent selection for reactions involving 3-(4-Hydroxyphenyl)propanol. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a solvent for reactions with this compound?

A1: The primary consideration is the dual reactivity of this compound, which contains both a primary alcohol and a phenolic hydroxyl group.[1] The choice of solvent can influence the solubility of the reactant and reagents, reaction rate, and selectivity towards one of the hydroxyl groups. Key factors to consider include:

  • Solubility: Ensuring that this compound and all other reactants are sufficiently soluble in the chosen solvent is critical for a homogenous reaction mixture and optimal reaction rates.

  • Reactivity: The solvent should be inert under the reaction conditions and not compete with the desired reaction. For example, alcoholic solvents should be avoided in reactions targeting the hydroxyl groups unless they are used in excess as the reagent.

  • Selectivity: The polarity of the solvent can influence which hydroxyl group is more reactive. In some cases, a specific solvent may favor the reaction of the primary alcohol over the phenolic hydroxyl, or vice-versa.

  • Reaction Type: The mechanism of the intended reaction (e.g., SN1, SN2, electrophilic aromatic substitution) will dictate the ideal solvent properties (polar protic, polar aprotic, or nonpolar).

  • Work-up: The solvent should be easily removable after the reaction is complete and should not form azeotropes with water or other reagents that are difficult to separate.

Q2: In which common laboratory solvents is this compound soluble?

SolventPolaritySolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar Aprotic25 mg/mL[2] Can be heated to 60°C to aid dissolution.
WaterPolar ProticEstimated 6.6 g/L[3] The presence of two hydroxyl groups allows for hydrogen bonding with water.
MethanolPolar ProticSlightly SolubleThe polar hydroxyl groups contribute to solubility.
EthanolPolar ProticSolubleSimilar to methanol, expected to be a good solvent.
AcetonePolar AproticLikely SolubleIts polarity should allow for dissolution.
Ethyl AcetateIntermediate PolarityModerately SolubleBalances polar and nonpolar characteristics.
Dichloromethane (DCM)NonpolarSparingly SolubleThe nonpolar backbone contributes to some solubility.
TolueneNonpolarPoorly SolublePrimarily interacts with the nonpolar phenyl and propyl groups.
HexanesNonpolarInsolubleThe high polarity of the hydroxyl groups prevents dissolution.

Q3: How can I selectively react with either the primary alcohol or the phenolic hydroxyl group?

A3: Achieving selectivity requires careful consideration of reaction conditions and often involves the use of protecting groups.

  • For reactions at the primary alcohol: It is often necessary to protect the more acidic phenolic hydroxyl group first. Common protecting groups for phenols include ethers (e.g., methyl ether, benzyl ether) or silyl ethers (e.g., TBDMS). Once the phenol is protected, the primary alcohol can undergo reactions such as oxidation or esterification.

  • For reactions at the phenolic hydroxyl: The primary alcohol is generally less reactive and may not require protection for certain reactions, such as etherification under Williamson ether synthesis conditions where the phenoxide is a much better nucleophile than the alkoxide. However, for other reactions, protecting the primary alcohol as a silyl ether (e.g., TMS, TBDMS) can ensure exclusive reaction at the phenol.

Troubleshooting Guide

Problem 1: My this compound is not dissolving in the chosen solvent.

  • Possible Cause: The solvent polarity is not suitable for the molecule.

  • Solution:

    • Consult the solubility table and choose a more appropriate solvent.

    • For sparingly soluble solvents, try gentle heating and stirring. For DMSO, heating to 60°C can aid dissolution.[2]

    • Consider using a co-solvent system. For example, adding a small amount of a polar solvent like DMSO or methanol to a less polar solvent might improve solubility.

Problem 2: The reaction is very slow or not proceeding to completion.

  • Possible Cause: Poor solubility of reactants or inappropriate solvent for the reaction mechanism.

  • Solution:

    • Ensure all reactants are fully dissolved. If not, refer to the solubility troubleshooting steps.

    • Re-evaluate your solvent choice based on the reaction mechanism. For example, SN2 reactions are favored in polar aprotic solvents (e.g., acetone, DMF), while SN1 reactions are favored in polar protic solvents (e.g., ethanol, water).

Problem 3: I am getting a mixture of products with reactions at both hydroxyl groups.

  • Possible Cause: Lack of selectivity in the reaction conditions.

  • Solution:

    • Employ a protecting group strategy as outlined in FAQ Q3. Protect the hydroxyl group you do not want to react.

    • Adjust the reaction temperature. Lowering the temperature can sometimes increase selectivity.

    • Consider a different catalyst or reagent that may have a higher selectivity for one of the hydroxyl groups.

Problem 4: During work-up, I am having trouble separating my product from the solvent.

  • Possible Cause: The solvent has a high boiling point or forms an azeotrope with water.

  • Solution:

    • If using a high-boiling point solvent like DMSO or DMF, consider extraction with a lower-boiling point organic solvent in which your product is soluble. Multiple extractions may be necessary.

    • If an azeotrope is suspected, consult azeotrope tables to devise a suitable separation strategy, which may involve using a different solvent for extraction or employing techniques like rotary evaporation under high vacuum.

Experimental Protocols

Selective Esterification of the Primary Alcohol Group

This protocol describes the protection of the phenolic hydroxyl group followed by the esterification of the primary alcohol.

Step 1: Protection of the Phenolic Hydroxyl Group (as a Methyl Ether)

  • Solvent Selection: A polar aprotic solvent such as Acetone or N,N-Dimethylformamide (DMF) is suitable for this SN2 reaction. Acetone is often preferred due to its lower boiling point and ease of removal.

  • Procedure: a. Dissolve this compound (1 equivalent) in acetone. b. Add anhydrous potassium carbonate (K2CO3, 1.5 equivalents) to the solution. c. Stir the mixture at room temperature and add dimethyl sulfate ((CH3)2SO4, 1.1 equivalents) dropwise. d. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, filter off the potassium carbonate and evaporate the acetone under reduced pressure. f. Purify the resulting 3-(4-methoxyphenyl)propanol by column chromatography.

Step 2: Esterification of the Primary Alcohol

  • Solvent Selection: A non-nucleophilic, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is ideal. DCM is a good choice as it is a good solvent for many organic compounds and is relatively inert.

  • Procedure: a. Dissolve the 3-(4-methoxyphenyl)propanol (1 equivalent) in dry DCM. b. Add a base such as triethylamine (TEA, 1.5 equivalents) or pyridine. c. Cool the solution in an ice bath and slowly add the acyl chloride or acid anhydride (1.2 equivalents). d. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). e. Quench the reaction with water and separate the organic layer. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the desired ester. g. Purify by column chromatography if necessary.

Visualizations

Solvent_Selection_Workflow A Define Reaction Type (Esterification, Oxidation, etc.) B Identify Reactive Sites - Primary Alcohol - Phenolic Hydroxyl A->B C Consider Selectivity - Protect one group? - Inherent reactivity difference? B->C D Evaluate Reactant & Reagent Solubility C->D E Choose Solvent Class D->E F Polar Protic (e.g., Water, Ethanol) E->F Favors SN1, Solvates ions G Polar Aprotic (e.g., DMSO, Acetone) E->G Favors SN2, Does not solvate cations well H Nonpolar (e.g., DCM, Toluene) E->H For nonpolar reactants I Perform Small-Scale Test Reaction F->I G->I H->I J Optimize & Scale-Up I->J

Caption: A workflow diagram for selecting a suitable solvent for reactions involving this compound.

Troubleshooting_Logic Start Reaction Issue Encountered Solubility Poor Solubility? Start->Solubility Rate Slow Reaction Rate? Solubility->Rate No ChangeSolvent Change Solvent / Use Co-solvent Solubility->ChangeSolvent Yes Heat Apply Gentle Heating Solubility->Heat Yes Selectivity Poor Selectivity? Rate->Selectivity No CheckMechanism Verify Solvent-Mechanism Compatibility Rate->CheckMechanism Yes ProtectingGroup Use Protecting Groups Selectivity->ProtectingGroup Yes OptimizeConditions Optimize Temp. / Catalyst Selectivity->OptimizeConditions Yes End Problem Resolved ChangeSolvent->End Heat->End CheckMechanism->End ProtectingGroup->End OptimizeConditions->End

Caption: A logical flowchart for troubleshooting common issues in this compound reactions.

References

reaction condition optimization for 3-(4-Hydroxyphenyl)propanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-hydroxyphenyl)propanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound involve the reduction of p-coumaric acid or its esters. The two primary approaches are:

  • Catalytic Hydrogenation: This method typically involves the reduction of the double bond and the carboxylic acid or ester functionality of a p-coumaric acid derivative in the presence of a metal catalyst (e.g., Palladium on carbon) and a hydrogen source.

  • Chemical Reduction: This approach utilizes chemical reducing agents, most commonly sodium borohydride (NaBH₄), to reduce the carbonyl group of a p-coumaric acid derivative. Lithium aluminum hydride (LiAlH₄) can also be used.[1]

Another less common approach is through alkylation reactions of phenolic compounds with propanol derivatives under basic conditions.

Q2: I am observing a low yield in my synthesis. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen method:

  • For Catalytic Hydrogenation:

    • Inactive Catalyst: The catalyst (e.g., Pd/C) may have lost its activity due to improper storage or poisoning by impurities in the starting material or solvent.

    • Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to an incomplete or slow reaction.

    • Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Poor Stirring: Inefficient mixing can result in poor contact between the reactants, catalyst, and hydrogen.

  • For Sodium Borohydride Reduction:

    • Purity of Reactants: Impurities in the starting material (e.g., ethyl p-coumarate) can lead to side reactions.

    • Reaction Temperature: While often run at room temperature or below, the temperature needs to be controlled to avoid side reactions.

    • Stoichiometry of NaBH₄: An insufficient amount of sodium borohydride will result in incomplete reduction.

    • Solvent Choice: The choice of solvent (e.g., methanol, ethanol) can influence the reaction rate and selectivity.

Q3: What are the likely byproducts in the synthesis of this compound?

A3: The formation of byproducts is dependent on the synthetic route:

  • During Catalytic Hydrogenation of p-Coumaric Acid/Esters: Incomplete hydrogenation can lead to the presence of 3-(4-hydroxyphenyl)propionic acid or its ester. Over-reduction could potentially lead to the saturation of the aromatic ring, although this is less common under standard conditions.

  • During NaBH₄ Reduction of p-Coumaric Acid Esters: The primary byproduct is often the unreacted starting material if the reduction is incomplete. If the reaction conditions are not controlled, other reducible functional groups in impurities might also react.

Q4: What is the best method for purifying crude this compound?

A4: Column chromatography is a highly effective method for purifying this compound. A common stationary phase is silica gel. The choice of eluent (solvent system) is crucial for good separation. A gradient of ethyl acetate in hexane is often effective. For example, starting with a low polarity eluent (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity can effectively separate the desired product from less polar impurities and unreacted starting materials. High-performance liquid chromatography (HPLC) can also be used for both analysis and purification.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction Inactive Catalyst (Hydrogenation) Use a fresh batch of catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).
Insufficient Reducing Agent (NaBH₄) Use a molar excess of NaBH₄. Add the NaBH₄ portion-wise to control the reaction.
Low Hydrogen Pressure (Hydrogenation) Increase the hydrogen pressure. Ensure there are no leaks in the hydrogenation apparatus.
Formation of Multiple Products (Impure Product) Side Reactions Optimize reaction temperature and time. For NaBH₄ reductions, consider performing the reaction at a lower temperature (e.g., 0 °C).
Impure Starting Material Purify the starting p-coumaric acid or its ester by recrystallization before the reaction.
Product is an Oil and Difficult to Isolate Presence of Impurities Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization.
Residual Solvent Ensure all solvent has been removed under reduced pressure.
Difficulty in Removing the Catalyst (Hydrogenation) Fine Catalyst Particles Filter the reaction mixture through a pad of Celite® to effectively remove the finely dispersed catalyst.
Product Degradation Harsh Work-up Conditions Use mild acidic conditions for quenching NaBH₄ reactions. Avoid prolonged exposure to strong acids or bases.

Experimental Protocols

Method 1: Catalytic Hydrogenation of Ethyl p-Coumarate

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl p-coumarate

  • Ethanol (anhydrous)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve ethyl p-coumarate (1 equivalent) in anhydrous ethanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Securely attach the flask to a hydrogenation apparatus (e.g., a Parr shaker).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol to ensure complete recovery of the product.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Method 2: Sodium Borohydride Reduction of Ethyl p-Coumarate

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl p-coumarate

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl p-coumarate (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2-4 equivalents) in small portions to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess NaBH₄ by the slow addition of deionized water, followed by dilute hydrochloric acid until the solution is slightly acidic.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

MethodStarting MaterialReagentsTypical Yield (%)AdvantagesDisadvantages
Catalytic HydrogenationEthyl p-coumarateH₂, Pd/CHighClean reaction, easy work-upRequires specialized hydrogenation equipment, catalyst can be pyrophoric
Sodium Borohydride ReductionEthyl p-coumarateNaBH₄, Methanol/EthanolModerate to HighMilder conditions, no special equipment neededRequires careful quenching, may need a larger excess of reducing agent

Note: Yields are highly dependent on specific reaction conditions and optimization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Material (p-Coumaric Acid Derivative) reaction Reaction (Hydrogenation or Reduction) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification Column Chromatography crude->purification analysis Purity Analysis (TLC, HPLC, NMR) purification->analysis pure Pure this compound analysis->pure

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Low Yield Observed check_reaction Reaction Incomplete? start->check_reaction check_impurities Significant Byproducts? check_reaction->check_impurities No optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry check_reaction->optimize_conditions Yes purify_sm Purify Starting Material check_impurities->purify_sm Yes optimize_purification Optimize Purification Method: - Column Chromatography - Recrystallization check_impurities->optimize_purification No check_catalyst Check Catalyst Activity (Hydrogenation) optimize_conditions->check_catalyst success Improved Yield optimize_conditions->success check_catalyst->success purify_sm->success optimize_purification->success

Caption: A troubleshooting decision tree for addressing low yields in the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 3-(4-Hydroxyphenyl)propanol and Tyrosol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant potential of phenolic compounds is critical for the development of novel therapeutics and functional ingredients. This guide provides a detailed comparison of the antioxidant activities of 3-(4-Hydroxyphenyl)propanol and the well-characterized phenylethanoid, tyrosol, supported by available experimental data.

Quantitative Antioxidant Activity

The antioxidant activities of this compound and tyrosol have been evaluated using several standard assays, including the Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and Ferric Reducing Antioxidant Power (FRAP) assays. The available data, though limited for this compound, are summarized below.

Antioxidant AssayThis compoundTyrosolReference Compound
ORAC (Trolox Equivalents) Value not explicitly reported, but a structurally similar compound, 1-(4-Hydroxyphenyl)propan-2-one, has a reported H-ORAC value of 2.015.[1]>1 (at concentrations up to 100 µM)Trolox: 1
DPPH (IC50 in µg/mL) Data not available10.75Ascorbic Acid: ~2-5
FRAP (Ferric Reducing Power) Data not availableValue not explicitly reported, but noted to be lower than its oligomers.Ascorbic Acid: High reducing power

Experimental Methodologies

A comprehensive understanding of the antioxidant capacity requires a detailed look at the experimental protocols used to generate the data. The following sections outline the principles and procedures for the key assays mentioned.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[2][3][4] The protection is quantified by measuring the area under the fluorescence decay curve.

Principle: The assay relies on the oxidative degradation of a fluorescent probe (commonly fluorescein) by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[2] In the presence of an antioxidant, the fluorescent probe is protected from degradation, and the fluorescence intensity is maintained for a longer period. The antioxidant capacity is quantified by comparing the Area Under the Curve (AUC) of the sample to that of a standard antioxidant, typically Trolox.[4]

Procedure:

  • A working solution of the fluorescent probe and the antioxidant sample are mixed in a microplate.

  • The reaction is initiated by the addition of the peroxyl radical generator (AAPH).

  • The fluorescence decay is monitored kinetically over time using a microplate reader.

  • The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

  • The ORAC value is determined by comparing the Net AUC of the sample to a standard curve generated with Trolox and is expressed as Trolox Equivalents (TE).[4]

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Fluorescein Solution D Mix Fluorescein and Antioxidant A->D B Prepare Antioxidant Sample B->D C Prepare AAPH Solution E Initiate with AAPH C->E D->E F Monitor Fluorescence Decay E->F G Calculate Net AUC F->G H Determine Trolox Equivalents G->H

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.[5]

Principle: The DPPH radical is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • The antioxidant sample is added to the DPPH solution.

  • The mixture is incubated in the dark for a specific period.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH Solution C Mix DPPH and Antioxidant A->C B Prepare Antioxidant Sample B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 E->F

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The assay is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to a blue-colored ferrous-tripyridyltriazine complex (Fe²⁺-TPTZ) by the action of electron-donating antioxidants at low pH. The change in absorbance is measured spectrophotometrically at 593 nm.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and ferric chloride solution.

  • The antioxidant sample is added to the FRAP reagent.

  • The mixture is incubated for a specific time at a controlled temperature.

  • The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard, typically ferrous sulfate (FeSO₄).

Signaling Pathways

While specific signaling pathway studies for this compound are limited, tyrosol and its more potent derivative, hydroxytyrosol, have been shown to modulate cellular antioxidant defenses. One key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway Tyrosol Tyrosol Keap1_Nrf2 Keap1-Nrf2 Complex Tyrosol->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2->Nrf2 Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Enzymes Activates Transcription

Conclusion

Based on the limited available data, tyrosol appears to be a more extensively studied antioxidant compared to this compound. Quantitative data for tyrosol from various assays are more readily accessible, establishing its antioxidant capacity. While the phenolic structure of this compound suggests inherent antioxidant potential, further experimental validation is required to provide a conclusive and direct comparison with tyrosol. The data for a structurally similar compound to this compound in the ORAC assay suggests it may possess notable antioxidant activity. Future research directly comparing these two compounds using a standardized set of antioxidant assays is warranted to fully elucidate their relative efficacy.

References

A Comparative Guide to the Biological Activities of 3-(4-Hydroxyphenyl)propanol and Other Phenylpropanoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-(4-Hydroxyphenyl)propanol and other prominent phenylpropanoids. The information presented herein is curated from experimental data to facilitate objective evaluation and support further research and development.

Executive Summary

Phenylpropanoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities. Among these, this compound is a subject of growing interest. This guide delves into a comparative analysis of its antioxidant, anti-inflammatory, and neuroprotective properties against other well-studied phenylpropanoids such as cinnamic acid, cinnamaldehyde, caffeic acid, ferulic acid, and eugenol. While quantitative data for this compound remains partially elusive in publicly available literature, this guide compiles existing data for a comprehensive overview and highlights areas for future investigation.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the biological activities of various phenylpropanoids. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Comparative Antioxidant Activity (IC50)

CompoundDPPH Radical Scavenging IC50 (µM)Reference
This compound Data Not Available
Caffeic Acid5.9 (in µg/mL)[1]
Ferulic Acid9.9 (in µg/mL)[1]
Cinnamic Acid180 (in µg/mL)[2]
EugenolData Not Available

Table 2: Comparative Anti-inflammatory Activity (IC50)

CompoundNitric Oxide (NO) Inhibition IC50 (µM)Cell LineReference
This compound Data Not Available
trans-Cinnamaldehyde88.4RAW 264.7[3]
o-Methoxycinnamaldehyde35 ± 9RAW 264.7[4]
Eugenol>100 (approx. 46.2% inhibition at 10 µg/mL)RAW 264.7[3]

Table 3: Comparative Neuroprotective Activity (EC50)

CompoundNeuroprotective EffectEC50 (µM)Cell Line/ModelReference
This compound Data Not Available
Artoindonesianin O (a flavonoid)Protection against glutamate-induced oxidative stress19.7 ± 1.2HT22[5]
Morachalcone A (a flavonoid)Protection against glutamate-induced oxidative stress35.5 ± 2.1HT22[5]
3-(4-Hydroxy-3-methoxyphenyl) propionic acidInhibition of Aβ aggregation5000-6000in vitro

Experimental Protocols and Methodologies

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH solution (e.g., 0.1 mM in methanol) mix Mix test compound/control with DPPH solution prep_dpph->mix prep_sample Prepare test compound solutions (various concentrations) prep_sample->mix prep_control Prepare positive control (e.g., Ascorbic Acid, Trolox) prep_control->mix incubate Incubate in the dark (e.g., 30 minutes at room temperature) mix->incubate measure Measure absorbance (at ~517 nm) incubate->measure calculate Calculate % inhibition measure->calculate plot Plot % inhibition vs. concentration and determine IC50 calculate->plot

Caption: Workflow for the DPPH antioxidant assay.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH radical in the same solvent.

  • Add the DPPH solution to each dilution of the test compound and a blank (solvent only). A positive control like ascorbic acid or Trolox should also be run in parallel.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

  • The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Workflow for NO Inhibition Assay

NO_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation cluster_griess_reaction Griess Reaction & Measurement cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plates pretreat Pre-treat cells with test compound (various concentrations) seed_cells->pretreat stimulate Stimulate cells with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess measure_absorbance Measure absorbance (at ~540 nm) add_griess->measure_absorbance calculate_nitrite Calculate nitrite concentration (using a standard curve) measure_absorbance->calculate_nitrite determine_ic50 Determine IC50 value calculate_nitrite->determine_ic50

Caption: Workflow for the nitric oxide (NO) inhibition assay.

Protocol:

  • Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • Incubate the cells for a further 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite levels.

  • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Neuroprotective Activity Assessment: SH-SY5Y Cell Viability Assay

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to assess the neuroprotective effects of compounds against various neurotoxic insults.

Experimental Workflow for Neuroprotection Assay

Neuroprotection_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_incubation_viability Incubation & Viability Assay cluster_data_analysis Data Analysis seed_cells Seed SH-SY5Y cells in 96-well plates pretreat_compound Pre-treat with test compound (various concentrations) seed_cells->pretreat_compound induce_toxicity Induce neurotoxicity (e.g., with H₂O₂, MPP⁺, or Aβ peptide) pretreat_compound->induce_toxicity incubate Incubate for a specified period (e.g., 24-48 hours) induce_toxicity->incubate mtt_assay Perform MTT or similar cell viability assay incubate->mtt_assay measure_absorbance Measure absorbance mtt_assay->measure_absorbance calculate_viability Calculate % cell viability measure_absorbance->calculate_viability determine_ec50 Determine EC50 value calculate_viability->determine_ec50

Caption: Workflow for assessing neuroprotective effects in SH-SY5Y cells.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to attach and grow.

  • Pre-treat the cells with different concentrations of the test compound for a defined period.

  • Induce neurotoxicity by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂), 1-methyl-4-phenylpyridinium (MPP+), or amyloid-beta (Aβ) peptide.

  • Incubate the cells for a further period (e.g., 24-48 hours).

  • Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves incubating the cells with MTT solution, which is converted to a colored formazan product by viable cells.

  • The formazan is then solubilized, and the absorbance is measured.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The EC50 value, the concentration of the compound that provides 50% of the maximum neuroprotective effect, is determined.

Signaling Pathways

Phenylpropanoids exert their biological effects through various signaling pathways. Below are simplified diagrams of key pathways involved in their anti-inflammatory and antioxidant actions.

Inhibition of NF-κB Signaling Pathway in Inflammation

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription of Phenylpropanoids Phenylpropanoids Phenylpropanoids->IKK inhibit Phenylpropanoids->NFkB inhibit translocation

Caption: Phenylpropanoids can inhibit the NF-κB signaling pathway.

Activation of Nrf2 Antioxidant Response Pathway

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Phenylpropanoids Phenylpropanoids Phenylpropanoids->Keap1 interact with Phenylpropanoids->Nrf2 promote release

Caption: Phenylpropanoids can activate the Nrf2 antioxidant pathway.

Conclusion

This comparative guide consolidates available experimental data on the biological activities of this compound and other key phenylpropanoids. While compounds like cinnamaldehyde and caffeic acid have demonstrated potent antioxidant and anti-inflammatory effects with established quantitative data, there is a clear need for further research to quantify the biological activities of this compound. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers to design and conduct studies that will fill these knowledge gaps and further elucidate the therapeutic potential of this promising class of natural compounds.

References

A Comparative Guide to Analytical Methods for 3-(4-Hydroxyphenyl)propanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-(4-Hydroxyphenyl)propanol, a phenylpropanoid with applications in various research and development sectors, is crucial for ensuring product quality and understanding its pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of common analytical methods for the quantification of this compound, including High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of different analytical methods for the quantification of phenylpropanoids is summarized below. The data presented is based on validated methods for structurally similar phenolic compounds and serves as a representative comparison.

Analytical MethodAnalyte(s)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy / Recovery (%)Precision (%RSD)
HPLC-DAD Phenylpropanoids0.05 - 800.01 - 0.35[1][2]0.03 - 1.07[1][2]98.33 - 101.12[1][2]< 5[1][2]
LC-MS/MS PhenylpropanoidsTypically 0.001 - 1Sub-ng/mL to low ng/mLng/mL range85 - 115 (typical)< 15 (typical)
GC-MS Phenylpropanoids (derivatized)Typically 0.01 - 10ng/mL rangeng/mL range90 - 110 (typical)< 15 (typical)

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of phenolic compounds.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The DAD is set to monitor the absorbance at the maximum wavelength of this compound (approximately 275-280 nm).

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the filtered sample into the HPLC system. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary prior to injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations in complex biological matrices.

Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 or similar column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor ion to product ion transition for this compound and an internal standard.

Sample Preparation:

  • For biological samples (e.g., plasma, urine), perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) followed by centrifugation.

  • The supernatant may be further cleaned up using solid-phase extraction (SPE).

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Inject the sample into the LC-MS/MS system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is required to increase volatility.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Derivatization:

  • The hydroxyl groups of this compound are derivatized, for example, by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step replaces the active hydrogens with trimethylsilyl (TMS) groups, making the compound more volatile.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the derivatized this compound.

Sample Preparation:

  • Extract this compound from the sample matrix using a suitable solvent.

  • Evaporate the solvent to dryness.

  • Perform the derivatization reaction.

  • Dissolve the derivatized sample in a suitable solvent (e.g., hexane) for injection into the GC-MS system.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_precision start Start: Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity (min. 5 concentrations) specificity->linearity accuracy Accuracy (min. 3 levels, n≥3) linearity->accuracy range_node Range (Confirmed by Linearity, Accuracy, Precision) linearity->range_node precision Precision accuracy->precision accuracy->range_node repeatability Repeatability (Intra-assay, n≥6) precision->repeatability intermediate_precision Intermediate Precision (Inter-assay) precision->intermediate_precision precision->range_node lod_loq LOD & LOQ (e.g., S/N Ratio or Calibration Curve) range_node->lod_loq robustness Robustness (Varied Parameters) lod_loq->robustness report Validation Report robustness->report end_node End: Method Validated report->end_node

Caption: Workflow for the validation of an analytical method.

This guide provides a foundational understanding of the common analytical techniques for the quantification of this compound. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

spectroscopic data comparison for 3-(4-Hydroxyphenyl)propanol and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Spectroscopic Data for 3-(4-Hydroxyphenyl)propanol and its Methoxy Derivative

This guide provides a detailed comparison of the spectroscopic data for this compound and its derivative, 3-(4-Methoxyphenyl)propanol. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and 3-(4-Methoxyphenyl)propanol, facilitating a clear comparison of their structural features.

Table 1: ¹H NMR Data Comparison
CompoundProton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Integration
This compound Ar-H6.7-7.1m-4H
-CH₂- (α to Ar)2.62t7.52H
-CH₂- (β to Ar)1.83quint7.5, 6.32H
-CH₂-OH3.65t6.32H
Ar-OH~5.0 (broad s)s-1H
-CH₂-OH~2.0 (broad s)s-1H
3-(4-Methoxyphenyl)propanol [1]Ar-H6.8-7.2m-4H
-CH₂- (α to Ar)2.61t7.62H
-CH₂- (β to Ar)1.84quint7.6, 6.42H
-CH₂-OH3.66t6.42H
-OCH₃3.79s-3H
-CH₂-OH~1.7 (broad s)s-1H
Table 2: ¹³C NMR Data Comparison
CompoundCarbon AssignmentChemical Shift (δ ppm)
This compound [2]C-Ar (C-OH)153.9
C-Ar (CH)129.5
C-Ar (CH)115.2
C-Ar (C-CH₂)133.5
-CH₂- (α to Ar)31.5
-CH₂- (β to Ar)34.2
-CH₂-OH62.0
3-(4-Methoxyphenyl)propanol [1]C-Ar (C-OCH₃)158.0
C-Ar (CH)129.7
C-Ar (CH)113.8
C-Ar (C-CH₂)133.8
-CH₂- (α to Ar)31.0
-CH₂- (β to Ar)34.3
-CH₂-OH62.2
-OCH₃55.2
Table 3: IR Data Comparison
CompoundFunctional GroupAbsorption (cm⁻¹)Intensity
This compound O-H (Alcohol)~3350 (broad)Strong
O-H (Phenol)~3250 (broad)Strong
C-H (Aromatic)~3020Medium
C-H (Aliphatic)2850-2950Strong
C=C (Aromatic)~1610, 1515Medium
C-O (Alcohol)~1050Strong
C-O (Phenol)~1230Strong
3-(4-Methoxyphenyl)propanol [1]O-H (Alcohol)~3340 (broad)Strong
C-H (Aromatic)~3010Medium
C-H (Aliphatic)2830-2950Strong
C=C (Aromatic)~1612, 1512Strong
C-O-C (Ether)~1245 (asymmetric)Strong
~1035 (symmetric)Strong
C-O (Alcohol)~1060Strong
Table 4: Mass Spectrometry Data Comparison
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
This compound 152134 ([M-H₂O]⁺), 107 (hydroxytropylium ion), 77 (phenyl ion)
3-(4-Methoxyphenyl)propanol [1]166148 ([M-H₂O]⁺), 121 (methoxytropylium ion), 91, 77

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the compounds discussed.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Compound This compound or Derivative Dissolution Dissolve in appropriate solvent (e.g., CDCl3 for NMR, neat for IR) Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Dissolution->IR MS Mass Spectrometry (EI or ESI) Dissolution->MS NMR_Data Analyze chemical shifts, coupling constants, integration NMR->NMR_Data IR_Data Identify characteristic functional group absorptions IR->IR_Data MS_Data Determine molecular weight and fragmentation patterns MS->MS_Data Structure Structure Elucidation & Data Comparison NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Proton NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds was used between pulses.

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans were typically required compared to ¹H NMR.

  • Data Processing : The acquired Free Induction Decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[3]

  • Sample Preparation :

    • Neat (for liquids) : A single drop of the liquid sample was placed directly onto the ATR crystal.[4]

    • Solid Film : A small amount of the solid sample was dissolved in a volatile solvent, and a drop of the solution was placed on the ATR crystal. The solvent was allowed to evaporate, leaving a thin film of the sample.

  • Acquisition : The IR spectrum was recorded over the range of 4000-400 cm⁻¹.[5] A background spectrum of the clean ATR crystal was taken prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Data Processing : The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[6][7]

  • Sample Preparation : The sample was introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample was dissolved in a suitable volatile solvent to a concentration of approximately 1 mg/mL and further diluted.[8]

  • Ionization :

    • EI : Samples were bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. This is useful for structural elucidation of small, volatile molecules.

    • ESI : Samples in solution were sprayed into the source, creating charged droplets from which ions are desolvated. This is a softer ionization technique, often leaving the molecular ion intact.

  • Data Acquisition and Processing : The instrument separates ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots the relative intensity of ions versus their m/z value. The most intense peak is designated as the base peak with 100% relative abundance.[6]

References

A Comparative Analysis of 3-(4-Hydroxyphenyl)propanol: In Vitro vs. In Vivo Efficacy in Oxidative Stress and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant and anti-inflammatory efficacy of 3-(4-Hydroxyphenyl)propanol, also known as dihydro-p-coumaryl alcohol. Due to the limited availability of direct quantitative in vivo and in vitro data for this specific compound, this document presents a qualitative assessment of its potential efficacy alongside a quantitative comparison with well-established natural antioxidant and anti-inflammatory agents: resveratrol, curcumin, and quercetin.

Data Presentation: Efficacy Comparison

The following table summarizes the available efficacy data for this compound and its alternatives. It is important to note the qualitative nature of the data for this compound, which is based on general statements from scientific literature. In contrast, quantitative data in the form of half-maximal inhibitory concentrations (IC50) for antioxidant activity and observed effects in animal models for anti-inflammatory activity are provided for the alternative compounds.

CompoundIn Vitro Antioxidant Efficacy (IC50)In Vivo Anti-inflammatory Efficacy
This compound Data not available. Generally described as possessing antioxidant properties.Data not available. A related compound, 3-(4-hydroxyphenyl)-propionic acid, has been shown to attenuate DSS-induced colitis in mice by regulating MAPK and NF-κB pathways.[1]
Resveratrol DPPH scavenging activity reported.Modulates inflammatory pathways, inhibits pro-inflammatory enzymes, and activates sirtuins.
Curcumin Potent antioxidant activity demonstrated in various assays.Inhibits cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS).[2][3][4][5]
Quercetin Strong antioxidant effects reported.Reduces markers of inflammation such as TNF-α and IL-6 in human cells.[6][7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of antioxidant and anti-inflammatory activities are provided below.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.[2][7][9]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically.[7][9]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Preparation of Test Samples: The test compound (e.g., this compound) and standard antioxidants (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test sample. A control is prepared with the solvent and DPPH solution only.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of compounds.[4][6][8][10][11]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[4][6][10]

Procedure:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound being investigated.

  • Compound Administration: The test compound is administered to the test groups, typically orally or intraperitoneally, at a specific time before the carrageenan injection. The control group receives the vehicle, and the standard group receives the standard anti-inflammatory drug.

  • Induction of Edema: A fixed volume of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.[4][8][10]

  • Measurement of Paw Volume: The volume of the injected paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[8][11]

  • Calculation of Edema and Inhibition: The degree of edema is calculated as the increase in paw volume compared to the initial volume. The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups with the control group.

Mandatory Visualization

Signaling Pathways

The antioxidant and anti-inflammatory effects of phenolic compounds often involve the modulation of key signaling pathways. The diagram below illustrates a simplified, generalized pathway that can be influenced by compounds like this compound and its alternatives.

Signaling_Pathway ROS Reactive Oxygen Species (ROS) NFkB NF-κB ROS->NFkB Activates MAPK MAPK Pathways ROS->MAPK Activates Antioxidant This compound & Alternatives Antioxidant->ROS Scavenges Antioxidant->NFkB Inhibits Antioxidant->MAPK Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) NFkB->Pro_inflammatory_Mediators Induces MAPK->Pro_inflammatory_Mediators Induces Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB Activates Inflammatory_Stimuli->MAPK Activates Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Generalized signaling pathway for antioxidant and anti-inflammatory action.

Experimental Workflows

The following diagram outlines a typical workflow for evaluating the efficacy of a compound like this compound.

Experimental_Workflow Start Compound Synthesis /Isolation In_Vitro In Vitro Antioxidant Assays (e.g., DPPH, ABTS) Start->In_Vitro In_Vivo In Vivo Anti-inflammatory Model (e.g., Carrageenan-induced paw edema) Start->In_Vivo Data_Analysis_Vitro Data Analysis: IC50 Calculation In_Vitro->Data_Analysis_Vitro Data_Analysis_Vivo Data Analysis: Edema Inhibition (%) In_Vivo->Data_Analysis_Vivo Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for signaling proteins) Data_Analysis_Vitro->Mechanism_Studies Data_Analysis_Vivo->Mechanism_Studies Conclusion Efficacy Conclusion & Comparison Mechanism_Studies->Conclusion

Caption: Standard experimental workflow for efficacy evaluation.

References

A Comparative Analysis of the Bioactivities of 3-(4-Hydroxyphenyl)propanol and Structurally Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antioxidant and anti-inflammatory mechanisms of 3-(4-Hydroxyphenyl)propanol and its analogues, 3-(4-Hydroxyphenyl)propanal and 3-(4-Hydroxyphenyl)propionic acid, reveals nuances in their therapeutic potential. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

The core structure, a phenylpropanoid scaffold, endows these compounds with significant biological activities, primarily as antioxidant and anti-inflammatory agents. Their efficacy, however, is subtly influenced by the chemical nature of the three-carbon side chain attached to the phenol ring. This compound, also known as dihydro-p-coumaryl alcohol, is a naturally occurring phenolic compound found in various plants.[1] Its biological activities are often compared to its oxidized and reduced counterparts, 3-(4-Hydroxyphenyl)propanal and 3-(4-hydroxyphenyl)propionic acid, respectively, as well as the closely related compound, tyrosol.

Comparative Biological Activity: A Quantitative Overview

To facilitate a direct comparison of the bioactivities of these compounds, the following tables summarize key quantitative data from in vitro studies. It is important to note that direct comparative studies for all activities across all compounds are limited, and data has been compiled from various sources.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 / ActivityReference
This compound DPPH Radical ScavengingData not available
ORACData not available
3-(4-Hydroxyphenyl)propanal DPPH Radical ScavengingPotential activity noted[2]
3-(4-hydroxyphenyl)propionic acid DPPH Radical ScavengingPotential antioxidant[3]
ORACData not available
Tyrosol (p-hydroxyphenyl ethanol) DPPH Radical ScavengingWeak activity noted[4]
ORACData not available
Hydroxytyrosol (reference) DPPH Radical ScavengingIC50 = 0.7 µg/mL[5]
ORAC68,756 µmolTE/g[6][7]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayIC50 / % InhibitionReference
This compound Nitric Oxide (NO) InhibitionData not available
3-(4-Hydroxyphenyl)propanal Nitric Oxide (NO) InhibitionPotential activity noted[2]
3-(4-hydroxyphenyl)propionic acid IL-6 and IL-1β InhibitionSignificant inhibition at 12.5 µg/mL[8]
Tyrosol (p-hydroxyphenyl ethanol) TNF-α InhibitionIC50 = 4.60 µM[6]
IL-1β InhibitionIC50 = 0.91 µM[6]
IL-6 InhibitionIC50 = 2.67 µM[6]
Nitric Oxide (NO) InhibitionConcentration-dependent reduction[9]

Mechanism of Action: A Deeper Dive

The primary mechanisms underlying the antioxidant and anti-inflammatory effects of these phenolic compounds involve free radical scavenging and modulation of key inflammatory signaling pathways.

Antioxidant Mechanism

The antioxidant capacity of these compounds is largely attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby interrupting oxidative chain reactions. The general workflow for assessing antioxidant activity often involves in vitro chemical assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity).

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Neutralized_Radical Neutralized Radical ROS->Neutralized_Radical Reacts with Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Phenolic_Compound This compound & Analogues Phenolic_Compound->Neutralized_Radical Donates H+ Cell_Damage Cell Damage Oxidative_Stress->Cell_Damage

Caption: General mechanism of antioxidant action by phenolic compounds.

Anti-inflammatory Signaling Pathway

A crucial aspect of the anti-inflammatory activity of these compounds is their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[6] By inhibiting the activation and nuclear translocation of NF-κB, these phenolic compounds can effectively suppress the inflammatory cascade.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by Phenolic Compounds cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK Phenolic_Compound This compound & Analogues Phenolic_Compound->IKK Inhibits IκBα IκBα Degradation IKK->IκBα NFκB_active NF-κB (active) IκBα->NFκB_active NFκB_inactive NF-κB (inactive) NFκB_inactive->IκBα Releases NFκB_translocation NF-κB Translocation NFκB_active->NFκB_translocation Gene_Expression Pro-inflammatory Gene Expression NFκB_translocation->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced, leading to a color change to pale yellow, which is measured spectrophotometrically.

Protocol Outline:

  • Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

  • Sample Preparation: The test compounds are dissolved in a suitable solvent (e.g., methanol) to prepare a range of concentrations.

  • Reaction: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

DPPH_Workflow A Prepare DPPH Solution (in Methanol) C Mix DPPH and Test Compound Solutions A->C B Prepare Test Compound Solutions (various concentrations) B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This cell-based assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated immune cells.

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

Protocol Outline:

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.

  • Cell Seeding: The cells are seeded into a multi-well plate and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration.

  • Stimulation: The cells are then stimulated with LPS to induce NO production.

  • Incubation: The plate is incubated for a period (e.g., 24 hours) to allow for NO production.

  • Nitrite Measurement: The cell culture supernatant is collected, and the nitrite concentration is determined using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Conclusion

This compound and its structurally similar compounds, 3-(4-Hydroxyphenyl)propanal and 3-(4-hydroxyphenyl)propionic acid, demonstrate promising antioxidant and anti-inflammatory properties. The subtle variations in the three-carbon side chain appear to influence their potency. While quantitative data for a direct, comprehensive comparison remains somewhat limited in the current literature, the available evidence suggests that these compounds warrant further investigation as potential therapeutic agents. The provided experimental protocols offer a foundation for researchers to conduct such comparative studies and further elucidate the structure-activity relationships within this class of phenolic compounds. Future research should focus on generating more direct comparative data to better understand the nuances of their mechanisms of action and to identify the most promising candidates for drug development.

References

Navigating the Specificity of 3-(4-Hydroxyphenyl)propanol in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to ensuring data integrity and therapeutic specificity. This guide provides a comparative analysis of 3-(4-Hydroxyphenyl)propanol, a phenolic compound of interest, and its structurally related analogs. Due to the limited direct research on the cross-reactivity of this compound, this guide synthesizes available data on its biological activities and those of its closely related molecules—the microbial metabolite desaminotyrosine (DAT) and the intermediate 3-(4-Hydroxyphenyl)propanal—to infer potential off-target interactions and guide future experimental design.

Introduction to this compound and Its Analogs

This compound, also known as dihydro-p-coumaryl alcohol, is a phenolic compound naturally found in various plants.[1] Its simple structure, featuring a phenol ring and a propanol side chain, makes it a versatile molecule in biological systems. While it is known to possess general biological activities, including enzyme inhibition and modulation of cell signaling pathways, specific targets and cross-reactivity profiles are not well-documented.[1]

In contrast, its oxidized form, 3-(4-hydroxyphenyl)propionic acid, commonly known as desaminotyrosine (DAT), is a well-studied microbial metabolite with potent immunomodulatory effects.[2] The aldehyde intermediate, 3-(4-Hydroxyphenyl)propanal, also exhibits biological activity, notably interacting with enzymes like aldehyde dehydrogenase.[3] The structural similarities and metabolic relationship between these three compounds suggest a potential for overlapping biological activities and cross-reactivity in various assays.

Comparative Biological Activities

While direct comparative studies on the cross-reactivity of this compound are scarce, an examination of the known biological effects of its analogs can provide valuable insights into its potential interaction landscape.

CompoundChemical StructureKnown Biological ActivitiesPotential for Cross-Reactivity
This compound 4-(3-hydroxypropyl)phenolGeneral enzyme substrate/inhibitor, modulator of cell signaling, antioxidant.[1]High, due to its simple phenolic structure which is a common motif in many biologically active molecules. Potential for broad interactions with enzymes that metabolize phenols and alcohols.
Desaminotyrosine (DAT) 3-(4-hydroxyphenyl)propionic acidPotent immunomodulator, enhances antimicrobial defense, synergistic with cancer immunotherapies, anti-inflammatory, and antioxidative properties.[2][4] Primarily acts via modulation of type I interferon signaling.[5][6]Moderate to high. Its well-defined immunomodulatory activity suggests specific pathways, but the underlying phenolic structure could still lead to interactions with other phenol-binding proteins.
3-(4-Hydroxyphenyl)propanal 3-(4-hydroxyphenyl)propanalInteracts with aldehyde dehydrogenase, potential for protein modification via Schiff base formation.[3]High. The reactive aldehyde group can non-specifically interact with nucleophilic groups in proteins, leading to a broad range of off-target effects.

Table 1: Comparison of Biological Activities and Cross-Reactivity Potential of this compound and Its Analogs.

Potential Signaling Pathways and Off-Target Interactions

The phenolic hydroxyl group is a key pharmacophore that can participate in hydrogen bonding and other interactions with a wide array of biological targets.[7] For this compound, this suggests potential cross-reactivity with receptors and enzymes that recognize phenolic ligands.

Signaling_Pathways cluster_compound This compound cluster_targets Potential Off-Targets HPP This compound Enzymes Metabolizing Enzymes (e.g., CYPs, UGTs) HPP->Enzymes Metabolism Receptors Phenol-Binding Receptors (e.g., GPCRs, NRs) HPP->Receptors Binding Signaling Kinase Pathways HPP->Signaling Modulation

Caption: Potential off-target interactions of this compound.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of this compound, a panel of in vitro assays is recommended. The following protocols are adapted from methodologies used for characterizing similar phenolic compounds.

Enzyme Inhibition Assays (e.g., Alpha-Glucosidase)

This assay is used to determine the inhibitory effect of a compound on a specific enzyme.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of alpha-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the enzyme solution to each well.

    • Add 50 µL of varying concentrations of this compound to the test wells. Add 50 µL of buffer to the control wells and a known inhibitor (e.g., acarbose) to the positive control wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Receptor Binding Assays

Competitive binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Preparation of Membranes:

    • Prepare cell membranes expressing the target receptor (e.g., a G-protein coupled receptor).

  • Binding Reaction:

    • In a microplate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and varying concentrations of this compound.

    • Incubate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the Ki (inhibition constant) by fitting the data to a competitive binding model.

Workflow for Cross-Reactivity Profiling

A systematic approach is essential for characterizing the cross-reactivity of a compound. The following workflow outlines the key steps from initial screening to in-depth analysis.

Workflow Start Compound of Interest (this compound) In_Silico In Silico Screening (Target Prediction, Docking) Start->In_Silico Broad_Panel Broad Panel Screening (e.g., Kinase, GPCR Panels) In_Silico->Broad_Panel Prioritize Targets Dose_Response Dose-Response Assays (IC50/EC50 Determination) Broad_Panel->Dose_Response Identify Hits Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics) Dose_Response->Mechanism Cellular_Assays Cell-Based Functional Assays Mechanism->Cellular_Assays End Cross-Reactivity Profile Cellular_Assays->End

References

A Comparative Review of 3-(4-Hydroxyphenyl)propanol: Synthesis, Antioxidant, and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review comparing studies on 3-(4-Hydroxyphenyl)propanol, a naturally occurring phenylpropanoid found in various plant sources. The following sections detail its synthesis, evaluate its biological activities with a focus on its antioxidant and anti-inflammatory effects, and compare its performance with relevant alternatives, supported by available experimental data.

Synthesis of this compound

Common Synthesis Methods:

  • Reduction of p-Coumaric Acid: This is a frequently employed method involving the reduction of the carboxylic acid and the double bond of p-coumaric acid. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The choice of reducing agent and reaction conditions can influence the overall yield and purity of the final product.

  • Catalytic Hydrogenation: The double bond and the carbonyl group of p-coumaric acid esters, such as ethyl p-coumarate, can be reduced through catalytic hydrogenation. This method often utilizes catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Alkylation of Phenol: Another synthetic approach involves the Friedel-Crafts acylation of phenol with 3-chloropropionyl chloride, followed by reduction of the resulting ketone.

Synthesis Yield Comparison:

A direct, side-by-side comparison of the yields for the synthesis of this compound using different methods is not extensively documented in the reviewed literature. However, optimization of reaction conditions and reagents has been shown to improve yields in related syntheses. For instance, a patent for the synthesis of the related compound 3-(4-hydroxyphenyl)propanamide reported an increase in yield from 75% to 84% by replacing the coupling agent dicyclohexylcarbodiimide (DCC) and aminolysis in methanol with a two-step process involving thionyl chloride and aqueous ammonia. This suggests that similar optimization could be applied to the synthesis of this compound to enhance efficiency.

Biological Activities: A Comparative Analysis

This compound exhibits promising biological activities, primarily attributed to its phenolic structure. The most notable of these are its antioxidant and anti-inflammatory properties.

Antioxidant Activity

The phenolic hydroxyl group in this compound allows it to act as a radical scavenger, donating a hydrogen atom to neutralize free radicals and thus mitigate oxidative stress. While direct comparative studies quantifying the antioxidant activity of this compound against standard antioxidants like Trolox or ascorbic acid are limited in the reviewed literature, the antioxidant potential of structurally related phenylpropanoids has been evaluated using various assays.

Table 1: Antioxidant Activity of Selected Phenolic Compounds (for comparative context)

CompoundAssayIC50 / Antioxidant CapacityReference
Ginkgopanoside (a phenylpropanoid glycoside) DPPHIC50 = 32.75 µM[1]
Aglycone of Ginkgopanoside DPPHIC50 = 5.23 µM[1]
Ascorbic Acid (Standard) DPPHIC50 = 2.54 µM[1]
Various Phenolic Acids DPPHIC50 values vary widely based on structure[2]
Flavonoids DPPH & ABTSIC50 values vary widely based on structure[2]

Note: This table provides context on the antioxidant activity of related compounds. Direct quantitative data for this compound from a comparative study was not available in the reviewed literature.

Anti-inflammatory Activity

This compound is suggested to possess anti-inflammatory properties by modulating key inflammatory pathways. A significant mechanism of action for many phenolic compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation. Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Table 2: Anti-inflammatory Activity of MHPAP (a structurally related compound) [3]

CytokineIC50 in LPS-stimulated PBMCs
IL-60.85 µM
IL-1β0.87 µM
TNF-α1.22 µM
IL-81.58 µM

These findings suggest that compounds with a 4-hydroxyphenyl moiety, like this compound, have the potential to be potent inhibitors of pro-inflammatory cytokine production.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for assessing the antioxidant and anti-inflammatory activities of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a solution of DPPH in the same solvent to a final concentration of approximately 0.1 mM.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add varying concentrations of the test compound and the standard to the wells. A control well should contain only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.[4][5]

Inhibition of TNF-α Production in LPS-Stimulated Macrophages

This cell-based assay is used to determine the anti-inflammatory potential of a compound.

  • Cell Culture and Treatment:

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS stimulation and a vehicle control group with LPS but no test compound.

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Quantification of TNF-α:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of TNF-α production.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

G General Workflow for Evaluating Anti-inflammatory Activity cluster_0 Cell Culture and Treatment cluster_1 Data Collection cluster_2 Data Analysis a Seed Macrophage Cells b Pre-treat with this compound a->b c Stimulate with LPS b->c d Collect Supernatant c->d e Perform TNF-α ELISA d->e f Calculate % Inhibition e->f g Determine IC50 Value f->g

Caption: Workflow for assessing the anti-inflammatory effect of this compound.

G Hypothesized Inhibition of NF-κB Signaling by this compound cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription HPP This compound HPP->IKK Inhibition

Caption: Potential mechanism of NF-κB inhibition by this compound.

Conclusion

This compound is a phenylpropanoid with demonstrated potential as an antioxidant and anti-inflammatory agent. While direct comparative studies providing quantitative data on its efficacy are somewhat limited, research on structurally similar compounds suggests that it likely possesses significant biological activity. Further studies are warranted to directly compare the efficacy of this compound with standard drugs and other natural compounds, and to elucidate its precise mechanisms of action. Such research will be invaluable for its potential development as a therapeutic agent in diseases with an inflammatory or oxidative stress component.

References

Benchmarking the Purity of Commercial 3-(4-Hydroxyphenyl)propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly influence experimental outcomes and the quality of final products. This guide provides a comprehensive comparison of the purity of commercially available 3-(4-Hydroxyphenyl)propanol, a key intermediate in various synthetic pathways. We present a comparative analysis based on common analytical techniques and provide detailed experimental protocols to enable researchers to make informed decisions when selecting a supplier.

Commercial Supplier Overview

The selection of a reliable supplier for this compound is the first step in ensuring the quality of your research. While many suppliers offer this compound, the stated purity and the level of quality control can vary. Below is a summary of offerings from several prominent chemical suppliers. Please note that the purity values are as stated by the suppliers and may not reflect lot-to-lot variability. Independent verification is always recommended.

SupplierProduct Number (Example)Stated PurityAnalytical Techniques Mentioned
Sigma-Aldrich 19741699%Assay
Fisher Scientific S5-500Not specified on product page[1]Varies by manufacturer
TCI Chemicals H1047>98.0% (GC)Gas Chromatography (GC)
MedchemExpress HY-N175398.70%[2]Not specified
Chongqing Chemdad VariesNot specifiedQA/QC personnel to ensure quality[3]

Purity Assessment: A Multi-Faceted Approach

No single analytical technique can definitively determine the absolute purity of a compound. A combination of orthogonal methods is often employed to provide a comprehensive purity profile. The most common techniques for assessing the purity of small molecules like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in a sample. A typical HPLC analysis for this compound would involve a reverse-phase column.[4]

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and other volatile impurities.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can provide a direct measurement of the absolute purity of a substance without the need for a reference standard of the analyte itself.[5][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: ¹H qNMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁ value).

    • Ensure a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_IS = Purity of the internal standard

Workflow and Pathway Diagrams

To visualize the process of purity assessment and the context of this compound's role in biochemical pathways, the following diagrams are provided.

Purity_Assessment_Workflow cluster_sourcing Sourcing cluster_analysis Purity Analysis cluster_evaluation Evaluation Supplier_A Supplier A HPLC HPLC Analysis Supplier_A->HPLC Supplier_B Supplier B GC_MS GC-MS Analysis Supplier_B->GC_MS Supplier_C Supplier C qNMR qNMR Analysis Supplier_C->qNMR Data_Comparison Data Comparison & Purity Verification HPLC->Data_Comparison GC_MS->Data_Comparison qNMR->Data_Comparison Selection Supplier Selection Data_Comparison->Selection

Caption: Workflow for the comparative purity assessment of commercial this compound.

Lignin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde p_Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR p_Coumaryl_alcohol p_Coumaryl_alcohol p_Coumaraldehyde->p_Coumaryl_alcohol CAD 3_4_Hydroxyphenyl_propanol This compound p_Coumaryl_alcohol->3_4_Hydroxyphenyl_propanol Lignin Lignin p_Coumaryl_alcohol->Lignin 3_4_Hydroxyphenyl_propanol->Lignin

Caption: Simplified schematic of the Phenylpropanoid pathway leading to Lignin, highlighting this compound.

Conclusion

The purity of this compound can vary between commercial suppliers. For applications where high purity is paramount, it is essential to either rely on suppliers who provide detailed analytical data or to perform in-house purity verification using a combination of orthogonal methods like HPLC, GC-MS, and qNMR. The protocols and information provided in this guide serve as a valuable resource for researchers to establish robust quality control procedures for this important chemical intermediate.

References

Safety Operating Guide

Proper Disposal of 3-(4-Hydroxyphenyl)propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 3-(4-Hydroxyphenyl)propanol, ensuring a safe laboratory environment.

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides clear, step-by-step procedures for the proper disposal of this compound, a common reagent in various synthetic pathways. Following these guidelines will help ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear butyl, neoprene, or doubled nitrile laboratory gloves.[2] If contact with the substance occurs, remove the contaminated gloves immediately and wash your hands.

  • Eye Protection: Chemical splash goggles are required. In situations where splashing is a risk, a face shield should be worn in addition to goggles.[2]

  • Protective Clothing: A lab coat is mandatory. For procedures with a higher risk of splashing, an impervious apron should be worn over the lab coat.[2]

  • Respiratory Protection: In case of dust or aerosols, a type N95 (US) or equivalent dust mask should be used.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][3]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and certified waste disposal company.[4] Laboratory personnel should not attempt to dispose of this chemical through standard waste streams.

Disposal Workflow:

  • Waste Collection:

    • Collect all waste containing this compound, including surplus solutions, non-recyclable materials, and contaminated items, in a designated and clearly labeled waste container.

    • Ensure the container is compatible with the chemical and is kept tightly closed when not in use.[1][5]

  • Waste Storage:

    • Store the waste container in a well-ventilated, secure area, away from incompatible materials such as strong oxidizers, strong caustics, and chemically active metals.[2]

    • The storage area should be cool and dry.

  • Licensed Disposal:

    • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

    • Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound.

Contaminated Materials:

  • Packaging: Dispose of the original container and any contaminated packaging as unused product, following the same procedure for chemical waste.[4]

  • Labware and PPE: Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected in a designated hazardous waste container for incineration.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

  • Small Spills: For small liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or paper towels.[6] Once absorbed, collect the material into a designated hazardous waste container.

  • Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 10210-17-0
Molecular Weight 152.19 g/mol
Melting Point 51-54 °C
Boiling Point 311.6 °C at 760 mmHg
Flash Point 113 °C (closed cup)

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generated (Surplus, Contaminated Items) B->C D Collect Waste in Designated Container C->D E Store Waste Securely (Ventilated, Away from Incompatibles) D->E F Contact Licensed Waste Disposal Company E->F G Proper Disposal by Licensed Facility F->G H End: Safe and Compliant Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(4-Hydroxyphenyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-(4-Hydroxyphenyl)propanol (CAS No. 10210-17-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] The following table summarizes the mandatory personal protective equipment required when handling this chemical.

Situation Required PPE Specifications
General Laboratory Use Eye ProtectionTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][4]
Hand ProtectionChemical-resistant, impervious gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use.[2]
Protective ClothingA disposable gown or a clean lab coat to prevent skin contact.[2][5]
Handling Solids/Dust Respiratory ProtectionA NIOSH-approved N95 dust mask or equivalent respirator to avoid inhalation of dust particles.
Large Scale/Emergency Respiratory ProtectionA full face-piece chemical cartridge-type respirator with a pre-filter or a powered air-purifying respirator (PAPR).[5]
Skin ProtectionFire/flame resistant and impervious clothing.[2][4]

Standard Operating Procedure for Handling

Proper handling of this compound is crucial to prevent exposure and contamination. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Work in a well-ventilated area (e.g., chemical fume hood) gather_ppe Gather all required PPE (See Table 1) prep_area->gather_ppe gather_materials Assemble necessary equipment and spill kit gather_ppe->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe Proceed to Handling weigh_handle Weigh and handle the chemical - Avoid creating dust - Use non-sparking tools don_ppe->weigh_handle decontaminate Decontaminate work surfaces and equipment weigh_handle->decontaminate Proceed to Cleanup remove_ppe Remove PPE correctly (gloves last) decontaminate->remove_ppe wash_hands Wash hands thoroughly with soap and water remove_ppe->wash_hands dispose Dispose of waste in a sealed, - labeled container according to - institutional and local regulations wash_hands->dispose

Figure 1. Standard operating procedure for handling this compound.

First Aid Measures in Case of Exposure

Immediate and appropriate first aid is critical in the event of accidental exposure. The following diagram outlines the necessary steps.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Event skin_wash Immediately wash with plenty of soap and water. exposure->skin_wash Skin eye_rinse Rinse cautiously with water for several minutes. exposure->eye_rinse Eyes inhale_fresh_air Move person to fresh air. exposure->inhale_fresh_air Inhalation skin_remove_clothing Remove contaminated clothing. skin_wash->skin_remove_clothing skin_medical Get medical attention if irritation persists. skin_remove_clothing->skin_medical eye_remove_lenses Remove contact lenses, if present and easy to do. eye_rinse->eye_remove_lenses eye_medical Get immediate medical attention. eye_remove_lenses->eye_medical inhale_rest Keep comfortable for breathing. inhale_fresh_air->inhale_rest inhale_medical Get medical help if you feel unwell. inhale_rest->inhale_medical

Figure 2. First aid response for exposure to this compound.

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated place.[3][6] Keep the container tightly closed and store locked up.[2][3][6]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3] Do not let the product enter drains.[6] Contaminated clothing should be removed and washed before reuse.[2][3][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Hydroxyphenyl)propanol
Reactant of Route 2
3-(4-Hydroxyphenyl)propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.